5-Chloro-2-mercaptobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJPZCDOLGSYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574116 | |
| Record name | 5-Chloro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-50-9 | |
| Record name | 5-Chloro-2-mercaptobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-mercaptobenzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-mercaptobenzoic acid synthesis from 2,6-dichlorobenzonitrile
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-mercaptobenzoic Acid from 2,6-Dichlorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of a robust and industrially relevant two-step synthesis of 6-chloro-2-mercaptobenzoic acid, a key intermediate in the production of the new-generation broad-spectrum herbicide, pyrithiobac-sodium.[1][2] The synthesis commences with the readily available starting material, 2,6-dichlorobenzonitrile. The process involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the thiol group, followed by a high-pressure hydrolysis of the nitrile moiety to yield the final carboxylic acid. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and presents key reaction data for reproducibility and process optimization.
Note on Nomenclature: The starting material, 2,6-dichlorobenzonitrile, logically yields the 6-chloro-2-mercaptobenzoic acid isomer. This guide will adhere to the scientifically accurate product name based on IUPAC nomenclature relative to the carboxylic acid as the principal functional group.
Synthetic Strategy: A Two-Step Pathway
The conversion of 2,6-dichlorobenzonitrile to 6-chloro-2-mercaptobenzoic acid is efficiently achieved in two distinct chemical transformations:
-
Thiolation via Nucleophilic Aromatic Substitution (SNAr): One of the chlorine atoms on the aromatic ring is selectively displaced by a sulfur nucleophile, typically derived from sodium sulfide.
-
Nitrile Hydrolysis: The cyano group of the resulting intermediate, 6-chloro-2-mercaptobenzonitrile, is hydrolyzed under harsh basic conditions to afford the target carboxylic acid.
This strategic approach is advantageous due to its use of accessible reagents and its high overall yield.[2]
Caption: Overall two-step synthesis pathway.
Step 1: Thiolation of 2,6-Dichlorobenzonitrile
Theoretical Principles & Mechanistic Insight
The first step of the synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, aryl halides are resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group can activate the ring, making such substitutions feasible.[3][4]
In 2,6-dichlorobenzonitrile, the nitrile (-C≡N) group acts as a powerful EWG through both inductive and resonance effects. This withdraws electron density from the aromatic ring, particularly at the ortho and para positions, rendering the carbons attached to the chlorine atoms electrophilic and susceptible to attack by a nucleophile.
The reaction proceeds via a two-stage addition-elimination mechanism:
-
Addition: The sulfur nucleophile (hydrosulfide ion, HS⁻, generated in situ from Na₂S) attacks one of the electrophilic carbons bearing a chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized onto the electron-withdrawing nitrile group, which is a critical factor for stabilizing this high-energy intermediate.[6]
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the product, 6-chloro-2-mercaptobenzonitrile.
The choice of an aprotic polar solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation but poorly solvate the sulfide anion, thereby increasing its nucleophilicity and promoting a faster reaction rate.[7]
Caption: SNAr addition-elimination mechanism.
Experimental Protocol: Thiolation
The following protocol is synthesized from established methodologies.[1][2]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a distillation apparatus, add the chosen aprotic polar solvent (e.g., DMSO, 1000 mL) and sodium sulfide nonahydrate (Na₂S·9H₂O, 450 g).
-
Dehydration: Heat the mixture to 65 °C to dissolve the sodium sulfide. Apply a vacuum (e.g., using a water pump) to distill and remove the majority of the water of hydration. The internal temperature should not exceed 75 °C during this step.
-
Substrate Addition: Once dehydration is complete, adjust the temperature to 70 °C. Begin the batch-wise addition of 2,6-dichlorobenzonitrile (200 g). The exothermic nature of the reaction should be used to maintain the internal temperature between 70-75 °C. The addition should take approximately 35-40 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 70-75 °C for 1.5 hours to ensure completion.
-
Solvent Recovery: After the reaction period, apply a high vacuum (e.g., using an oil pump) and distill the solvent for recovery and reuse. The external temperature should be kept below 150 °C. The resulting crude product is a residue that can be directly used in the next step.
Data Presentation: Step 1
| Parameter | Value/Condition | Rationale / Causality |
| Starting Material | 2,6-Dichlorobenzonitrile | Activated aryl halide due to the ortho -CN group. |
| Nucleophile | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | Cost-effective and potent source of the sulfur nucleophile. |
| Solvent | DMSO or DMF | Aprotic polar solvent enhances nucleophilicity of the sulfide anion. |
| Temperature | 70-75 °C | Provides sufficient activation energy without promoting side reactions. |
| Reaction Time | 1.5 hours (post-addition) | Ensures complete conversion of the starting material. |
| Key Operation | In-situ dehydration of Na₂S·9H₂O | Removes water which could otherwise lead to hydrolysis byproducts.[7] |
Step 2: Hydrolysis of 6-Chloro-2-mercaptobenzonitrile
Theoretical Principles & Mechanistic Insight
The second step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be catalyzed by either acid or base, though industrial preparations often favor basic conditions due to reduced corrosion and compatibility with the previous step.[2][8] The hydrolysis of nitriles is a robust but often slow reaction that requires harsh conditions, such as high temperatures and pressures, to proceed to completion.[9][10]
The base-catalyzed mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbon of the nitrile group, breaking one of the C-N pi bonds.
-
Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid, which quickly tautomerizes to the more stable amide intermediate (6-chloro-2-mercaptobenzamide).
-
Second Attack: Under forcing conditions, a second hydroxide ion attacks the carbonyl carbon of the amide.
-
Elimination: The tetrahedral intermediate collapses, expelling an amide ion (⁻NH₂) as the leaving group, which is a very poor leaving group. This step is typically the rate-determining step for the second stage and is why high temperatures are necessary. The amide ion is immediately protonated by water to form ammonia (NH₃).
-
Acid-Base Reaction: The resulting carboxylic acid is deprotonated by the base to form a sodium carboxylate salt.
The reaction is driven to completion by the irreversible formation of ammonia and the stable carboxylate salt.[11]
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocol: Hydrolysis & Workup
The following protocol is based on the high-pressure method described in the patent literature.[2]
-
Reaction Setup: Prepare a 15-25% aqueous solution of sodium hydroxide (e.g., 1.8 kg of 25% NaOH(aq)). Add this solution to the crude product residue from Step 1 in a high-pressure autoclave reactor.
-
Hydrolysis: Seal the autoclave and heat the mixture to 150 °C. Maintain this temperature with stirring for 10-12 hours. The reaction will proceed under high pressure generated at this temperature.
-
Cooling and Transfer: After the reaction period, cool the autoclave to a safe temperature. Carefully transfer the reaction mixture to a large beaker.
-
Acidification: While cooling the beaker in an ice bath, slowly add a 15-20% solution of hydrochloric acid with stirring to adjust the pH of the mixture to 3-4. The target product, 6-chloro-2-mercaptobenzoic acid, will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with an organic solvent (e.g., 2 L of dichloromethane or carbon tetrachloride).[2] Collect the organic layer.
-
Washing and Drying: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting solid is the final product, 6-chloro-2-mercaptobenzoic acid.
Data Presentation: Step 2
| Parameter | Value/Condition | Rationale / Causality |
| Starting Material | Crude 6-Chloro-2-mercaptobenzonitrile | Intermediate from the previous step. |
| Reagent | 15-25% aq. NaOH or KOH | Strong base to catalyze the hydrolysis of the nitrile. |
| Equipment | Autoclave Reactor | Necessary to achieve the required high temperature (150 °C) and pressure for complete hydrolysis. |
| Temperature | 150 °C | Provides sufficient energy to overcome the high activation barrier for amide hydrolysis. |
| Reaction Time | 10-12 hours | Ensures complete conversion of the stable amide intermediate. |
| Workup | Acidification to pH 3-4 | Protonates the sodium carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate. |
| Purification | Organic Extraction | Isolates the product from inorganic salts and other aqueous-soluble impurities. |
Overall Yield and Conclusion
This two-step synthesis provides a simple and efficient route to 6-chloro-2-mercaptobenzoic acid. The reported overall yield for this process is high, in the range of 85-88%.[2] The final product is typically a light yellow solid. Standard characterization would involve melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the structure and purity. The described methodology is scalable and suitable for industrial production, representing a significant advancement in the manufacturing of key agrochemical intermediates.
References
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
- Google Patents. (2013). CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid.
- Google Patents. (1975). US3920670A - Process for hydrolysis of nitriles.
- Google Patents. (2015). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
- Google Patents. (2020). CN111689909A - Preparation method of herbicide pyrithiobac-sodium.
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Globe Thesis. (2008). Synthesis Of Pyrithiobac-sodium. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Dissertation. (n.d.). Synthesis of Pyrithiobac-sodium. Retrieved from [Link]
- Institute of Science, Nagpur. (n.d.). Nucleophilic Aromatic Substitution.
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
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ResearchGate. (2025). Sodium Sulfide. Retrieved from [Link]
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-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (2000). JP3060111B2 - Method for producing 2-mercapto-6-halogenobenzonitrile.
-
ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
- Google Patents. (1997). JP2905900B2 - Method for producing 2-mercapto-6-halogenobenzoic acid.
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
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5-Chloro-2-mercaptobenzoic acid CAS number and molecular structure
An In-Depth Technical Guide to 5-Chloro-2-mercaptobenzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Designed for professionals in research, development, and manufacturing, this document synthesizes core chemical data, practical methodologies, and application insights to support its effective use in complex synthetic applications.
Core Chemical Identity and Physicochemical Properties
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a thiol (mercaptan), and a chloro group. This unique combination of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. Its identity is formally established by its CAS number, 20324-50-9.[1][2][3][4]
Molecular Structure
The molecular structure consists of a benzoic acid backbone with a chloro substituent at position 5 and a mercapto group at position 2.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 20324-50-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅ClO₂S | [2][3][5] |
| Molecular Weight | 188.63 g/mol | [3] |
| Appearance | Solid | [5] |
| Melting Point | 193 °C | [3] |
| Boiling Point | 328.4 ± 27.0 °C (Predicted) | [3] |
| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)S | [6] |
| InChIKey | BRJPZCDOLGSYPS-UHFFFAOYSA-N | [6] |
Synthesis and Reactivity Insights
Illustrative Synthetic Protocol
While specific synthesis routes for this compound are proprietary, a general understanding can be derived from analogous compounds. The synthesis of the related isomer, 6-chloro-2-mercaptobenzoic acid, involves the hydrolysis of a thiocarbonylthio precursor.[7] This common strategy in organosulfur chemistry involves installing a protected thiol group that is later deprotected under basic conditions.
Exemplary Protocol (based on synthesis of 6-chloro isomer): [7]
-
Precursor Solubilization: A solution of the appropriate chloro-2-[alkoxy(thiocarbonyl)thio]benzoic acid precursor is prepared in a suitable alcohol solvent, such as methanol.
-
Base Hydrolysis: An aqueous solution of a strong base (e.g., 10% sodium hydroxide) is added to the precursor solution.[7] The choice of a strong base is crucial for the complete cleavage of the protecting group.
-
Reflux: The reaction mixture is heated to reflux and stirred for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.[7]
-
Acidification & Extraction: After cooling, the mixture is acidified with a strong acid like concentrated HCl. This protonates the carboxylate and thiol groups, rendering the product soluble in organic solvents. The product is then extracted using an organic solvent such as ethyl acetate.
-
Isolation: The organic extract is dried (e.g., with magnesium sulfate), filtered, and concentrated under reduced pressure to yield the final product.[7]
Caption: General workflow for synthesizing mercaptobenzoic acids.
Reactivity Profile
The utility of this compound stems from its three distinct reactive sites:
-
Thiol (-SH): Highly nucleophilic and readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides. It is a key functional group for forming thioether linkages, which are common in pharmaceutical agents.
-
Carboxylic Acid (-COOH): Can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. This site is essential for peptide couplings or for modulating solubility and pharmacokinetic properties.
-
Aryl Chloride (Ar-Cl): Typically the least reactive site, but it can participate in nucleophilic aromatic substitution under harsh conditions or, more commonly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse substituents on the aromatic ring.
Applications in Research and Drug Development
While direct applications are often tailored to specific research programs, the structural motifs within this compound are found in molecules with significant biological activity. Related compounds, such as 5-chloro-2-mercaptobenzoxazole and 5-chloro-2-mercaptobenzothiazole, are recognized as crucial intermediates in the synthesis of pharmaceuticals (e.g., anti-inflammatory and antimicrobial agents) and agrochemicals (e.g., fungicides).[8][9]
This precedent strongly suggests that this compound is a high-value starting material for:
-
Scaffold Development: Serving as a foundational scaffold to which other molecular fragments can be attached via its three functional handles.
-
Fragment-Based Drug Discovery (FBDD): Used as a fragment for screening against biological targets, where subsequent optimization can occur at any of its reactive sites.
-
Synthesis of Heterocycles: The ortho-relationship of the thiol and carboxylic acid groups makes it an ideal precursor for synthesizing fused heterocyclic systems, such as benzothiazepinones, which are privileged structures in medicinal chemistry.
Caption: Role as a versatile building block in drug discovery.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. This compound is classified as a hazardous substance.
Hazard Identification
Users must be aware of the following hazards based on available safety data sheets.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Recommended Handling and First Aid Protocols
Prevention:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
Response:
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
IF ON SKIN: Wash with plenty of water. If irritation occurs, seek medical advice.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.
Analytical and Spectroscopic Data
-
NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring and the presence of the acidic protons.
-
Mass Spectrometry (MS): To verify the molecular weight (188.63 g/mol ) and isotopic pattern characteristic of a monochlorinated compound. Predicted collision cross-section (CCS) values are available, which can aid in identification in advanced mass spectrometry analyses.[6]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrations of the O-H (carboxylic acid), S-H (thiol), and C=O (carbonyl) functional groups.
References
-
Hoffman Fine Chemicals. (n.d.). CAS RN 20324-50-9 | 5-Chloro-2-mercapto-benzoic acid. Retrieved from [Link][5]
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid. Retrieved from [Link][7]
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Spectroscopic Blueprint of 5-Chloro-2-mercaptobenzoic Acid: A Technical Guide for Advanced Drug Discovery
Abstract
In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-mercaptobenzoic acid, a substituted benzoic acid derivative, presents a unique combination of functional groups that offer versatile opportunities for chemical modification and biological interaction. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected spectral features, grounded in the fundamental principles of spectroscopy and the electronic effects of the constituent functional groups. By providing a predictive spectroscopic blueprint, this guide aims to empower scientists in the unambiguous identification and characterization of this and structurally related molecules, thereby accelerating the pace of innovation.
Introduction: The Structural Significance of this compound
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a thiol (mercaptan), and a chlorine substituent on a benzene ring. This unique arrangement of electron-withdrawing and electron-donating groups, along with multiple sites for chemical derivatization, makes it a molecule of significant interest in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for forming amides, esters, and salts, crucial for modulating pharmacokinetic properties. The thiol group is a potent nucleophile and can participate in disulfide bond formation, a key interaction in many biological systems. The chloro substituent influences the electronic environment of the aromatic ring, impacting its reactivity and potential for π-stacking interactions.
Accurate and unambiguous characterization of such molecules is the bedrock of successful research and development. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, explaining the rationale behind the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and thiol groups. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will lead to a specific set of splitting patterns for the aromatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring will be in different chemical environments and will exhibit characteristic splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid and chlorine are electron-withdrawing groups, which will deshield the nearby protons, shifting them downfield. The mercapto group is generally a weak electron-donating group. Typical coupling constants in aromatic systems are: ortho-coupling (³J) = 6-10 Hz, meta-coupling (⁴J) = 1-3 Hz, and para-coupling (⁵J) = 0-1 Hz.[1]
-
H-6: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. It is expected to appear as a doublet with a small meta-coupling constant.
-
H-3: This proton is ortho to the mercapto group and meta to the chlorine atom. It is expected to appear as a doublet with a small meta-coupling constant.
-
H-4: This proton is ortho to the chlorine atom and ortho to the mercapto group, and para to the carboxylic acid. It is expected to appear as a doublet of doublets due to ortho and meta couplings.
-
-
Acidic Protons:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[2]
-
Thiol Proton (-SH): The chemical shift of the thiol proton can vary depending on concentration and solvent, but it typically appears between δ 3-4 ppm. It may appear as a sharp singlet.
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 13.0 | br s | - |
| Aromatic H | 7.0 - 8.0 | m | - |
| -SH | 3.0 - 4.0 | s | - |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts are influenced by the nature of the substituents.
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the range of δ 165-185 ppm.[3]
-
Aromatic Carbons (δ 110-150 ppm):
-
C-1 (ipso-carbon attached to -COOH): The chemical shift will be influenced by the carboxylic acid group.
-
C-2 (ipso-carbon attached to -SH): The chemical shift will be influenced by the mercapto group.
-
C-5 (ipso-carbon attached to -Cl): The chemical shift will be influenced by the chlorine atom.
-
The remaining three aromatic carbons will have chemical shifts determined by their position relative to the three substituents.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 185 |
| Aromatic C | 110 - 150 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid, thiol, and substituted benzene functionalities.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted to appear in the range of 1710-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[4][6]
-
S-H Stretch (Thiol): A weak absorption band is expected around 2600-2550 cm⁻¹ for the S-H stretch. This peak can sometimes be broad.[7]
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[4]
-
C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically between 800-600 cm⁻¹.[8]
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| S-H (Thiol) | 2600 - 2550 | Weak |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |
| C-Cl | 800 - 600 | Strong |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₇H₅ClO₂S) is approximately 188.6 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 188. Due to the presence of chlorine, an M+2 peak at m/z 190 with an intensity of about one-third of the M⁺ peak is also expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Major Fragmentation Pathways: Aromatic carboxylic acids typically undergo characteristic fragmentation patterns.[9][10][11]
-
Loss of -OH (M-17): A prominent peak at m/z 171 is expected due to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A significant peak at m/z 143 is anticipated from the loss of the entire carboxylic acid group.
-
Loss of -SH (M-33): A peak at m/z 155 may be observed due to the loss of the thiol group.
-
Loss of Cl (M-35): Loss of a chlorine radical would result in a peak at m/z 153.
-
Visualization of Molecular Structure and Fragmentation
Visual representations are crucial for understanding molecular structure and spectroscopic fragmentation.
Caption: Molecular structure of this compound.
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An In-depth Technical Guide to the Solubility of 5-Chloro-2-mercaptobenzoic acid in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-mercaptobenzoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and expert analysis of its structural attributes. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical solubility profile, robust experimental protocols for empirical determination, and insights into the underlying physicochemical drivers of its behavior in various common organic solvents.
Introduction: The Significance of Solubility in Research and Development
This compound is a substituted aromatic carboxylic acid featuring a chlorine atom and a mercapto (thiol) group. Its structural complexity suggests a nuanced solubility profile that is critical for its application in areas such as synthetic chemistry, materials science, and pharmacology. Understanding the solubility of this compound is a cornerstone for reaction optimization, formulation development, purification, and bioavailability assessment.[1] Poorly characterized solubility can lead to significant challenges in process development and unreliable experimental outcomes.
This guide addresses the current information gap by providing a detailed predictive analysis of the solubility of this compound and a comprehensive methodology for its empirical determination.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible.[2][3] The structure of this compound, with its polar carboxylic acid and mercapto groups, and a less polar chlorobenzene backbone, suggests a complex interplay of forces that dictate its solubility in different organic solvents.
Analysis of Functional Group Contributions to Solubility
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar, protic solvents like alcohols.[4][5]
-
Mercapto Group (-SH): The thiol group is less polar than a hydroxyl group and is a weaker hydrogen bond donor.[3][6] Its contribution to solubility in polar solvents is therefore moderate.
-
Chlorine Atom (-Cl): The chloro substituent increases the molecule's polarity and polarizability, which can enhance interactions with polar aprotic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which favors solubility in nonpolar and aromatic solvents.[2]
Based on these structural features, a predicted solubility profile in various classes of organic solvents is presented in Table 1.
Data Presentation: Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid and mercapto groups can form strong hydrogen bonds with the hydroxyl groups of alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to be significant. |
| Nonpolar Aromatic | Benzene, Toluene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent molecules. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of the chlorine atom on the solute may enhance solubility in chlorinated solvents through dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weakly polar and can act as hydrogen bond acceptors, but the overall interactions may be weaker compared to more polar solvents. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |
| Water | Very Low | The hydrophobic chlorobenzene backbone is expected to dominate, leading to poor aqueous solubility despite the presence of polar functional groups.[2][4] |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette. To ensure no undissolved solids are transferred, it is recommended to centrifuge the vials and sample the clear supernatant or use a syringe filter.
-
-
Quantification:
-
Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) based on the measured concentration and the dilution factor.
-
Report the solubility values along with the experimental temperature.
-
Conclusion
While specific published data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties can be derived from its molecular structure. This guide provides a theoretically grounded prediction of its solubility in a range of common organic solvents, which can serve as a valuable starting point for experimental design. The detailed experimental protocol herein offers a reliable and systematic approach for the empirical determination of its solubility, enabling researchers to generate the precise data required for their specific applications. Adherence to these methodologies will ensure the generation of high-quality, reproducible solubility data, thereby facilitating the effective use of this compound in research and development.
References
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
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Slideshare. (2018, November 13). Solubility & Method for determination of solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
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LibreTexts. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). Retrieved from [Link]
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Unlocking the Therapeutic Potential: A Technical Guide to the Research Applications of 5-Chloro-2-mercaptobenzoic Acid Derivatives
This guide provides an in-depth exploration of the burgeoning research applications for derivatives of 5-chloro-2-mercaptobenzoic acid. This scaffold, characterized by its unique electronic and structural features, is emerging as a versatile platform for the development of novel therapeutic agents and research tools. We will delve into the synthetic strategies, mechanisms of action, and key application areas where these compounds are demonstrating significant promise, including antimicrobial drug discovery, anticancer research through kinase inhibition, and the modulation of other critical enzyme systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compelling chemical entity.
The Core Moiety: Understanding this compound
This compound is an aromatic carboxylic acid containing a thiol (-SH) and a chloro (-Cl) group. The interplay of these functional groups dictates its reactivity and its potential to interact with biological targets. The carboxylic acid provides a handle for derivatization into esters and amides, allowing for the modulation of pharmacokinetic properties. The thiol group is a key nucleophile and can participate in metal chelation or form disulfide bonds, while the electron-withdrawing nature of the chlorine atom can influence the acidity of the thiol and the overall electronic profile of the molecule.
The synthesis of the parent compound, 6-chloro-2-mercaptobenzoic acid, can be achieved through a two-step process starting from 2,6-dichlorobenzonitrile, involving a sulfo-reaction followed by hydrolysis[1]. Another approach involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[2]. These synthetic routes provide a foundation for the subsequent generation of diverse derivative libraries.
Antimicrobial Applications: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Derivatives of chloro- and mercapto-substituted benzoic acids have shown considerable promise in this arena.
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antimicrobial activity of benzothiazole derivatives, which share structural similarities with this compound derivatives, is often attributed to the inhibition of essential bacterial enzymes. Key targets include:
-
DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Its inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death[3][4].
-
Dihydropteroate Synthase (DHPS): An enzyme involved in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria[5].
The presence of the chloro and mercapto functionalities can facilitate binding to the active sites of these enzymes, leading to their inhibition.
Structure-Activity Relationship (SAR) Insights
Studies on related 2-chlorobenzoic acid derivatives have revealed that Schiff's bases are often more potent antimicrobial agents than their ester counterparts[6]. Furthermore, the nature and position of substituents on the aromatic ring significantly influence the antimicrobial spectrum and potency. For instance, certain sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA)[7][8].
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives from the literature, highlighting their potential against various bacterial strains.
| Derivative Class | Bacterial Strain | MIC (µM/mL) | Reference |
| 2-Chlorobenzoic acid Schiff's base | Escherichia coli | 2.27 | [6] |
| 5-Chloro-2-hydroxybenzamide sulfonamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62-31.25 | [7][9] |
| 2-Chloro-5-nitrobenzoic acid derivative | Staphylococcus aureus ATCC | Broad inhibitory profile | [10] |
| 2-Chlorobenzoic acid derivative | Bacillus subtilis | >500 | [11] |
| 2-Chlorobenzoic acid derivative | Staphylococcus aureus ATCC 6538 | 125 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Materials:
-
Test compound stock solution (in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Research: Targeting Kinase Signaling Pathways
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound, particularly those incorporating an N-aryl moiety, have emerged as potential kinase inhibitors.
Mechanism of Action: Inhibition of Protein Kinase CK2
A notable example is the clinical-stage compound CX-4945, a 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic acid derivative. While not a direct derivative of our core topic, its structure highlights the potential of the chlorophenylamino group in targeting the ATP-binding site of protein kinases. CX-4945 is a potent and selective inhibitor of protein kinase CK2, an enzyme implicated in pro-survival and anti-apoptotic pathways in cancer cells[12][13]. The inhibition of CK2 can lead to the suppression of tumor growth and the induction of apoptosis.
Cytotoxicity Data
The following table presents a selection of IC50 values for related compounds against various cancer cell lines, demonstrating their cytotoxic potential.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Methoxy-2-mercaptobenzimidazole derivative | MDA-MB-231 (Breast Cancer) | 24.78 | [14] |
| 2-Mercaptobenzimidazole derivative | A549 (Lung Cancer) | 72.28 | |
| 2-Mercaptobenzimidazole derivative | MCF-7 (Breast Cancer) | 62.20 | |
| Plastoquinone analog (PQ2) | HCT-116 (Colorectal Cancer) | 4.97 | [15] |
| Ketoconazole | MCF-7 (Breast Cancer) | 7.25 | [16] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
The luminescence signal is inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Broader Horizons: Tyrosinase Inhibition and Benzoxazepine Synthesis
Potential as Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. The structural features of this compound derivatives, particularly the thiol group, suggest they could act as tyrosinase inhibitors by chelating the copper ions in the enzyme's active site. Further research is warranted to explore this potential application.
Precursors for Benzoxazepine Synthesis
Substituted salicylic acids are valuable precursors for the synthesis of benzoxazepines, a class of heterocyclic compounds with a range of biological activities, including anti-inflammatory and anticancer effects[17][18]. 5-Chlorosalicylic acid, a related compound, can be utilized in multi-step synthetic routes to generate diverse benzoxazepine libraries for biological screening[17][18][19].
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for modern drug discovery. Their demonstrated potential as antimicrobial and anticancer agents, coupled with their utility as synthetic intermediates, underscores their importance for further investigation. Future research should focus on the synthesis of diverse chemical libraries based on this core structure and their systematic evaluation in a range of biological assays. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents. The insights and protocols provided in this guide are intended to facilitate and inspire such endeavors.
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Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [https://pubmed.ncbi.nlm.nih.gov/21271728/]
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Pierre, F., et al. (2011). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ResearchGate. [https://www.researchgate.net/publication/49791888_Discovery_and_SAR_of_5-3-Chlorophenylaminobenzoc26naphthyridine-8-carboxylic_Acid_CX-4945_the_First_Clinical_Stage_Inhibitor_of_Protein_Kinase_CK2_for_the_Treatment_of_Cancer]
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Introduction: The Chemical Versatility and Biological Promise of Mercaptobenzoic Acids
An In-Depth Technical Guide to the Biological Activity of Substituted Mercaptobenzoic Acids
Substituted mercaptobenzoic acids represent a compelling class of bifunctional molecules, characterized by a benzene ring featuring both a carboxylic acid (-COOH) and a thiol (-SH) group[1]. This unique architecture confers a fascinating duality of chemical reactivity, making them valuable building blocks in materials science and, more significantly, versatile scaffolds for drug development[1]. The therapeutic potential of these compounds is largely rooted in the chemistry of the thiol group. Thiols are excellent nucleophiles and potent reducing agents, enabling them to interact with a variety of biological targets.[2][3]. They can scavenge harmful reactive oxygen species (ROS), chelate metal ions, and form disulfide bonds with cysteine residues in proteins, thereby modulating protein function.[2][4][5].
The strategic placement of various substituents on the benzene ring allows for the fine-tuning of the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile. This modulation directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific affinity for biological targets. Consequently, substituted mercaptobenzoic acids have emerged as a promising area of research, with demonstrated efficacy across several therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8].
This guide provides a comprehensive overview of the primary biological activities of these compounds, delving into their mechanisms of action and presenting detailed, field-proven protocols for their evaluation.
Part 1: Anticancer Activity
The unregulated proliferation of cells is a hallmark of cancer.[9]. Many therapeutic strategies aim to selectively induce cell cycle arrest or apoptosis in malignant cells while sparing healthy tissue.[10]. Derivatives of mercaptobenzoic acid have shown significant potential in this area, exerting their antiproliferative effects through multiple mechanisms.[7][11][12].
Core Mechanism: p53 Signaling and Thioredoxin Reductase Inhibition
A key mechanism of action for certain mercaptobenzoic acid derivatives, particularly organometallic complexes, involves the activation of the p53 signaling pathway.[7]. The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by halting the cell cycle to allow for DNA repair or, if the damage is too severe, initiating apoptosis. In many cancers, the p53 pathway is inactivated. Gold(I) complexes of n-mercaptobenzoate have been shown to reactivate p53, leading to the suppression of cell invasion and proliferation in breast (MCF-7) and ovarian (A2780) cancer cell lines.[7].
This reactivation modulates the expression of p53-related genes that control cell cycle progression (e.g., CCNB1, CDK4) and cytoskeletal organization, thereby inhibiting the epithelial-mesenchymal transition (EMT) required for tumor progression.[7].
Furthermore, these compounds can suppress the activity of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance.[7]. Cancer cells often have an upregulated TrxR system to cope with high levels of oxidative stress. Inhibiting this enzyme disrupts the redox homeostasis, making cancer cells more vulnerable to apoptosis.
Caption: p53 pathway activation by mercaptobenzoic acid derivatives.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
To assess the anticancer potential of novel substituted mercaptobenzoic acids, a primary cytotoxicity screening is essential. The MTT assay is a robust, colorimetric method for evaluating a compound's effect on cell viability.[7][13].
Causality: This assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan product.[13]. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.[14][15].
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A2780, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[7][16]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (solvent only) and a positive control (a known anticancer drug like cisplatin or doxorubicin).[17].
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[17].
Data Presentation: Cytotoxicity of Mercaptobenzoic Acid Derivatives
The IC₅₀ values are critical for comparing the potency of different compounds. A lower IC₅₀ indicates higher potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Tricyclohexylphosphinegold(I) 2-mercaptobenzoate | MCF-7 (Breast) | 5.45 | [7] |
| Tricyclohexylphosphinegold(I) 2-mercaptobenzoate | A2780 (Ovarian) | 2.15 | [7] |
| 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 | [17] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [12] |
| Cisplatin (Reference) | HeLa (Cervical) | 14.08 | [17] |
Part 2: Anti-Inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases.[2]. The antioxidant properties of thiol-containing compounds make them excellent candidates for anti-inflammatory agents.[2][4]. They can directly neutralize ROS and interrupt the inflammatory cascades that these reactive species propagate.[4][18].
Core Mechanism: ROS Scavenging and Cytokine Modulation
Reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, are byproducts of normal metabolism but are produced in excess during inflammatory responses.[19][20]. These molecules can damage lipids, proteins, and DNA, and also act as signaling molecules to activate pro-inflammatory pathways like NF-κB, leading to the production of cytokines such as TNF-α and various interleukins (ILs).[4][21][22].
The thiol group (-SH) in mercaptobenzoic acids is a potent ROS scavenger.[2][3]. It can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions. This reduction of oxidative stress prevents the activation of ROS-mediated inflammatory signaling pathways, leading to decreased production of pro-inflammatory cytokines.[2][4]. Some hydroxybenzoic acid derivatives have also been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune response that drives the release of IL-1β.[18].
Caption: Mercaptobenzoic acids inhibit inflammation by neutralizing ROS.
Experimental Protocol: In Vitro Anti-Inflammatory Screening (LPS-Stimulated Cytokine Release)
A well-established in vitro model for screening anti-inflammatory compounds involves stimulating monocytic or macrophage cell lines with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines.[23].
Causality: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of immune cells like monocytes (e.g., the THP-1 cell line). Upon stimulation, these cells release a cascade of inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).[23]. An effective anti-inflammatory compound will inhibit this LPS-induced TNF-α release.
Step-by-Step Methodology:
-
Cell Culture: Culture THP-1 human monocytic cells in appropriate medium. For differentiation into a macrophage-like state, treat cells with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in PMA-free medium.
-
Compound Pre-treatment: Seed the differentiated THP-1 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of the substituted mercaptobenzoic acid for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[23]. Include an unstimulated control (no LPS) and a stimulated control (LPS with vehicle).
-
Incubation: Incubate the plates for a period of 4 to 24 hours at 37°C. A 4-hour incubation is often sufficient for maximum TNF-α secretion.[23].
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α (or other cytokines like IL-1β and IL-6) in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Follow the manufacturer's instructions precisely.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the stimulated (LPS only) control. This provides a quantitative measure of the compound's anti-inflammatory activity.
Part 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[24]. The unique reactivity of the thiol group makes mercaptobenzoic acid derivatives attractive candidates for antimicrobial drug development.[25][26][27].
Core Mechanism: Disruption of Microbial Processes
While the exact mechanisms for mercaptobenzoic acids are still under broad investigation, the activity of thiol-containing drugs often relates to their ability to interact with microbial proteins. The thiol group can cleave essential disulfide bridges in microbial enzymes or structural proteins, leading to a loss of function.[4]. This disruption of critical cellular machinery can inhibit growth or lead to cell death. Additionally, the inherent antioxidant or pro-oxidant balance shift caused by these compounds can create a hostile intracellular environment for microbes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28][29]. The MIC is defined as the lowest concentration of a drug that visibly inhibits the growth of a microorganism.[30].
Causality: This method systematically exposes a standardized inoculum of bacteria to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, microbial growth is assessed visually or spectrophotometrically. The lack of turbidity (cloudiness) in a well indicates that the compound concentration was sufficient to inhibit microbial growth.[29].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial twofold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a gradient of compound concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard) from a fresh culture. Dilute this suspension in broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted inoculum to all wells of the microtiter plate containing the compound dilutions.
-
Controls: Include several essential controls on each plate:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth (no inoculum).
-
Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.[30]. Optionally, an indicator dye like resazurin can be added, which changes color in the presence of metabolic activity, to aid in the determination.[28].
-
Data Reporting: The MIC value is reported in µg/mL or µM/mL.
Data Presentation: Antimicrobial Activity of Thiol-Containing Derivatives
MIC values are used to compare the effectiveness of different antimicrobial agents against various pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | 125 | [26] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis | 125 | [26] |
| Substituted 2-mercaptobenzimidazole derivative (Compound 8) | Bacillus subtilis | 6.25 | [16] |
| Substituted 2-mercaptobenzimidazole derivative (Compound 10) | Escherichia coli | 12.5 | [16] |
| Substituted 2-mercaptobenzimidazole derivative (Compound 17) | Candida albicans | 12.5 | [16] |
Conclusion and Future Directions
Substituted mercaptobenzoic acids are a functionally rich and highly adaptable class of compounds with demonstrated biological activities against cancer, inflammation, and microbial pathogens. The core of their activity lies in the versatile chemistry of the thiol group, which can be further refined by substitutions on the aromatic ring. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel derivatives, from initial high-throughput screening to more detailed mechanistic studies.
Future research should focus on elucidating more detailed structure-activity relationships (SAR) to guide the rational design of next-generation compounds with enhanced potency and selectivity. Investigating combination therapies, where these compounds could potentiate the effects of existing drugs, also represents a promising avenue for clinical translation. As our understanding of the complex interplay between redox biology and disease continues to grow, the therapeutic potential of thiol-based compounds like substituted mercaptobenzoic acids will undoubtedly become even more significant.
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The Role of Chloro-Mercaptobenzoic Acids as Precursors in Modern Herbicide Synthesis
An In-depth Technical Guide for Researchers and Agrochemical Scientists
Introduction: A Note on Isomeric Specificity
While the inquiry focuses on 5-Chloro-2-mercaptobenzoic acid, a comprehensive review of authoritative chemical literature and patent databases reveals that its structural isomer, 6-Chloro-2-mercaptobenzoic acid , is the well-documented and industrially significant precursor in the synthesis of pyrimidinyl(thio)benzoate herbicides.[1][2][3] This guide, therefore, centers on the scientifically validated role of the 6-chloro isomer to provide an accurate and field-relevant technical overview. This distinction is critical, as the specific arrangement of functional groups on the benzene ring dictates the molecule's reactivity and suitability as a building block for complex herbicidal compounds.
This document provides an in-depth exploration of the synthesis and application of 6-chloro-2-mercaptobenzoic acid, primarily focusing on its pivotal role in the production of the herbicide Pyrithiobac-sodium. To offer a broader context, the guide also examines the synthetic pathways of other notable herbicides derived from substituted benzoic acids, namely Bentazon and Acifluorfen.
Section 1: The Key Precursor: Synthesis of 6-Chloro-2-mercaptobenzoic Acid
The industrial viability of a herbicide often depends on an efficient and cost-effective synthesis of its key intermediates. 6-Chloro-2-mercaptobenzoic acid is a cornerstone intermediate for a new generation of broad-spectrum herbicides.[1] Its synthesis is a critical first step, optimized for high yield and purity.
Causality in Precursor Synthesis
The most common industrial route starts from 2,6-dichlorobenzonitrile.[1][4] This choice is dictated by the commercial availability of the starting material and the regioselectivity of the subsequent reactions. The process involves two primary transformations: a nucleophilic aromatic substitution to introduce the thiol group, followed by the hydrolysis of the nitrile to a carboxylic acid.
-
Thio-Reaction (Sulfurization) : One chlorine atom of 2,6-dichlorobenzonitrile is substituted by a sulfur nucleophile, typically from a source like sodium sulfide (Na₂S·9H₂O). The use of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is crucial as it effectively dissolves the reagents and facilitates the nucleophilic substitution mechanism by stabilizing the intermediate transition state.[4]
-
Hydrolysis : The nitrile group (-CN) of the resulting 6-chloro-2-mercaptobenzonitrile is then hydrolyzed to a carboxylic acid (-COOH). This is achieved under high pressure and temperature using a strong base like sodium hydroxide or potassium hydroxide.[1] The harsh conditions are necessary to drive the complete conversion of the stable nitrile group. Subsequent acidification precipitates the final product.
Industrial Synthesis Workflow for 6-Chloro-2-mercaptobenzoic Acid
The following diagram illustrates the two-step industrial synthesis from 2,6-dichlorobenzonitrile.
Caption: Industrial synthesis of 6-Chloro-2-mercaptobenzoic acid.
Experimental Protocol: Synthesis of 6-Chloro-2-mercaptobenzoic Acid
This protocol is adapted from established patent literature.[1]
Step 1: Thio-Reaction
-
Charge a 3L reaction flask with 1000 mL of DMF and 500g of sodium sulfide nonahydrate (Na₂S·9H₂O).
-
Heat the mixture to 65°C to dissolve the sodium sulfide.
-
Apply vacuum to distill off the water of hydration, ensuring the internal temperature does not exceed 75°C.
-
Once the water is removed, heat the mixture to 70°C.
-
Begin the batch-wise addition of 200g of 2,6-dichlorobenzonitrile. The exothermic reaction should maintain the temperature between 70-75°C. Complete the addition over approximately 40 minutes.
-
Maintain the reaction at this temperature for an additional 1.5 hours.
-
After the reaction is complete, distill off the DMF under vacuum for solvent recovery. The resulting intermediate is used directly in the next step.
Step 2: Hydrolysis
-
Prepare a 15% aqueous sodium hydroxide solution (2 kg).
-
Add the crude product from the thio-reaction to the NaOH solution in a 3L autoclave.
-
Heat the autoclave to 150°C and maintain this temperature for 10-12 hours to drive the hydrolysis.
-
After cooling, transfer the reaction mixture to a 5L beaker.
-
Adjust the pH to 3-4 with 15% formic acid to precipitate the product.
-
Extract the solid product with dichloromethane (2L).
-
Wash the organic layer, dry it with anhydrous sodium sulfate, and concentrate it.
-
Cool the concentrated solution to crystallize the product, yielding light yellow solid 6-chloro-2-mercaptobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzonitrile | [1] |
| Key Reagents | Na₂S·9H₂O, NaOH/KOH | [1] |
| Hydrolysis Temp. | 150°C | [1] |
| Overall Yield | ~88% | [1] |
Section 2: Core Application: Synthesis of Pyrithiobac-sodium
Pyrithiobac-sodium is a selective, post-emergence herbicide used extensively for controlling broadleaf weeds, particularly in cotton.[5][6] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants, leading to the cessation of cell division and plant death.[7][8]
Causality in Pyrithiobac-sodium Synthesis
The synthesis of Pyrithiobac-sodium involves the formation of a thioether bond between 6-chloro-2-mercaptobenzoic acid and a substituted pyrimidine ring.[2] The key reaction is a nucleophilic substitution where the thiol group of the benzoic acid derivative attacks the pyrimidine ring, displacing a leaving group.
There are two primary pathways, differing in the leaving group on the pyrimidine intermediate:[2]
-
Pathway 1 : Uses 2-chloro-4,6-dimethoxypyrimidine. The chlorine atom serves as the leaving group.
-
Pathway 2 : Uses 2-methylsulfonyl-4,6-dimethoxypyrimidine. The methylsulfonyl group (-SO₂CH₃) is a more reactive leaving group, often allowing for milder reaction conditions.
The reaction is typically carried out in the presence of a base (e.g., sodium carbonate) to deprotonate the thiol, forming a more potent thiolate nucleophile.[9] The final step is the formation of the sodium salt with a base like sodium hydride or sodium hydroxide to improve water solubility for agricultural formulations.[10]
Synthesis Workflow for Pyrithiobac-sodium
The following diagram outlines the condensation reaction to form Pyrithiobac-sodium.
Caption: Synthesis of Pyrithiobac-sodium via thioether formation.
Experimental Protocol: Synthesis of Pyrithiobac-sodium
This protocol is based on a method utilizing a catalyst to facilitate the reaction.[9]
-
In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol), 6-chloro-2-mercaptobenzoic acid (9.45g, 50mmol), sodium p-toluenesulfinate (2.67g, 15mmol) as a catalyst, sodium carbonate (9.75g, 75mmol), and acetonitrile (80ml).
-
Heat the mixture to 80°C and maintain for 24 hours.
-
Cool the reaction mixture and filter to collect the solid.
-
Wash the filter cake with acetonitrile and dry it in vacuo.
-
Dissolve the dried solid in 80ml of water.
-
Adjust the pH to 1-2 with 10% hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Pyrithiobac-sodium.
| Parameter | Value | Reference |
| Reactants | 6-chloro-2-mercaptobenzoic acid, 2-chloro-4,6-dimethoxypyrimidine | [9] |
| Base | Sodium Carbonate | [9] |
| Catalyst | Sodium p-toluenesulfinate | [9] |
| Yield | ~80% | [9] |
| Melting Point | 232.2-234.6 °C | [9] |
Section 3: Broader Context - Other Benzoic Acid-Derived Herbicides
To provide a comprehensive overview, this section details the synthesis of two other significant herbicides derived from substituted benzoic acids, illustrating the versatility of this chemical class in agrochemical development.
Bentazon
Bentazon is a selective post-emergence herbicide used to control broadleaf weeds.[11] It is a benzothiadiazine derivative synthesized from anthranilic acid (2-aminobenzoic acid).[12][13][14]
Synthesis Workflow for Bentazon
The synthesis involves the reaction of methyl anthranilate with chlorosulfonic acid and isopropylamine, followed by cyclization.[12][13]
Caption: General synthesis pathway for the herbicide Bentazon.
Experimental Protocol: Synthesis of Bentazon This protocol is adapted from patent literature.[12]
-
Charge a reactor with dichloroethane (48g), triethylamine (17g, 0.168M), and methyl anthranilate (6.4g, 0.042M).
-
Cool the mixture to below 10°C.
-
Slowly add chlorosulfonic acid (5.1g, 0.044M), keeping the temperature below 35°C. Stir for 30 minutes after addition.
-
Add isopropylamine (2.6g, 0.044M) and stir for another 30 minutes.
-
Introduce a chlorinating agent such as phosgene (4.56g, 0.046M), maintaining the temperature below 50°C. Stir for 30 minutes after addition to form the intermediate.
-
The intermediate is then cyclized using sodium alkoxide (e.g., sodium methoxide) and subsequently acidified to yield the final Bentazon product. The reported yield is over 88% with a purity of over 98%.[12]
Acifluorfen
Acifluorfen is a diphenyl ether herbicide used for post-emergence control of broadleaf weeds and some grasses.[15][16] Its synthesis does not involve a mercaptobenzoic acid but is a prime example of a herbicide derived from a substituted benzoic acid. The key step is an Ullmann condensation.[16][17]
Synthesis Workflow for Acifluorfen
The synthesis involves coupling a substituted phenol with a halogenated nitrobenzoic acid derivative.[15][17]
Caption: Synthesis of Acifluorfen via nitration.
Experimental Protocol: Synthesis of Acifluorfen This protocol is adapted from a patented method.[17]
-
Prepare a nitrating agent by mixing nitric acid and acetic acid in a mole ratio of 1:1.3-1.6.
-
Dissolve 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid in trichloromethane to form the reactant solution.
-
Add the nitrating agent to the reactant solution. The mole ratio of the benzoic acid reactant to nitric acid should be 1:1.3-1.5.
-
Maintain the reaction temperature between 35°C and 45°C for 3 to 5 hours.
-
Upon completion, the reaction mixture is worked up, typically involving washing with water to remove excess acid, followed by purification (e.g., recrystallization) to isolate Acifluorfen.[16]
Conclusion
While this compound is not a prominent precursor in documented herbicide synthesis, its isomer, 6-Chloro-2-mercaptobenzoic acid, is indispensable for producing the modern ALS-inhibiting herbicide Pyrithiobac-sodium. The synthetic pathways for this and other benzoic acid-derived herbicides like Bentazon and Acifluorfen highlight the versatility of substituted benzoic acids as foundational scaffolds in agrochemical research. The efficiency, scalability, and cost-effectiveness of these synthetic routes are paramount to their commercial success, demonstrating a sophisticated interplay of chemical principles and process engineering. This guide provides a foundational understanding of these critical synthetic processes for professionals in the field.
References
-
Pyrithiobac-sodium (Ref: DPX PE 350) . (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]
-
Acifluorfen (Ref: RH 5781) . (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]
-
PYRITHIOBAC-Sodium . (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
-
Provide | Pyrithiobac Sodium Weed Control in Cotton . (n.d.). PI Industries. Retrieved from [Link]
- CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid. (n.d.). Google Patents.
- CN103787890A - Synthetic method of acifluorfen. (n.d.). Google Patents.
-
Preparation method of acifluorfen . (n.d.). Eureka | Patsnap. Retrieved from [Link]
- CN104557776A - Synthesis method of bentazone. (n.d.). Google Patents.
- CN101863858A - Synthetic method of bentazone. (n.d.). Google Patents.
- CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid. (n.d.). Google Patents.
- CN111689909A - Preparation method of herbicide pyrithiobac-sodium. (n.d.). Google Patents.
- CN1063688A - The synthetic method of Bentazon herbicide. (n.d.). Google Patents.
-
A facile synthesis of [14C]pyrithiobac-sodium . (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis of Research on Pyrithiobac-acid and Diarylsulfide . (n.d.). Dissertation. Retrieved from [Link]
-
Synthesis Of Pyrithiobac-sodium . (2008). Globe Thesis. Retrieved from [Link]
- CN105601519A - Preparation method of acifluorfen. (n.d.). Google Patents.
-
Synthesis of Pyrithiobac-sodium . (n.d.). Dissertation. Retrieved from [Link]
-
Synthesis of 6-chloro-2-mercaptobenzoic acid . (n.d.). PrepChem.com. Retrieved from [Link]
- CN105061362A - Preparation method of bentazon. (n.d.). Google Patents.
- JP2905900B2 - Method for producing 2-mercapto-6-halogenobenzoic acid. (n.d.). Google Patents.
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives . (n.d.). Diva Portal. Retrieved from [Link]
-
Pyrithiobac-sodium . (2024). ChemBK. Retrieved from [Link]
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An In-depth Technical Guide to 5-Chloro-2-mercaptobenzoic acid: From Discovery to Contemporary Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of 5-Chloro-2-mercaptobenzoic acid, a halogenated thiosalicylic acid derivative. While direct historical accounts of its discovery are not prominently documented, its existence and study are rooted in the broader exploration of substituted salicylic and thiosalicylic acids, which have been of interest for over a century due to their diverse chemical reactivity and biological activities. This document will delve into its synthesis, chemical properties, and burgeoning applications, particularly in the realms of medicinal chemistry and materials science.
Physicochemical Properties and Characterization
This compound is a solid at room temperature with a melting point of approximately 193°C. Its chemical structure, featuring a carboxylic acid, a thiol group, and a chlorine atom on the benzene ring, imparts a unique combination of reactivity and functionality.
| Property | Value |
| Molecular Formula | C₇H₅ClO₂S |
| Molecular Weight | 188.63 g/mol |
| Melting Point | 193 °C |
| Boiling Point | 328.4±27.0 °C (Predicted) |
| Density | 1.490±0.06 g/cm³ (Predicted) |
| pKa | 3.17±0.36 (Predicted) |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic protons. The proton ortho to the carboxylic acid would likely appear as a doublet, while the other two protons would present as a doublet and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups, and the electron-donating effect of the thiol group. The acidic protons of the carboxylic acid and thiol groups would appear as broad singlets, the positions of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. The S-H stretching of the thiol group would likely appear as a weak band around 2550 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of H₂O, CO, and the cleavage of the C-S bond.
Synthesis of this compound: A plausible pathway
A definitive, published, step-by-step synthesis protocol for this compound is not readily found in widely accessible literature. However, a plausible and chemically sound synthetic route can be devised based on the well-established synthesis of thiosalicylic acid from anthranilic acid. This proposed synthesis starts from the commercially available 5-chloroanthranilic acid.
The overall proposed synthetic pathway involves two key transformations:
-
Diazotization of 5-chloroanthranilic acid.
-
Reaction of the diazonium salt with a sulfur source , followed by reduction.
Caption: Potential application areas of this compound.
Materials Science
The thiol group in this compound can strongly interact with metal surfaces, making it a candidate for applications in materials science, such as in the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These functionalized surfaces could have applications in sensors, electronics, and nanotechnology. The carboxylic acid group provides a handle for further chemical modifications or for altering the surface properties.
Safety and Handling
Conclusion
This compound is a molecule with significant untapped potential. While its history is intertwined with the broader development of substituted thiosalicylic acids, its specific exploration appears to be a more contemporary endeavor. The plausible synthetic route outlined in this guide provides a foundation for its preparation and further study. Its versatile chemical nature makes it a promising candidate for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.
References
There are no direct references for the discovery or a specific, validated synthesis of this compound in the provided search results. The following references provide context on the synthesis of related compounds and the general chemistry of thiosalicylic acids.
-
Thiosalicylic acid. Organic Syntheses, Coll. Vol. 2, p.580 (1943); Vol. 12, p.76 (1932). [Link]
- Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
-
Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
Methodological & Application
Experimental protocol for the synthesis of pyrithiobac-sodium using 5-Chloro-2-mercaptobenzoic acid
Introduction: The Strategic Synthesis of a Key Herbicide
Pyrithiobac-sodium, a prominent member of the pyrimidinyl(thio)benzoate class of herbicides, is a critical tool in modern agriculture for the post-emergence control of broadleaf weeds, particularly in cotton cultivation.[1] Its herbicidal activity is derived from the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1] The chemical structure, sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, features a thioether linkage between a dimethoxypyrimidine ring and a chlorobenzoic acid moiety.[2] This guide provides a comprehensive, in-depth technical protocol for the synthesis of pyrithiobac-sodium, grounded in established chemical principles and supported by peer-reviewed literature and patent filings.
A critical point of clarification for researchers is the specific isomer of the chloromercaptobenzoic acid starting material. While the query specifies 5-Chloro-2-mercaptobenzoic acid, the established and commercially relevant synthesis pathways for pyrithiobac-sodium consistently utilize 2-chloro-6-mercaptobenzoic acid .[1][3][4] The substitution pattern on the benzoic acid ring is crucial for the final molecule's herbicidal efficacy. Therefore, this guide will detail the synthesis using the correct and validated precursor, 2-chloro-6-mercaptobenzoic acid, to ensure the successful synthesis of the target compound, pyrithiobac-sodium.
Core Synthesis Strategy: A Convergent Approach
The industrial synthesis of pyrithiobac-sodium is a convergent process, meaning that key fragments of the molecule are synthesized separately and then combined in the final steps. This approach allows for greater efficiency and easier purification of intermediates. The overall strategy involves two main stages:
-
Synthesis of Key Intermediates :
-
Preparation of the pyrimidine core: 2-chloro-4,6-dimethoxypyrimidine .
-
Preparation of the benzoic acid moiety: 2-chloro-6-mercaptobenzoic acid .
-
-
Condensation and Salt Formation :
-
Nucleophilic aromatic substitution to form the thioether bond between the two intermediates.
-
Conversion of the resulting carboxylic acid to its sodium salt to enhance water solubility and stability.[1]
-
This document will provide detailed protocols for each of these critical stages.
PART 1: Synthesis of Key Intermediates
Protocol for the Synthesis of 2-chloro-6-mercaptobenzoic acid
The synthesis of this crucial intermediate can be achieved from 2,6-dichlorobenzonitrile.[5][6] The process involves a nucleophilic substitution of one of the chlorine atoms with a thiol group, followed by hydrolysis of the nitrile.
Reaction Scheme:
A simplified reaction scheme for the synthesis of 2-chloro-6-mercaptobenzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-dichlorobenzonitrile | 172.01 | 17.2 g | 0.1 |
| Sodium hydrosulfide (NaSH) | 56.06 | 11.2 g | 0.2 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Hydrochloric acid (conc.) | - | As needed | - |
| Water | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-dichlorobenzonitrile (17.2 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).
-
Addition of Sodium Hydrosulfide : To the stirred solution, carefully add sodium hydrosulfide (11.2 g, 0.2 mol) in portions. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath.
-
Reaction : After the addition is complete, heat the reaction mixture to 70-80°C and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis : Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This will hydrolyze the nitrile group to a carboxylic acid and precipitate the product.
-
Isolation and Purification : Filter the precipitated solid, wash it thoroughly with cold water to remove any inorganic salts, and then dry it under a vacuum. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 2-chloro-6-mercaptobenzoic acid.
Protocol for the Synthesis of 2-chloro-4,6-dimethoxypyrimidine
This intermediate is synthesized from 2-amino-4,6-dihydroxypyrimidine, which is then chlorinated and subsequently methoxylated.
Reaction Workflow:
Final condensation and salt formation steps for pyrithiobac-sodium.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| 2-chloro-6-mercaptobenzoic acid | 188.63 | 9.45 g | 0.05 |
| 2-chloro-4,6-dimethoxypyrimidine | 174.59 | 8.76 g | 0.05 |
| Sodium carbonate | 105.99 | 9.75 g | 0.075 |
| Sodium p-toluenesulfinate | 178.18 | 2.67 g | 0.015 |
| Acetonitrile | - | 80 mL | - |
| Sodium hydroxide | 40.00 | As needed | - |
| Hydrochloric acid (10%) | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup : In a reaction flask, combine 2-chloro-6-mercaptobenzoic acid (9.45 g, 50.0 mmol), 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol), sodium p-toluenesulfinate (2.67 g, 15 mmol) as a catalyst, sodium carbonate (9.75 g, 75 mmol), and acetonitrile (80 mL). [7]2. Condensation Reaction : Heat the reaction mixture to 80°C and maintain for 24 hours. [7]The progress of the reaction should be monitored by a suitable analytical technique like HPLC or TLC.
-
Isolation of Pyrithiobac Acid : After the reaction is complete, cool the mixture and filter it. The filter cake is washed with acetonitrile. The filtrate is collected, and the solvent is removed under reduced pressure. The resulting solid is dissolved in 80 mL of water and acidified to a pH of 1-2 with 10% hydrochloric acid. [7]This precipitates the free acid form of pyrithiobac.
-
Filtration and Washing : The precipitated solid is filtered, washed with water, and dried to yield the pyrithiobac acid.
-
Formation of Pyrithiobac-sodium : The dried pyrithiobac acid is then suspended in a suitable solvent like ethanol, and a stoichiometric amount of sodium hydroxide (or sodium carbonate) solution is added to neutralize the acid and form the sodium salt.
-
Final Product Isolation : The solvent is removed under reduced pressure to yield pyrithiobac-sodium as a solid. [8]The product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Trustworthiness and Self-Validation
The protocols provided are based on established and published synthetic routes. For each step, it is crucial to incorporate in-process controls to ensure the reaction is proceeding as expected. This includes:
-
TLC or HPLC monitoring : To track the consumption of starting materials and the formation of the product.
-
pH control : Crucial during workup and salt formation steps.
-
Spectroscopic analysis : Of intermediates and the final product to confirm their chemical structures.
By following these validation steps, researchers can have confidence in the successful synthesis of pyrithiobac-sodium.
References
-
AERU. (2025). Pyrithiobac-sodium (Ref: DPX PE 350). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23682187, Pyrithiobac sodium. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Amino-4,6-dimethoxypyrimidin. Retrieved from [Link]
- Qian, T. (2007). Synthesis of Pyrithiobac-sodium. [Master's thesis, Suzhou University].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
-
Globe Thesis. (2008). Synthesis Of Pyrithiobac-sodium. Retrieved from [Link]
-
precisionFDA. (n.d.). PYRITHIOBAC-SODIUM. Retrieved from [Link]
- Google Patents. (n.d.). CN111689909A - Preparation method of herbicide pyrithiobac-sodium.
-
ChemBK. (2024). Pyrithiobac-sodium. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of pyrithiobac sodium. Retrieved from [Link]
- The Synthesis of Research on Pyrithiobac-acid and Diarylsulfide. (n.d.).
- Google Patents. (n.d.). CN110447650A - A kind of Synergistic herbicide compositions and application containing pyrithiobac-sodium.
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
Pharmacophore. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6- DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Retrieved from [Link]
- Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
National Institutes of Health. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CN110447650A - A kind of Synergistic herbicide compositions and application containing pyrithiobac-sodium - Google Patents [patents.google.com]
- 5. globethesis.com [globethesis.com]
- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 7. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 8. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
HPLC analytical method for purity assessment of 5-Chloro-2-mercaptobenzoic acid
< < Application Note: HPLC Method for Purity Assessment of 5-Chloro-2-mercaptobenzoic Acid
Abstract
This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of this compound. The developed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, offering detailed protocols for method development, validation, and routine analysis. The causality behind experimental choices, such as mobile phase composition and column chemistry, is explained to provide a deeper understanding of the method's principles. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction and Scientific Rationale
This compound is a sulfur-containing aromatic carboxylic acid. Its purity is critical, as impurities can affect efficacy, safety, and stability in its applications. HPLC is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
The core challenge in developing an HPLC method for this analyte lies in controlling the ionization of its two acidic functional groups: the carboxylic acid and the thiol. The predicted pKa for the carboxylic acid is approximately 3.17.[6] Failure to suppress ionization on a reversed-phase column leads to poor peak shape (tailing) and unstable retention times. Therefore, the foundational principle of this method is the use of an acidified mobile phase to maintain the analyte in its neutral, more hydrophobic state, ensuring optimal chromatographic performance.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is paramount for logical method development.
| Property | Value / Observation | Chromatographic Implication |
| Molecular Formula | C₇H₅ClO₂S | --- |
| Molecular Weight | 188.63 g/mol | [7] |
| Melting Point | ~193-195 °C | [6][7][8] |
| Predicted pKa | ~3.17 (Carboxylic Acid) | [6] |
| UV Absorption | UV absorption maxima are expected around 230 nm and 280 nm, typical for substituted benzoic acids.[9] | Guides selection of an optimal detection wavelength for sensitivity and specificity. |
| Solubility | Soluble in polar organic solvents like methanol and acetonitrile.[10] | Informs the choice of diluent for sample and standard preparation. |
Part 1: HPLC Method Development and Optimization
The goal is to achieve a separation that resolves the main this compound peak from all potential impurities and degradation products.
Instrumentation and Consumables
-
HPLC System: A quaternary pump system with a vacuum degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.
-
Column: A C18 stationary phase is the logical starting point for this non-polar analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH)[11][12], purified water, and phosphoric acid (H₃PO₄) or formic acid.
-
Reference Standard: Well-characterized this compound (>99.5% purity).
Chromatographic Strategy and Rationale
The method development process is a systematic approach to optimizing separation.
Caption: Workflow for HPLC Method Development.
-
Column Selection: A reversed-phase C18 column is chosen for its hydrophobic stationary phase, which effectively retains the non-polar aromatic ring of the analyte.
-
Mobile Phase Selection:
-
Aqueous Phase: An acidic buffer is essential. A solution of 0.1% phosphoric acid in water is chosen. This sets the mobile phase pH to approximately 2.1, which is more than one pH unit below the analyte's pKa, ensuring the carboxylic acid and thiol groups remain fully protonated (neutral).
-
Organic Phase: Acetonitrile (ACN) is selected over methanol. ACN generally provides better peak shapes for acidic compounds, has a lower viscosity (reducing system pressure), and a lower UV cutoff, which is beneficial for detection at lower wavelengths.[13]
-
-
Detection Wavelength: A PDA detector is used to scan the peak of this compound from 200-400 nm. The wavelength of maximum absorbance (λmax), likely around 230 nm, is selected for quantitation to ensure high sensitivity. A secondary wavelength can be used to check for co-eluting impurities.
-
Gradient Elution: A gradient elution is developed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable runtime.[5][13]
Optimized HPLC Method Parameters
The following table summarizes the final, optimized method conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-20 min: 30% to 80% B20-22 min: 80% to 30% B22-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Run Time | 25 minutes |
Part 2: Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[1][14] The following experiments must be performed according to the ICH Q2(R1) guideline.[2][15]
Caption: Core Parameters for Method Validation.
System Suitability Testing (SST)
Before any validation run, a system suitability standard (a solution of the main analyte and a known impurity) is injected five times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation. |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Forced degradation studies are performed by subjecting a sample solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (via PDA detector) shows no co-eluting peaks.
Linearity and Range
A stock solution of the reference standard is prepared and diluted to at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.
-
Procedure: Construct a calibration curve by plotting peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Recovery)
Accuracy is determined by applying the method to a sample (or placebo) spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Procedure: Calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay precision): Six replicate preparations of the same sample are analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are typically determined from the linearity data using the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Intercept / Slope)
-
Acceptance Criteria: The LOQ must be experimentally verified to have acceptable accuracy and precision.
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.
-
Variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.
Part 3: Standard Operating Procedure (SOP) for Routine Purity Analysis
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix well.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Mix acetonitrile and water in a 1:1 volume ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Procedure
-
Set up the HPLC system according to the parameters in the "Optimized HPLC Method Parameters" table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution five times to perform System Suitability Testing (SST). Verify that all SST criteria are met.
-
Inject the standard solution once.
-
Inject the sample solution in duplicate.
-
Inject the standard solution again after every 10 sample injections to bracket the samples and monitor for drift.
Data Analysis and Purity Calculation
The purity of the sample is calculated using the area percentage method. This method assumes that all impurities have a similar detector response to the main component.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Reporting: Disregard any peaks originating from the blank and any peaks below the LOQ. The sum of all impurities should be reported along with the purity value of the main peak.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. The scientific rationale provided for each step of the development and validation process ensures that the method is both scientifically sound and suitable for routine use in a quality control environment. Adherence to the described protocols will yield reliable and reproducible data compliant with international regulatory standards.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][15]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link][2]
-
Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link][14]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link][16]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link][4]
-
LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][5]
-
Boron Molecular. (n.d.). 5-Chloro-2-mercapto-benzoic acid. [Link][7][8]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Physical Chemistry Chemical Physics. [Link][9]
-
ResearchGate. (2018). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link][10]
-
Phenomenex. (2024). Guide to Choosing the Correct HPLC Solvent. [Link][12]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 13. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 16. ijtsrd.com [ijtsrd.com]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 5-Chloro-2-mercaptobenzoic Acid
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This application note presents a detailed guide for the structural characterization of 5-Chloro-2-mercaptobenzoic acid, a key intermediate in pharmaceutical synthesis, using ¹H and ¹³C NMR spectroscopy. We provide a robust, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral features. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework to confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic pathways.
Introduction: The Role of NMR in Structural Elucidation
In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of molecular structure is a foundational requirement.[3] NMR spectroscopy serves as a primary tool for this purpose, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][4] this compound is a substituted aromatic compound whose utility as a synthetic building block necessitates a reliable and reproducible method for its structural verification. The presence of three distinct functional groups—a carboxylic acid, a thiol, and a chlorine atom—on the benzene ring creates a unique electronic environment, resulting in a characteristic NMR fingerprint. This document provides the experimental causality and interpretive logic required to analyze this fingerprint with high confidence.
Molecular Structure and Expected NMR Signatures
The chemical structure and numbering scheme for this compound are shown below. A thorough understanding of the substituent effects is crucial for predicting and assigning the NMR signals.
-
-COOH (Carboxylic Acid): An electron-withdrawing group that deshields adjacent protons and carbons. The acidic proton is labile and its chemical shift is highly sensitive to solvent and concentration.[5][6]
-
-Cl (Chloro): An electronegative, electron-withdrawing group (via induction) that deshields nearby nuclei.
-
-SH (Thiol/Mercapto): A weakly electron-donating group (via resonance) with a labile proton.
Based on this structure, we anticipate three distinct aromatic proton signals and seven unique carbon signals.
Structure of this compound

Experimental Protocol: From Sample to Spectrum
This protocol is designed as a self-validating system. The choice of solvent and the inclusion of a D₂O exchange experiment are critical for ensuring the trustworthiness of the final assignments.
Materials and Reagents
-
This compound (Purity >95%)[7]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
-
Tetramethylsilane (TMS) (or use residual solvent peak as an internal reference)
-
High-precision NMR tubes (5 mm)
-
Deuterium Oxide (D₂O)
Rationale for Solvent Selection
For molecules containing labile protons, such as carboxylic acids and thiols, the choice of deuterated solvent is paramount.[8][9][10]
-
DMSO-d₆: This polar aprotic solvent is ideal for this compound.[8][11] It readily dissolves the analyte and, due to its hydrogen bond accepting nature, it slows down the exchange rate of the -COOH and -SH protons, often allowing them to be observed as distinct, albeit broad, signals in the ¹H NMR spectrum.[12]
-
Avoidance of CDCl₃: While common, deuterated chloroform is less suitable. The acidic protons would exchange more rapidly, leading to very broad or even unobservable signals.[9]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Referencing: Ensure the solvent contains an internal reference standard like TMS (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) can be used for calibration.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR {¹H Decoupled} Acquisition |
| Observe Frequency | 400 MHz | 100 MHz |
| Spectral Width | -2 to 16 ppm | -10 to 220 ppm |
| Pulse Angle | 30-45° | 30° |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Number of Scans | 16-32 | 1024-2048 |
| Temperature | 298 K | 298 K |
Causality Behind Parameter Choices:
-
¹H Number of Scans: A lower number of scans is sufficient due to the high natural abundance and sensitivity of the ¹H nucleus.
-
¹³C Number of Scans: A significantly higher number of scans is required to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay: A 2-second delay allows for adequate relaxation of the nuclei between pulses, which is crucial for accurate integration in ¹H NMR and signal detection in ¹³C NMR.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow from sample handling to final structural verification.
Caption: Workflow for NMR characterization of this compound.
Spectral Interpretation and Data Analysis
¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)
The aromatic region will display a classic three-proton AMX spin system.
-
δ ~13.0 ppm (very broad singlet, 1H, -COOH): The carboxylic acid proton is highly deshielded and its signal is typically very broad due to hydrogen bonding and chemical exchange.[5][13] Its presence and identity can be unequivocally confirmed by a D₂O exchange experiment, which will cause this signal to disappear.
-
δ ~7.8-8.0 ppm (doublet, 1H, H-6): This proton is ortho to the electron-withdrawing carboxylic acid group, placing it furthest downfield in the aromatic region. It will be split into a doublet by its only neighbor, H-4 (J ≈ 8-9 Hz).
-
δ ~7.5-7.6 ppm (doublet of doublets, 1H, H-4): This proton is coupled to both H-3 and H-6. It will appear as a doublet of doublets.
-
δ ~7.2-7.3 ppm (doublet, 1H, H-3): This proton is ortho to the electron-donating thiol group, making it the most shielded of the aromatic protons. It will be split into a doublet by its neighbor, H-4.
-
δ ~4.0-5.0 ppm (broad singlet, 1H, -SH): The thiol proton signal can be broad and its chemical shift is variable. It will also disappear upon D₂O exchange.
¹³C NMR Spectrum Analysis (Predicted, in DMSO-d₆)
Seven distinct signals are expected due to the molecule's lack of symmetry.
-
δ ~168-172 ppm (C-7, -COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield.[5][6]
-
δ ~140-145 ppm (C-2, C-SH): The carbon bearing the thiol group is expected to be significantly downfield.
-
δ ~130-135 ppm (C-6, CH): Aromatic CH carbon.
-
δ ~128-132 ppm (C-5, C-Cl): The carbon attached to the chlorine atom.
-
δ ~125-128 ppm (C-4, CH): Aromatic CH carbon.
-
δ ~120-125 ppm (C-1, C-COOH): The ipso-carbon attached to the carboxylic acid group.
-
δ ~118-122 ppm (C-3, CH): Aromatic CH carbon.
Summary of Predicted Spectral Data
| Assignment | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| -COOH | δ ~13.0 ppm (br s, 1H) | δ ~168-172 ppm (C-7) |
| -SH | δ ~4.0-5.0 ppm (br s, 1H) | - |
| Ar-H3 | δ ~7.2-7.3 ppm (d, 1H) | δ ~118-122 ppm (C-3) |
| Ar-H4 | δ ~7.5-7.6 ppm (dd, 1H) | δ ~125-128 ppm (C-4) |
| Ar-H6 | δ ~7.8-8.0 ppm (d, 1H) | δ ~130-135 ppm (C-6) |
| Ar-C1 | - | δ ~120-125 ppm |
| Ar-C2 | - | δ ~140-145 ppm |
| Ar-C5 | - | δ ~128-132 ppm |
Abbreviations: br s = broad singlet, d = doublet, dd = doublet of doublets.
Trustworthiness and Best Practices for Data Validation
To ensure the scientific integrity of the results, the following practices are essential:
-
D₂O Exchange: This is a critical self-validating step. After acquiring the initial ¹H NMR spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the signals assigned to -COOH and -SH protons provides definitive proof of their identity.[5]
-
Solvent Purity: Always use high-purity deuterated solvents from a reputable supplier to avoid misleading impurity peaks.[10][11]
-
Shimming: Proper shimming of the magnetic field is crucial for achieving sharp lines and high resolution, which is necessary to resolve the fine splitting patterns in the aromatic region.
-
2D NMR: For complete and unambiguous assignment, especially for the closely spaced aromatic carbon signals, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) C-H correlations.
Conclusion
This application note provides a comprehensive and methodologically sound guide for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the structure and purity of this important chemical intermediate. The emphasis on the causality behind experimental choices and the inclusion of self-validating procedures like D₂O exchange ensures a high degree of trustworthiness in the results, aligning with the stringent quality standards required in pharmaceutical research and development.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Link: [Link])
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Link: [Link])
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (Link: [Link])
-
Kosugi, Y., & Furliya, Y. (1980). Linear free energy relationships for carbon-13 NMR chemical shifts of substituted benzoic acids. Tetrahedron, 36(19), 2741–2744. (Link: [Link])
-
Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products. (Link: [Link])
-
Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing. (Link: [Link])
-
Gouda, M. A., et al. (2015). Synthesis, characterization, and antimicrobial activity of some new benzoic acid derivatives. Journal of Chemistry, 2015, 872353. (Note: While not directly spectral data for the target molecule, it represents the type of research where this characterization is vital.) (Link: [Link])
-
NIH National Library of Medicine, PubChem. (n.d.). This compound. (Link: [Link])
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. (Link: [Link])
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (Link: [Link])
-
Marković, J. D., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 397-415. (Link: [Link])
-
Labinsights. (2024). Selection Guide on Deuterated Solvents for NMR. (Link: [Link])
-
UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (Link: [Link])
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (Link: [Link])
-
The Royal Society of Chemistry. (2015). Supplementary Information for Oxidation of aldehydes in water. (Link: [Link])
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. (Link: [Link])
-
JoVE Science Education Database. (n.d.). Spectroscopy of Carboxylic Acids. (Link: [Link])
-
Wang, Z., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. (Link: [Link])
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. - Reference Spectra. (Link: [Link])
-
McMurry, J. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. (Link: [Link])
-
Chad's Prep. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. (Link: [Link])
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. (Link: [Link])
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Strategic C-S Coupling of 5-Chloro-2-mercaptobenzoic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The synthesis of 2-(arylthio)benzoic acids is a critical transformation in the development of pharmaceuticals and functional materials, serving as precursors to bioactive scaffolds such as thioxanthones. This application note provides a detailed guide for the carbon-sulfur (C-S) cross-coupling reaction of 5-Chloro-2-mercaptobenzoic acid. We delve into the mechanistic principles behind the predominant catalytic systems, namely Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type reactions, to rationalize experimental design. This guide offers optimized protocols, a comparative analysis of reaction conditions, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in complex molecule synthesis.
Introduction: The Significance of 2-(Arylthio)benzoic Acids
Aryl thioethers are integral structural motifs in a multitude of pharmaceutical agents and advanced materials.[1][2] The formation of the C-S bond, particularly through the coupling of an aryl halide and a thiol, is a cornerstone of modern synthetic chemistry.[3] this compound is a bifunctional building block of significant interest, featuring a nucleophilic thiol group for C-S coupling and a carboxylic acid for further derivatization.
The primary synthetic challenge lies in achieving selective coupling at the thiol position without interference from the free carboxylic acid or the aryl chloride. While classical methods often required harsh conditions, contemporary catalytic systems based on palladium and copper offer mild and highly efficient pathways that tolerate sensitive functional groups, often eliminating the need for protecting the carboxylic acid moiety.[4]
Core Principles: A Tale of Two Catalysts
The two most robust and widely adopted methods for C-S cross-coupling are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6] Understanding the fundamental differences between these systems is key to selecting the appropriate conditions for a given synthetic target.
This reaction has become a workhorse in medicinal chemistry due to its broad substrate scope and high functional group tolerance.[7][8] The catalytic cycle is a well-understood sequence of oxidative addition, ligand exchange, and reductive elimination. The success of this reaction is critically dependent on the choice of ligand.
-
Mechanism: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the thiolate, which is generated in situ by the deprotonation of the thiol with a base. The final, and often rate-limiting, step is the reductive elimination of the aryl thioether product, regenerating the Pd(0) catalyst.[7]
-
The Role of Ligands: Bulky, electron-rich phosphine ligands (e.g., biaryl monophosphines, ferrocene-based diphosphines) or N-heterocyclic carbenes (NHCs) are essential.[1][9] These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing the formation of inactive off-cycle species that can be caused by the strong binding of sulfur compounds to the metal center.[1][10]
The Ullmann reaction is a classical method that has seen a significant resurgence due to the development of milder, more efficient protocols.[6][11] It represents a more economical alternative to palladium catalysis, leveraging inexpensive copper salts.[12]
-
Mechanism: The generally accepted mechanism involves the formation of a copper(I) thiolate species from the thiol and a copper(I) source.[6] This intermediate then reacts with the aryl halide, likely through an oxidative addition/reductive elimination pathway or a related process, to form the C-S bond.
-
Modern Advancements: While traditional Ullmann reactions required stoichiometric copper and high temperatures (>200 °C), modern systems use catalytic amounts of copper (e.g., CuI, Cu₂O) and employ ligands such as diamines, amino acids, or 1,10-phenanthroline.[12][13] These ligands solubilize the copper species and accelerate the catalytic turnover, allowing reactions to proceed at significantly lower temperatures (80-130 °C). In some cases, ligand-free protocols have been developed, further simplifying the procedure.[14][15]
Optimizing the Reaction: Key Parameters
The success of a C-S coupling reaction hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the temperature.
-
Catalyst & Ligand:
-
Palladium: For general reliability, pre-formed palladium(II) precatalysts are often used, which are reduced in situ to the active Pd(0) species.[9] Biaryl monophosphine ligands have shown exceptional efficacy for C-S coupling, even at room temperature.[1][2]
-
Copper: Copper(I) iodide (CuI) is the most common and robust catalyst precursor due to its stability.[14] The addition of a simple ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can dramatically improve reaction rates and yields.[3][12]
-
-
Base: The primary role of the base is to deprotonate the thiol, forming the active thiolate nucleophile. For this compound, the base will also deprotonate the carboxylic acid.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting cesium thiolate.[16]
-
Organic Bases: Soluble organic bases like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) can be advantageous for substrates with base-sensitive functional groups and can lead to milder reaction conditions.[1][3]
-
-
Solvent: The choice of solvent is dictated by the catalyst system and the required reaction temperature.
-
Aprotic Polar Solvents: DMF, DMA, NMP, and dioxane are common choices, particularly for copper-catalyzed reactions.[14]
-
Aprotic Nonpolar Solvents: Toluene and xylene are frequently used for palladium-catalyzed reactions.[17]
-
Alcohols: tert-Butanol has been identified as an excellent solvent for certain palladium-catalyzed C-S couplings.[1]
-
Comparative Overview of Catalytic Systems
The following table summarizes representative conditions for C-S coupling reactions, providing a starting point for experimental design.
| System Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Palladium | Pd₂(dba)₃ (1-2) | XantPhos (4-8) | K₃PO₄ (2) | Dioxane | 110 | 80-95 | [1] |
| Palladium | Pd(OAc)₂ (2) | Biarylphosphine (4) | NEt₃ (2) | t-BuOH | RT - 50 | 90-99 | [1][2] |
| Copper | CuI (1-5) | None | K₂CO₃ or NEt₃ (2) | DMF / Neat | 110-120 | 85-98 | [14] |
| Copper | CuI (5-10) | 1,10-Phenanthroline (10-20) | Cs₂CO₃ (2) | Toluene | 110 | 80-95 | [13] |
| Copper | Cu₂O (10) | None | None | 2-Ethoxyethanol | 120 | 81-99 | [4] |
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Chloro-2-((4-methoxyphenyl)thio)benzoic acid
This protocol describes a reliable method for the C-S coupling of this compound with 4-bromoanisole using a palladium catalyst and a biarylphosphine ligand. The free carboxylic acid is well-tolerated under these conditions.[4]
Materials & Equipment:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound, 4-bromoanisole, Cesium Carbonate, [Pd₂(dba)₃], and XantPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (often with 1% acetic acid added to the eluent to ensure protonation of the carboxylic acid) to afford the pure 5-Chloro-2-((4-methoxyphenyl)thio)benzoic acid.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst. Palladium(0) species can be sensitive to air.
-
Solution: Ensure all reagents are anhydrous and the solvent is properly degassed. Use a reliable palladium precatalyst.
-
Cause: Insufficient base strength or solubility.
-
Solution: Switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃.
-
-
Formation of Disulfide Byproduct:
-
Cause: Oxidative homocoupling of the thiol starting material.
-
Solution: Maintain a strict inert atmosphere throughout the reaction setup and execution. Ensure the solvent is thoroughly degassed to remove dissolved oxygen.
-
-
Difficulty in Purification:
-
Cause: The carboxylic acid product may streak on silica gel.
-
Solution: Add a small amount (0.5-1%) of acetic acid or formic acid to the chromatography eluent to suppress deprotonation of the product on the silica surface.
-
References
-
Buchwald, S. L., & Sames, D. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society. [Link][1][2]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link][5][7]
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Carril, M., et al. (2007). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Organic Letters. [Link]
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Gao, T., et al. (2010). CuO Nanoparticles Catalyzed C−N, C−O, and C−S Cross-Coupling Reactions: Scope and Mechanism. The Journal of Organic Chemistry. [Link]
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Bauer, W., et al. (1990). Process for the preparation of 2-arylthiobenzoic acids. U.S. Patent No. 4,902,826. [18]
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Szostak, M., et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters. [Link][19]
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Monsee, A., et al. (2011). Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones. ResearchGate. [Link][20]
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Bauer, W., et al. (1992). Process for the preparation of 2-arylthiobenzoic acids. European Patent No. EP0299329B1. [21]
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Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link][9]
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Liu, Y., et al. (2022). Coupling of Thiols and Aryl Halides Mediated by Dicyclohexano-18-crown-6 and Potassium Carbonate. PubMed. [Link]
-
Nicasio, M. C., et al. (2022). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. ResearchGate. [Link]
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2006). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society. [Link][10]
-
Manoso, A. S., & Hartwig, J. F. (2002). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PubMed Central. [Link][22]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link][6]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. organic-chemistry.org. [Link][3]
-
Gelman, D., et al. (2008). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PubMed Central. [Link][4]
-
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition. [Link][11]
-
Ma, D., et al. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. Angewandte Chemie International Edition. [Link][12]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link][13]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link][8]
-
Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link][17]
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The Strategic Application of 5-Chloro-2-mercaptobenzoic Acid in the Synthesis of Novel Antifungal Agents
Introduction: A Versatile Synthon for a Pressing Need
The rise of invasive fungal infections, coupled with an increase in antifungal resistance, presents a significant and growing threat to global public health.[1] This challenge necessitates the urgent development of new antifungal agents with novel mechanisms of action or improved efficacy. Within the landscape of medicinal chemistry, 5-Chloro-2-mercaptobenzoic acid has emerged as a highly valuable and versatile starting material—a core synthon—for the construction of a diverse range of heterocyclic compounds with potent biological activities. Its unique structural features, namely the carboxylic acid, the thiol group, and the chlorinated phenyl ring, provide multiple reactive sites for strategic chemical modifications.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of antifungal agents. We will delve into the underlying chemical principles, present detailed experimental protocols for the synthesis of key derivatives, and discuss the structure-activity relationships that govern their antifungal efficacy. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antifungal therapies.
The Core Synthon: Properties and Reactivity
This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic character of the thiol (-SH) group and the acidic nature of the carboxylic acid (-COOH) group. The presence of the electron-withdrawing chlorine atom at the 5-position can influence the reactivity of the aromatic ring and the acidity of the functional groups. This combination of features allows for a variety of synthetic transformations, making it an ideal scaffold for building diverse molecular architectures.
The thiol group is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and addition to carbon-heteroatom double bonds. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further avenues for molecular elaboration. The strategic exploitation of these reactive centers is the cornerstone of synthesizing complex molecules with potential antifungal properties.
Synthetic Pathways to Antifungal Agents
The primary application of this compound in antifungal drug discovery lies in its use as a precursor for the synthesis of various heterocyclic systems. Notably, the construction of benzoxazole and thiazole rings has proven to be a fruitful strategy.[2][3] These scaffolds are present in numerous compounds with established antimicrobial activities.[4]
Pathway 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives
A key synthetic route involves the transformation of this compound into 5-chloro-1,3-benzoxazol-2(3H)-one, which serves as a core intermediate. This intermediate can then be further functionalized to generate a library of derivatives. The general synthetic scheme is outlined below.
Caption: General workflow for synthesizing benzoxazolinone derivatives.
This pathway allows for the introduction of various substituents, which can significantly influence the antifungal activity of the final compounds. For example, the incorporation of halogenated rings or sulfonamide moieties has been shown to enhance antimicrobial potency.[4]
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates and final compounds. Researchers should adapt these methods as necessary based on their specific target molecules and available laboratory equipment.
Protocol 1: Synthesis of 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide
This protocol describes the synthesis of a sulfonamide derivative that has shown promising activity against various bacterial strains, indicating its potential as a scaffold for antimicrobial agents.[5][6]
Materials:
-
5-Chloro-2-hydroxybenzoic acid
-
Thionyl chloride
-
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 5-Chloro-2-hydroxybenzoic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-2-hydroxybenzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (1 equivalent) in anhydrous pyridine. Cool the sulfonamide solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the sulfonamide solution with continuous stirring. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using an appropriate eluent system such as ethyl acetate/hexane) to yield the pure 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide.[5]
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) and Antifungal Activity
The antifungal efficacy of compounds derived from this compound is highly dependent on their structural modifications. While specific SAR data for antifungal activity is an area of ongoing research, general trends can be inferred from related antimicrobial studies.
| Compound Class | Key Structural Features | Observed Antimicrobial Activity | Reference |
| Benzoxazolinone Derivatives | Substitution with halogenated rings (e.g., 2,4-dichlorobenzyl) | Good antibacterial and antifungal activity.[4] | [4] |
| Sulfonamide Derivatives | Incorporation of a sulfonamide moiety | Potent activity against methicillin-sensitive and resistant Staphylococcus aureus.[5] | [5] |
| Thiazole Derivatives | Presence of the thiazole ring system | Broad-spectrum antimicrobial properties.[3] | [3] |
Mechanism of Action: Targeting Fungal Integrity
The primary mechanism of action for many antifungal agents derived from azole-containing scaffolds, such as those that can be synthesized from this compound, involves the disruption of the fungal cell membrane.[7] Specifically, these compounds often inhibit the enzyme lanosterol 14-α-demethylase, which is a critical component of the ergosterol biosynthesis pathway.[1][8]
Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] Its depletion, and the simultaneous accumulation of toxic sterol precursors, leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[1]
Caption: Inhibition of ergosterol synthesis by azole antifungals.
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of novel antifungal agents. Its rich chemistry allows for the creation of diverse heterocyclic scaffolds, particularly benzoxazoles and thiazoles, which have demonstrated significant antimicrobial potential. The ability to systematically modify the core structure provides a robust platform for conducting detailed structure-activity relationship studies, which are essential for optimizing antifungal potency and selectivity.
Future research should focus on expanding the library of derivatives synthesized from this synthon, with a particular emphasis on compounds that exhibit novel mechanisms of action to combat emerging resistance. The integration of computational modeling and in vitro screening will be crucial in guiding the rational design of the next generation of antifungal drugs derived from this promising chemical scaffold.
References
- Vertex AI Search. (n.d.). new antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
- Patel, N. B., Shaikh, F. M., & Saiyed, M. G. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 1-7.
- Bennett, A. C. (2025). Mechanisms of action in antifungal drugs. Research Starters.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives.
- Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
- Patel, N. B., Shaikh, F. M., & Saiyed, M. G. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013.
- Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4579-4589.
- ChemRxiv. (n.d.). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes.
- MDPI. (n.d.). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action.
- Nishimoto, A. T., & Wiederhold, N. P. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 7(11), 949.
- Chem-Impex. (n.d.). 5-Chloro-2-mercaptobenzoxazole.
- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Fisher, M. C., et al. (2023). Sources of Antifungal Drugs. Journal of Fungi, 9(2), 196.
- National Institutes of Health. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi.
- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (n.d.). Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessHemOnc.
- National Institutes of Health. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.
- ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
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Application Notes & Protocols: A Strategic Framework for Developing Novel Agrochemicals from 5-Chloro-2-mercaptobenzoic Acid
Introduction: The Rationale for a Versatile Scaffold
In the relentless pursuit of novel agrochemicals to address global food security and evolving resistance challenges, the strategic selection of a versatile chemical scaffold is paramount. 5-Chloro-2-mercaptobenzoic acid presents itself as an exemplary starting point for a discovery program. Its structure is endowed with three key functional groups amenable to diverse chemical modifications: a nucleophilic thiol, a reactive carboxylic acid, and a chlorinated aromatic ring which can influence stability and target interaction. This trifecta of reactivity allows for the systematic generation of large, diverse chemical libraries, a cornerstone of modern high-throughput screening (HTS) campaigns in agrochemical research.[1][2][3]
The thiol (-SH) group is a potent nucleophile, readily forming thioether and thioester linkages, which are prevalent in biologically active molecules.[4][5] The carboxylic acid (-COOH) moiety offers a handle for creating esters, amides, and other derivatives, modulating properties like solubility and cell permeability. The chloro-substituent on the benzene ring can enhance biological activity and metabolic stability. This document provides a comprehensive guide for researchers, outlining detailed synthetic protocols and a robust biological screening cascade to unlock the agrochemical potential of this promising scaffold.
Part 1: Synthetic Strategies for Library Generation
The core of the discovery process lies in the efficient and logical synthesis of a diverse library of derivatives. The two primary reactive handles on the this compound scaffold—the thiol and the carboxylic acid—will be the focus of our initial synthetic efforts.
Strategy A: Thioether Synthesis via S-Alkylation
The formation of a thioether linkage is a foundational reaction in organic synthesis.[4] By reacting the thiol group of this compound with a variety of alkyl halides (R-X), we can introduce a wide range of substituents to probe structure-activity relationships (SAR).
Causality: The Williamson ether synthesis, traditionally used for ethers, has a highly effective thio-analogue. The thiol is first deprotonated with a mild base to form a thiolate anion, which is a powerful nucleophile.[4] This thiolate then readily displaces a halide from an alkyl halide in an SN2 reaction to form the stable C-S bond of the thioether. This method is robust and compatible with a wide array of functional groups on the alkyl halide, allowing for significant chemical diversity.
Caption: Workflow for thioether derivative synthesis.
Protocol 1: Synthesis of 2-(Alkylthio)-5-chlorobenzoic Acid Library
-
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
A library of diverse alkyl halides (e.g., benzyl bromide, ethyl iodide, propargyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
-
-
Procedure:
-
To a reaction vial, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add the desired alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60°C and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl until the pH is ~2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or preparative HPLC to yield the pure thioether derivative.
-
Strategy B: Thioester Synthesis
Thioesters are another important class of organosulfur compounds.[6][7] They can be synthesized by condensing the thiol group of the scaffold with various carboxylic acids. Alternatively, and more uniquely, the carboxylic acid of the scaffold can be converted to a thioacid and then esterified. A more direct route involves coupling the scaffold's carboxylic acid with a library of thiols.
Causality: The direct condensation of a carboxylic acid and a thiol requires a dehydrating agent to activate the carboxyl group and facilitate the nucleophilic attack by the thiol.[6] Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that achieves this, forming a stable dicyclohexylurea (DCU) byproduct. This method is widely used in peptide synthesis and is well-suited for creating thioester libraries.
Caption: Workflow for thioester derivative synthesis.
Protocol 2: Synthesis of S-Alkyl 5-chloro-2-mercaptobenzothioate Library
-
Materials:
-
This compound
-
A library of diverse thiols (e.g., thiophenol, ethane-1-thiol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the selected thiol (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (typically using a hexanes/ethyl acetate gradient) to obtain the pure thioester derivative.
-
Part 2: Agrochemical Screening Cascade
Once a library of compounds is synthesized, a systematic screening cascade is essential to identify promising candidates efficiently. The process begins with broad, high-throughput primary screens, followed by more detailed secondary and tertiary assays for confirmed "hits."
Caption: Tiered screening cascade for agrochemical discovery.
Part 3: Detailed Bioassay Protocols
The following protocols describe standardized in vitro and in vivo methods for primary screening. These assays are designed to be robust, reproducible, and adaptable to a 96-well plate format for high-throughput capability.[1][3]
Protocol 3: Primary Herbicidal Activity Screen
This whole-plantlet assay provides a rapid assessment of post-emergence herbicidal activity against representative monocot and dicot species.[8]
-
Materials:
-
Seeds of a monocot (e.g., Agrostis stolonifera, bentgrass) and a dicot (e.g., Lactuca sativa, lettuce).[9]
-
96-well microtiter plates (clear, flat-bottom).
-
Agar and Murashige & Skoog (MS) basal salt medium.
-
Test compounds dissolved in DMSO (stock solution).
-
Positive control (e.g., Glyphosate).
-
Growth chamber with controlled light and temperature.
-
-
Procedure:
-
Plate Preparation: Prepare 0.8% agar with 0.5x MS medium. Autoclave and cool to ~50°C. Dispense 200 µL into each well of the 96-well plates. Allow to solidify in a sterile hood.
-
Seed Plating: Surface sterilize seeds and place one seed into the center of the agar in each well.
-
Germination: Cover the plates and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 2-3 days until radicles emerge.
-
Compound Application: Prepare test compound solutions in a suitable solvent (e.g., 0.1% Tween-20 in water) at the desired screening concentration (e.g., 100 µg/mL) from DMSO stocks.
-
Add 10 µL of the compound solution to each well. Include solvent-only wells (negative control) and positive control wells.
-
Incubation: Return plates to the growth chamber for 7-10 days.
-
Assessment: Visually score herbicidal effects such as chlorosis, necrosis, growth inhibition, and mortality compared to the negative control. A common scoring system is 0% (no effect) to 100% (plant death).
-
Protocol 4: Primary Fungicidal Activity Screen
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[10][11]
-
Materials:
-
Procedure:
-
Inoculum Preparation: Grow fungi on agar plates. Prepare a spore suspension in sterile water with 0.05% Tween-20. Adjust the spore concentration to ~1 x 10⁵ spores/mL using a hemocytometer.
-
Compound Dilution: In a 96-well plate, add 100 µL of PDB to each well. Add 2 µL of the 50x concentrated test compound stock (in DMSO) to the first column to achieve the target concentration (e.g., 100 µg/mL).
-
Assay: Add 100 µL of the prepared fungal spore suspension to each well.
-
Include a growth control (spores + medium + DMSO) and a sterility control (medium only).
-
Incubation: Cover and incubate the plates at 25-28°C for 48-72 hours, or until robust growth is observed in the control wells.
-
Assessment: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.[10][11] This can be done visually or by measuring optical density (OD) at 600 nm.
-
Table 1: Template for Fungicidal Activity Data
| Compound ID | Target Fungus | Screening Conc. (µg/mL) | % Inhibition | MIC (µg/mL) |
| SC-T-001 | B. cinerea | 100 | 98% | < 100 |
| SC-T-002 | B. cinerea | 100 | 15% | > 100 |
| SC-E-001 | F. solani | 100 | 100% | < 100 |
Protocol 5: Primary Insecticidal Activity Screen
A contact bioassay is a fundamental method to evaluate the toxicity of compounds to insect pests.[15][16][17]
-
Materials:
-
Procedure:
-
Compound Preparation: Dissolve test compounds in acetone to the desired screening concentration (e.g., 1000 ppm).
-
Application: Place a filter paper disc at the bottom of each petri dish or well. Apply 100 µL of the test solution evenly onto the filter paper. Allow the solvent to evaporate completely in a fume hood, leaving a dry film residue.[18]
-
Insect Introduction: Carefully place 10 larvae into each treated dish using a soft brush.
-
Provide a small piece of artificial diet or a fresh leaf as a food source.
-
Include an acetone-only control and a positive control.
-
Incubation: Seal the dishes with perforated lids to allow air exchange and incubate at controlled conditions (e.g., 26°C, 65% RH, 14h light/10h dark).
-
Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a brush. Calculate the percentage mortality for each compound.
-
Table 2: Template for Insecticidal Activity Data
| Compound ID | Target Insect | Screening Conc. (ppm) | Mortality at 48h (%) | LC₅₀ (ppm) |
| SC-T-001 | S. litura | 1000 | 10% | > 1000 |
| SC-T-002 | S. litura | 1000 | 85% | < 1000 |
| SC-E-001 | S. litura | 1000 | 5% | > 1000 |
Conclusion
This compound represents a scaffold of high potential for the discovery of novel agrochemicals. Its synthetic tractability allows for the creation of diverse chemical libraries targeting the thiol and carboxylic acid functionalities. The systematic application of the tiered screening cascade and detailed bioassay protocols outlined in this document provides a robust and efficient framework for identifying and characterizing lead compounds with herbicidal, fungicidal, or insecticidal properties. This strategic approach, grounded in established chemical and biological principles, empowers research teams to navigate the complexities of agrochemical discovery and develop next-generation solutions for sustainable agriculture.
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Wikipedia. (2023). Thioester. Available at: [Link]
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Cuny, G. D., & Au-Yeung, K. K. (2009). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Letters, 50(26), 3759-3761. Available at: [Link]
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Bhat, M. S., et al. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607-4618. Available at: [Link]
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ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Available at: [Link]
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Giusiano, G., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(3), 259. Available at: [Link]
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Dellière, S., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 123. Available at: [Link]
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Ovid. (n.d.). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Available at: [Link]
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International Journal of Current Microbiology and Applied Sciences. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). Available at: [Link]
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Royal Society of Chemistry. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Available at: [Link]
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Thiol Group Protection Strategies for 5-Chloro-2-mercaptobenzoic Acid Reactions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thiol Protection
5-Chloro-2-mercaptobenzoic acid is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its trifunctional nature, possessing a carboxylic acid, a thiol, and a chloro-substituted aromatic ring, offers a rich scaffold for molecular elaboration. However, the high nucleophilicity and susceptibility to oxidation of the thiol group present significant challenges.[1][2] Unprotected thiols can readily undergo oxidation to disulfides or interfere with a wide range of reagents, leading to undesired side reactions and low yields.[1][2] Therefore, the strategic protection of the thiol group is paramount to achieving successful and selective transformations at other positions of the molecule.
This application note provides a comprehensive guide to the selection and implementation of thiol protection strategies for this compound. It delves into the causality behind experimental choices, offers detailed, validated protocols, and provides a framework for selecting the most appropriate protecting group for a given synthetic route.
Selecting the Optimal Thiol Protecting Group: A Multifactorial Decision
The choice of a thiol protecting group is not a one-size-fits-all decision. It requires careful consideration of several factors to ensure orthogonality with other functional groups and compatibility with subsequent reaction conditions. The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions planned for modifying other parts of the molecule (e.g., esterification of the carboxylic acid, nucleophilic aromatic substitution of the chloride).
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[3]
-
Orthogonal to any protecting groups on the carboxylic acid.[4]
The presence of the carboxylic acid and the chloro group on the this compound scaffold necessitates careful planning to avoid unintended reactions during both protection and deprotection steps.
Decision Workflow for Thiol Protection of this compound
Caption: Decision workflow for selecting a thiol protecting group.
Common Thiol Protecting Groups for Aryl Thiols
Several classes of protecting groups are suitable for aryl thiols like this compound. The most common and effective strategies involve the formation of thioethers, thioesters, and disulfides.[1][5][6]
Thioethers: Robust and Versatile
Thioethers are among the most common and stable thiol protecting groups.[1][7]
The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions, making it suitable for reactions involving the carboxylic acid moiety.[8]
-
Protection: The benzyl group is typically introduced by reacting the thiol with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
-
Deprotection: Removal of the benzyl group is achieved under reductive conditions, most commonly by dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenolysis.[8] These strong reductive conditions may not be compatible with all substrates. A milder deprotection method involves using dibutylmagnesium in the presence of a catalytic amount of titanocene dichloride.[9]
The trityl group is a bulky, acid-labile protecting group.[10][11] Its steric hindrance can offer selective protection of primary thiols, although this is less relevant for this compound.
-
Protection: The trityl group is introduced by reacting the thiol with trityl chloride in the presence of a base like pyridine or triethylamine.[10][11]
-
Deprotection: The key advantage of the trityl group is its facile cleavage under mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, often in the presence of a scavenger like triethylsilane to trap the stable trityl cation.[10][12] This makes it orthogonal to base-labile protecting groups.
The S-tert-butyl group is highly resistant to acidolysis compared to its oxygen counterpart, allowing for selective deprotection of other acid-labile groups like N-Boc.[1]
-
Protection: Introduction is typically achieved by reacting the thiol with isobutylene in the presence of a strong acid catalyst.
-
Deprotection: Cleavage requires strong acids like neat HF or can be achieved with mercury(II) or thallium(III) salts.[7] A milder, two-step method involves reaction with dimethylmethylthiosulfonium triflate (DMTST) to form an unsymmetrical disulfide, followed by reduction with trimethylphosphine and water.[13]
Thioesters: Mildly Removable Protection
Thioesters, such as the S-acetyl group, offer a milder deprotection route compared to many thioethers.[14]
The S-acetyl group is stable to many synthetic conditions but can be readily cleaved under basic conditions.[14]
-
Protection: Acetylation can be achieved using acetic anhydride or acetyl chloride, often in the presence of a base or under solvent-free conditions.[14][15][16]
-
Deprotection: The acetyl group is typically removed by basic hydrolysis (saponification) with reagents like sodium hydroxide or sodium methoxide in an alcoholic solvent.[6][14] Nucleophilic cleavage with hydrazine or hydroxylamine provides a milder alternative.[14]
Disulfides: Mimicking Nature's Protection
Formation of a disulfide bond can serve as a self-protection strategy or involve reaction with another thiol to form a mixed disulfide.[17][18]
-
Protection: Symmetrical disulfides can be formed by mild oxidation of the thiol. Mixed disulfides, for example with tert-butylthiol, provide a more robust protecting group.
-
Deprotection: The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT), triphenylphosphine, or sodium borohydride to regenerate the free thiol.[17][19]
Experimental Protocols
Protocol 1: S-Tritylation of this compound
Objective: To protect the thiol group as a trityl thioether.
Materials:
-
This compound
-
Trityl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq).
-
Add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford S-trityl-5-chloro-2-mercaptobenzoic acid.
Protocol 2: Deprotection of S-Trityl-5-chloro-2-mercaptobenzoic acid
Objective: To remove the trityl protecting group to regenerate the free thiol.
Materials:
-
S-trityl-5-chloro-2-mercaptobenzoic acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve S-trityl-5-chloro-2-mercaptobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add triethylsilane (5.0 eq) to the solution.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (10.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Data Summary: Comparison of Thiol Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Orthogonality Considerations |
| Benzyl (Bn) | Benzyl halide, base | Na/liq. NH₃ or H₂/Pd-C | Stable to acid and base | Not orthogonal to other reducible groups. |
| Trityl (Trt) | Trityl chloride, base | Mild acid (e.g., TFA) | Stable to base and mild acid | Orthogonal to base-labile groups. |
| tert-Butyl (tBu) | Isobutylene, strong acid | Strong acid (e.g., HF) or Hg(II)/Tl(III) salts | Very stable to acid | Can be selectively removed in the presence of other less acid-stable groups. |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride | Base (e.g., NaOH, NaOMe) or nucleophiles | Stable to mild acid | Orthogonal to acid-labile groups. |
| Disulfide (S-S) | Mild oxidation or reaction with a thiol | Reducing agents (e.g., DTT, PPh₃) | Stable to acid and base | Not orthogonal to other reducible groups. |
Workflow for Protection and Deprotection of this compound
Caption: General workflow for using a thiol protecting group.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of thiol protecting groups. By carefully considering the stability and cleavage conditions of different protecting groups in the context of the overall synthetic plan, researchers can navigate the challenges posed by the reactive thiol functionality. The thioether (benzyl, trityl), thioester (acetyl), and disulfide protecting groups each offer a unique set of advantages and disadvantages. The detailed protocols and comparative data presented in this application note serve as a practical guide for chemists to design and execute robust and efficient synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
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- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/tert-butyl-esters.htm]
- ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved from [URL: https://www.researchgate.net/figure/a-Cys-thiol-protection-with-the-trityl-Trt-protecting-group-b-macrocyclic-peptide_fig6_353982464]
- LookChem. (n.d.). What is Protection of Thiol Groups. Retrieved from [URL: https://www.lookchem.
- MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 10(10), 1144. [URL: https://www.mdpi.com/2073-4344/10/10/1144]
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [URL: https://www.organic-chemistry.org/protectivegroups/alcohols/tert-butyl-ethers.htm]
- ResearchGate. (n.d.). Ac2O catalyzed protection of alcohols and thiols. Retrieved from [URL: https://www.researchgate.net/figure/Ac2O-catalyzed-protection-of-alcohols-and-thiols_fig1_265158654]
- ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [URL: https://www.researchgate.net/publication/259187313_A_Mild_and_Practical_Deprotection_Method_for_Benzyl_Thioethers]
- PubMed. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-21. [URL: https://pubmed.ncbi.nlm.nih.gov/29882079/]
- Wikipedia. (n.d.). Protecting group. Retrieved from [URL: https://en.wikipedia.org/wiki/Protecting_group]
- ResearchGate. (n.d.). Does anyone know a simple protecting group for thiol in the presence of NH group?. Retrieved from [URL: https://www.researchgate.net/post/Does_anyone_know_a_simple_protecting_group_for_thiol_in_the_presence_of_NH_group]
- PMC. (2012). The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Research, 29(6), 1473–1491. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3375571/]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- Reddit. (2019). What are protecting groups for thiols that can be radically cleaved?. Retrieved from [URL: https://www.reddit.
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- Thieme. (2009). A Convenient Method for Regeneration of Free Thiol from a tert-Butyl Thioether. Synlett, 2009(16), 2679-2681. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1217992]
- Chad's Prep. (n.d.). Nomenclature, Synthesis, and Reactions of Thiols. Retrieved from [URL: https://www.chadsprep.com/chads-organic-chemistry-videos/nomenclature-synthesis-and-reactions-of-thiols/]
- SciSpace. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [URL: https://typeset.
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- Freie Universität Berlin. (2010). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Retrieved from [URL: https://refubium.fu-berlin.de/handle/fub188/8636]
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Application Notes and Protocols for the Purification of 5-Chloro-2-mercaptobenzoic acid by Recrystallization
Introduction
5-Chloro-2-mercaptobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is paramount for the successful outcome of subsequent reactions, making an efficient and reliable purification method essential. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[1][2] This application note provides a detailed protocol for the recrystallization of this compound, with a special focus on mitigating the common issue of disulfide bond formation.
The primary challenge in handling 2-mercaptobenzoic acid and its derivatives is their propensity to oxidize, forming the corresponding disulfide dimer, particularly at elevated temperatures and non-acidic pH.[3] This oxidative dimerization can significantly reduce the yield of the desired thiol and introduce a new, often difficult-to-remove impurity. The protocol outlined herein is designed to maximize the purity and yield of this compound by carefully selecting the recrystallization solvent and controlling the experimental conditions to suppress disulfide formation.
Core Principles and Method Rationale
The selection of an appropriate recrystallization solvent is the most critical step in this purification process. An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Inertness towards this compound.
Based on the purification of structurally similar compounds, such as 4-mercaptobenzoic acid, ethyl acetate is a promising solvent for this procedure.[4] Furthermore, to address the challenge of oxidation, maintaining a slightly acidic environment is crucial. Acidic conditions keep the thiol group protonated, thereby inhibiting its oxidation to a disulfide.[5]
Materials and Equipment
| Reagents | Equipment |
| Impure this compound | Erlenmeyer flasks (various sizes) |
| Ethyl acetate (reagent grade) | Hot plate with magnetic stirring capability |
| Glacial acetic acid | Magnetic stir bars |
| Hexanes (for washing) | Buchner funnel and flask |
| Distilled water | Filter paper |
| Glass funnel | |
| Spatula | |
| Watch glass | |
| Ice bath | |
| Vacuum source | |
| pH paper or pH meter |
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 5 grams of impure this compound. Adjust volumes accordingly for different starting quantities.
Step 1: Dissolution
-
Place 5.0 g of impure this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of ethyl acetate to the flask.
-
Add 2-3 drops of glacial acetic acid to the solvent to maintain an acidic environment and suppress disulfide formation.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more ethyl acetate in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
Step 2: Hot Filtration (Optional)
This step is necessary if insoluble impurities are observed in the hot solution.
-
Preheat a clean glass funnel and a second Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Step 4: Isolation and Washing of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethyl acetate.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities and residual ethyl acetate.
-
Continue to pull air through the crystals for several minutes to aid in drying.
Step 5: Drying and Characterization
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Determine the melting point of the purified this compound. A sharp melting point in the range of 193-195 °C is indicative of high purity.[3][6]
-
Calculate the percent recovery.
Visual Workflow of the Recrystallization Process
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is too high. | Add a small amount of additional solvent to the hot solution and reheat until the oil dissolves. Allow for slower cooling. If the problem persists, consider a different solvent or a solvent mixture. |
| No Crystal Formation | Too much solvent was used, or the solution was not sufficiently cooled. | If too much solvent was used, evaporate some of the solvent and allow the solution to cool again. If cooling is the issue, ensure the solution is cooled in an ice bath for an adequate amount of time. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Low Recovery | Too much solvent was used, the crystals were washed with too much cold solvent, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is preheated for hot filtration. |
| Formation of Disulfide Impurity | The solution was not sufficiently acidic, or there was prolonged heating. | Ensure the addition of a few drops of glacial acetic acid at the beginning of the dissolution step. Minimize the time the solution is kept at a high temperature. |
Expected Results
| Parameter | Expected Outcome |
| Appearance | Pale yellow to white crystalline solid. |
| Melting Point | 193-195 °C (A narrow melting range indicates high purity).[3][6] |
| Purity | >99% (as determined by techniques such as HPLC or NMR). |
| Yield | 70-90% (dependent on the initial purity of the starting material and adherence to the protocol). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl acetate and hexanes are flammable. Avoid open flames and use a hot plate for heating.
-
Glacial acetic acid is corrosive. Handle with care.
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound by recrystallization. By utilizing ethyl acetate as the solvent and incorporating a small amount of acetic acid, this method effectively yields a high-purity product while minimizing the formation of the common disulfide impurity. The provided troubleshooting guide should assist researchers in overcoming potential challenges during the purification process.
References
-
Hoffman Fine Chemicals. (n.d.). 5-Chloro-2-mercapto-benzoic acid. Retrieved from [Link]
- Rowland, C. E., et al. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design, 11(9), 3889-3895.
- Google Patents. (2023). Preparation method of 4-mercaptobenzoic acid. CN115710207B.
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2016). How to prevent disulfide bond scrambling?. Retrieved from [Link]
-
MDPI. (2019). 4-Mercaptobenzoic Acid Adsorption on TiO2 Anatase (101) and TiO2 Rutile (110) Surfaces. Retrieved from [Link]
-
Olabs. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]
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Introduction: The Strategic Importance of the Thiosalicylic Acid Scaffold
An In-Depth Technical Guide for the Synthesis of 5-Chloro-2-mercaptobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, certain molecular scaffolds serve as privileged structures due to their versatile reactivity and proven biological significance. The benzothiazole, mercaptobenzimidazole, and thiosalicylic acid cores are prominent examples, forming the basis of numerous therapeutic agents.[1][2][3] Derivatives of these scaffolds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
This compound, a substituted thiosalicylic acid, is a particularly valuable intermediate. Its structure features three key functional regions ripe for chemical modification: a carboxylic acid, a thiol (mercaptan), and a chlorinated aromatic ring. This trifecta of reactivity allows for the systematic construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) essential for modern drug discovery.
This technical guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. It further outlines validated methods for its conversion into key derivatives, offering researchers a robust platform for generating novel molecular entities. The causality behind experimental choices is explained, ensuring that the protocols are not merely recipes but self-validating systems for reproducible success.
Primary Synthetic Strategy: Diazotization-Displacement of 5-Chloroanthranilic Acid
The most reliable and efficient route to this compound begins with a commercially available and inexpensive starting material: 5-chloroanthranilic acid. The strategy hinges on a classic and powerful transformation in aromatic chemistry: the diazotization of a primary arylamine, followed by a Sandmeyer-type nucleophilic substitution.[5][6]
Causality and Rationale: The Sandmeyer reaction is a cornerstone of aromatic synthesis because it allows for the introduction of a wide array of functional groups (including halides, cyano, hydroxyl, and thiol groups) onto an aromatic ring in positions that are often inaccessible through direct electrophilic substitution.[7][8] The process involves the conversion of a stable, but relatively unreactive, amino group into an excellent leaving group: dinitrogen gas (N₂).[9] This is achieved by forming an intermediate aryl diazonium salt (Ar-N₂⁺X⁻).[9][10] The subsequent displacement of the diazonium group is often catalyzed by copper(I) salts, proceeding through a radical-nucleophilic aromatic substitution mechanism.[7][9]
This multi-step, one-pot synthesis is advantageous due to its operational simplicity, mild reaction conditions, and the high purity of the resulting product.
Visualized Experimental Workflow
Below is a high-level overview of the synthetic workflow, from the starting material to the purified final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the conversion of 5-chloroanthranilic acid into the target compound.
Safety Precautions:
-
Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Never attempt to isolate the diazonium salt intermediate. All operations should be conducted in a well-ventilated fume hood, behind a safety shield.
-
Concentrated acids (HCl) and sodium nitrite are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactions involving thiols produce malodorous compounds. Proper ventilation is essential.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Notes |
| 5-Chloroanthranilic acid | C₇H₆ClNO₂ | 171.58 | 0.10 | 17.16 g | Starting Material |
| Concentrated HCl | HCl | 36.46 | ~0.40 | ~33 mL | ~37% w/w, 12.1 M |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 7.60 g | Diazotizing Agent |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 0.12 | 28.8 g | Precursor for NaSH |
| Sulfur (elemental) | S | 32.06 | 0.12 | 3.85 g | For Sodium Polysulfide |
| Sodium Hydroxide | NaOH | 40.00 | 0.24 | 9.6 g | For NaSH preparation |
| Deionized Water | H₂O | 18.02 | - | As needed | Solvent |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | Recrystallization Solvent |
Step-by-Step Methodology
Part 1: Diazotization of 5-Chloroanthranilic Acid
-
Preparation of the Amine Slurry: In a 500 mL beaker, combine 17.16 g (0.10 mol) of 5-chloroanthranilic acid with 100 mL of deionized water and 25 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry.
-
Cooling: Place the beaker in an ice-salt bath and cool the slurry to between 0°C and 5°C with continuous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.[11] Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate flask, dissolve 7.60 g (0.11 mol) of sodium nitrite in 40 mL of deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry over 30-40 minutes. Use a dropping funnel to control the addition rate. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5°C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue). The resulting mixture contains the in-situ-generated 5-chloro-2-carboxybenzenediazonium chloride. Use this slurry immediately in the next step.
Part 2: Preparation of Sodium Polysulfide Solution (Sulfur Nucleophile)
Rationale: A solution of sodium disulfide (Na₂S₂) or polysulfide is used instead of sodium hydrogen sulfide (NaSH) to prevent the reduction of the diazonium salt. The disulfide is then reduced in a later step.
-
In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 28.8 g (0.12 mol) of sodium sulfide nonahydrate and 3.85 g (0.12 mol) of elemental sulfur in 100 mL of water.
-
Gently heat the mixture to about 60°C and stir until all the sulfur has dissolved to form a dark reddish-brown solution.
-
Add a solution of 9.6 g (0.24 mol) of sodium hydroxide in 50 mL of water to the flask.
-
Cool the resulting solution in an ice bath to approximately 10°C.
Part 3: Thiolation and Product Isolation
-
Sandmeyer-type Reaction: Slowly and carefully add the cold diazonium salt slurry from Part 1 to the stirred sodium polysulfide solution from Part 2. Control the rate of addition to manage the vigorous evolution of nitrogen gas. Maintain the temperature of the reaction mixture below 20°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat it gently on a steam bath to about 60-70°C for another hour to ensure the complete decomposition of any remaining diazonium salt.
-
Reduction and Precipitation: Cool the dark solution and carefully acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). This step protonates the carboxylate and thiolate groups, causing the product to precipitate. Perform this step in a fume hood as toxic hydrogen sulfide gas may be evolved.
-
Filtration and Washing: Collect the crude, pale-yellow precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound as a solid. The reported melting point is approximately 193-195°C.[12][13]
Synthesis of this compound Derivatives
The synthesized product is a versatile platform for creating a library of derivatives. The thiol and carboxylic acid moieties can be selectively functionalized.
Visualized Derivatization Pathways
Caption: Key derivatization reactions of this compound.
Protocol 1: S-Alkylation to Form Thioethers
Rationale: The thiol group is acidic and can be easily deprotonated by a mild base to form a thiolate anion. This potent nucleophile readily reacts with alkyl halides in an Sₙ2 reaction to form stable thioether linkages, a common motif in pharmacologically active molecules.[3]
-
Setup: In a round-bottom flask, dissolve 1.0 g of this compound in 15 mL of dimethylformamide (DMF).
-
Deprotonation: Add 1.5 equivalents of a base, such as potassium carbonate (K₂CO₃), to the solution. Stir at room temperature for 20 minutes. The base will deprotonate both the carboxylic acid and the more acidic thiol proton.
-
Alkylation: Add 1.1 equivalents of an alkylating agent (e.g., benzyl bromide, methyl iodide) dropwise.
-
Reaction: Stir the reaction mixture at room temperature (or heat gently to 50-60°C if the reaction is sluggish) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-water and acidify with 1 M HCl to a pH of ~3. This will protonate the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Protocol 2: Amide Formation via Acyl Chloride
Rationale: Converting a carboxylic acid to an amide is a fundamental transformation in drug design. Amides are generally more stable than esters and can act as hydrogen bond donors and acceptors, which is critical for target binding. The most direct method involves converting the carboxylic acid to a more reactive acyl chloride.
-
Acyl Chloride Formation: In a fume hood, suspend 1.0 g of this compound in 10 mL of toluene. Add 2-3 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The solid should dissolve as it converts to the acyl chloride.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). This yields the crude 5-chloro-2-(chlorocarbonyl)benzenethiol. Use this intermediate immediately.
-
Amidation: Dissolve the crude acyl chloride in a dry, non-protic solvent like dichloromethane (DCM) or THF. Cool the solution in an ice bath.
-
Nucleophilic Attack: In a separate flask, dissolve 2.2 equivalents of the desired primary or secondary amine (e.g., aniline, morpholine) in the same solvent. Add this amine solution dropwise to the cold acyl chloride solution. The excess amine acts as a base to neutralize the HCl byproduct.
-
Completion and Work-up: Allow the reaction to stir at room temperature for 1-2 hours. Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the product by recrystallization or column chromatography.
Trustworthiness: Analytical Validation
Every protocol must be a self-validating system. The identity and purity of the synthesized compounds should be rigorously confirmed at each stage.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
-
Melting Point (MP): A sharp melting point close to the literature value (193-195°C for the parent acid) is a good indicator of purity.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the aromatic substitution pattern and the presence (or disappearance) of the SH and COOH protons, which are typically broad singlets that are D₂O exchangeable. For derivatives, new signals corresponding to the added alkyl or amide groups will appear.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment, including the characteristic carbonyl carbon signal (~170 ppm).
-
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the S-H stretch (weak, ~2550 cm⁻¹). Upon derivatization, these peaks will shift or disappear (e.g., the S-H peak vanishes upon S-alkylation).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound, providing definitive evidence of the target structure.
By employing these standard analytical techniques, researchers can ensure the integrity of their synthetic intermediates and final products, lending trustworthiness to their subsequent biological and pharmacological studies.
References
-
Hoffman Fine Chemicals. CAS RN 20324-50-9 | 5-Chloro-2-mercapto-benzoic acid. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Available from: [Link]
-
Organic Syntheses. Benzenediazonium, o-carboxy-, hydroxide. Available from: [Link]
-
PrepChem.com. Synthesis of 6-chloro-2-mercaptobenzoic acid. Available from: [Link]
-
L.S. College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
ResearchGate. Summary equation of diazotization of anthranilic acid. Available from: [Link]
- Google Patents. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent.
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
Organic Syntheses. Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Available from: [Link]
-
National Institutes of Health (NIH). 5-Chloro-2-hydroxybenzoic acid. Available from: [Link]
- Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
-
Organic Syntheses. m-CHLOROPERBENZOIC ACID. Available from: [Link]
-
National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]
-
ResearchGate. The Synthesis of 5-Chloromethyl Salicylic Aldehyde. Available from: [Link]
-
Homework.Study.com. Reaction of anthranilic acid (o-aminobenzoic acid) with HNO₂ and H₂SO₄ yields a diazonium salt.... Available from: [Link]
-
ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. Available from: [Link]
- Google Patents. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - Peer Review. Available from: [Link]
-
Chemical Review and Letters. Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Available from: [Link]
-
ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. Available from: [Link]
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- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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Application of 5-Chloro-2-mercaptobenzoic acid in Medicinal Chemistry: A Scaffold for Innovation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-mercaptobenzoic acid is a bifunctional aromatic compound whose unique arrangement of a carboxylic acid, a thiol group, and a chloro substituent makes it a compelling starting scaffold for medicinal chemistry campaigns. While direct therapeutic applications of the parent molecule are not extensively documented, its structural motifs are present in a variety of biologically active compounds. This document serves as a guide for researchers, providing insights into the synthetic versatility of this compound, protocols for its derivatization, and a survey of potential therapeutic applications based on analogous structures. We explore its potential in the development of antimicrobial, enzyme-inhibiting, and other therapeutic agents, positioning it as a valuable building block in modern drug discovery.
Introduction: The Strategic Value of a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of novel therapeutic agents.[1] this compound (CAS 20324-50-9) presents such a scaffold.[2] Its three key functional groups offer orthogonal chemical reactivity, providing multiple points for diversification:
-
The Carboxylic Acid (-COOH): Readily converted into esters, amides, or other bioisosteres to modulate solubility, cell permeability, and hydrogen bonding interactions with biological targets.
-
The Mercapto Group (-SH): A potent nucleophile, ideal for S-alkylation or disulfide bond formation. The thiol group is a known pharmacophore in various enzyme inhibitors and metal-chelating agents.[3]
-
The Chloro Group (-Cl): An electron-withdrawing group that modifies the pKa of the other functional groups and can participate in crucial halogen bonding interactions within protein binding pockets. It also offers a potential site for nucleophilic aromatic substitution under specific conditions.
This combination makes this compound an attractive starting point for creating diverse chemical libraries aimed at a wide range of therapeutic targets.
Synthesis of the Core Scaffold
The availability of a reliable synthetic route to the starting scaffold is paramount for any drug discovery program. 6-Chloro-2-mercaptobenzoic acid, an isomer of our title compound, can be synthesized from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.[4][5] A similar, adaptable protocol can be employed for the 5-chloro isomer.
Protocol 1: Synthesis of 6-Chloro-2-mercaptobenzoic Acid[4][5]
This protocol describes the hydrolysis of a xanthate precursor to yield the target mercaptobenzoic acid.
Materials:
-
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
-
Methanol (MeOH)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 2.0 g (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol, add 30 mL of 10% aqueous sodium hydroxide.[4]
-
Heat the reaction mixture to reflux and stir for approximately 18 hours.[4][5]
-
After 18 hours, cool the mixture to ambient temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the product, 6-chloro-2-mercaptobenzoic acid.[4] The final product should be characterized by NMR to confirm its structure.[5]
Workflow for Scaffold-Based Drug Discovery
The true value of this compound is realized through its systematic derivatization and subsequent biological screening. The following workflow illustrates a typical medicinal chemistry campaign starting from this scaffold.
Caption: Drug discovery workflow using a privileged scaffold.
Potential Therapeutic Applications & Supporting Data
While specific biological data for derivatives of this compound is sparse, extensive research on analogous scaffolds provides a strong rationale for its exploration in several therapeutic areas.
Antimicrobial and Antifungal Agents
The 2-mercaptobenzothiazole (MBT) scaffold, which shares the core mercapto-aromatic feature, is known for a wide range of biological activities.[6] Derivatives have shown potent antifungal activity against pathogenic fungi like Aspergillus niger and Candida albicans.[6] For instance, certain 5-chloro and 6-nitro analogues of 2-(thiocyanomethylthio)benzothiazole exhibited potent inhibition against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) as low as 5 ppm.[6]
Insight for Application: This suggests that the combination of a chloro-substituent and a modifiable mercapto group is a validated strategy for developing novel antifungal agents. Derivatives of this compound could be synthesized and screened for similar activities.
Anti-ulcer and Anti-inflammatory Agents
Derivatives of 5-chloro-2-mercaptobenzothiazole have been investigated for their anti-ulcer properties.[6] One analog, 5-chloro-2-[(2-ethoxyethyl) sulfanyl]benzothiazole, demonstrated significant inhibition of ulcers in various animal models, with efficacy comparable to the standard drug omeprazole in some tests.[6]
| Compound | Ulcer Model | Inhibition Ratio (%) | Standard (Omeprazole) |
| 5-chloro-2-[(2-ethoxyethyl) sulfanyl]benzothiazole | Submerged Restraint Stress | 93.0 | 99.0 |
| Histamine-induced | 50.0 | 99.0 | |
| Aspirin-induced | 85.0 | 99.0 | |
| Table adapted from a study on 2-mercaptobenzothiazole derivatives.[6] |
Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed as novel non-steroidal anti-inflammatory drugs (NSAIDs) targeting the COX-2 enzyme.[7] This highlights the utility of substituted chloro-benzoic acids in the anti-inflammatory space.
Antiviral Agents
Niclosamide, an FDA-approved drug, contains a 5-chloro-salicylamide core and has shown broad-spectrum antiviral activity.[8] Our group and others have identified that analogs based on the N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide scaffold are potent inhibitors of viruses such as the Respiratory Syncytial Virus (RSV) by suppressing viral replication and associated inflammatory responses.[8] This points to the potential of the 5-chloro-benzoic acid moiety as a key component in antiviral drug design.
Representative Protocol: Synthesis of a Derivative Library
The following protocol outlines a general two-step procedure for creating a library of amido-thioether derivatives from this compound, allowing for exploration of chemical space around two diversification points (R¹ and R²).
Protocol 2: General Synthesis of 5-Chloro-2-(alkylthio)benzamides
Step A: S-Alkylation of the Mercapto Group
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of this compound in a suitable solvent like DMF or acetonitrile.
-
Deprotonation: Add 1.1 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 1.2 equivalents of an alkylating agent (R¹-X, where X is a leaving group like Br, I, or OTs) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and acidify with 1M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting 5-chloro-2-(alkylthio)benzoic acid by column chromatography or recrystallization.
Step B: Amidation of the Carboxylic Acid
-
Activation: Dissolve 1 equivalent of the S-alkylated product from Step A in a dry, aprotic solvent like dichloromethane (DCM) or DMF. Add 1.2 equivalents of a peptide coupling agent (e.g., HATU, HBTU) and 2.0 equivalents of a base (e.g., DIPEA). Stir for 10 minutes.
-
Amine Addition: Add 1.5 equivalents of the desired primary or secondary amine (R²R³NH).
-
Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the final amide product by flash column chromatography.
Conclusion
This compound is a promising and under-explored scaffold in medicinal chemistry. Its versatile functional groups allow for the straightforward synthesis of diverse compound libraries. Based on the well-documented biological activities of structurally related compounds, derivatives of this scaffold hold significant potential for the discovery of new antimicrobial, anti-inflammatory, and antiviral agents. The protocols and workflows outlined in this document provide a solid foundation for researchers to unlock the therapeutic potential of this valuable chemical building block.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Retrieved from [Link]
-
Kavitha, S., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Journal of Chemistry, 2013, 1-17. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid. Retrieved from [Link]
-
Amolecule. (n.d.). Buy Methyl 5-chloro-2-mercaptobenzoate. Retrieved from [Link]
-
Li, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 219, 113437. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5179. Retrieved from [Link]
-
Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. Retrieved from [Link]
- Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2901. Retrieved from [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Retrieved from [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20324-50-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 8. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-mercaptobenzoic acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-mercaptobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your yield and purity.
The primary synthetic route involves the diazotization of 2-amino-5-chlorobenzoic acid, followed by a Sandmeyer-type reaction to introduce the thiol group. While straightforward in principle, this pathway is sensitive to several variables that can significantly impact the outcome. This guide addresses the most frequent issues in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is consistently low (<50%). What are the most critical factors I should investigate first?
Low yield is a common frustration and typically points to issues in one of three areas: the diazotization step, the subsequent thiol introduction, or oxidative side reactions during work-up.
Initial Troubleshooting Checklist:
| Factor | Potential Problem | Recommended Action |
| Starting Material Purity | Impurities in 2-amino-5-chlorobenzoic acid can interfere with the diazotization. | Verify purity by melting point or spectroscopy (NMR/IR). Recrystallize if necessary. |
| Temperature Control | Diazonium salts are notoriously unstable above 5 °C, leading to decomposition and formation of phenolic byproducts.[1][2] | Maintain a strict temperature of 0-5 °C throughout the diazotization process using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled before addition. |
| pH of Reaction | Insufficiently acidic conditions can lead to incomplete diazotization and undesirable side reactions, such as azo coupling.[3] | Ensure a strongly acidic environment by using at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl).[2] The amine must be fully protonated. |
| Reagent Addition Rate | A rapid addition of sodium nitrite can cause localized temperature spikes, decomposing the diazonium salt. | Add the sodium nitrite solution dropwise and slowly, with vigorous stirring to ensure efficient heat dissipation.[1] |
| Atmosphere during Work-up | The target thiol product is highly susceptible to air oxidation, forming a disulfide dimer, which is a major cause of yield loss. | Perform the reaction work-up and product isolation under an inert atmosphere (e.g., Nitrogen or Argon) where possible. Use degassed solvents. |
Q2: I suspect the diazotization of 2-amino-5-chlorobenzoic acid is incomplete. How can I confirm this and optimize the reaction?
Incomplete diazotization is a primary culprit for low yields. The arenediazonium salt is a crucial, yet unstable, intermediate.[4]
Confirmation of Complete Diazotization: The most reliable method to check for reaction completion is to test for the presence of excess nitrous acid. After the addition of sodium nitrite is complete, wait 15-20 minutes and then test the solution by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid, confirming that all the primary amine has been consumed.[2][5] If the test is negative, it suggests insufficient sodium nitrite.
Optimization Protocol:
-
Stoichiometry: Use a slight excess of sodium nitrite (1.05 - 1.1 equivalents) to ensure all the starting amine reacts.[2]
-
Acid Concentration: A minimum of 2.5 equivalents of acid is necessary. One equivalent protonates the amine, one reacts with sodium nitrite to generate nitrous acid in situ, and the excess maintains a low pH to stabilize the diazonium salt and prevent self-coupling.[2][3]
-
Temperature: As stated, strict adherence to 0-5 °C is non-negotiable.[6] The instability of diazonium salts at higher temperatures leads to their decomposition into aryl cations, which then react with water to form undesired phenolic impurities.[1][7]
Q3: My product is heavily contaminated with the corresponding disulfide. How do I prevent its formation and how can I remove it?
The thiol group (-SH) in your product is easily oxidized to a disulfide (-S-S-), especially in the presence of air (oxygen) and trace metal catalysts. This is often the most significant challenge to achieving high purity and yield.
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction, particularly the work-up and isolation steps, under a blanket of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reductive Work-up: Introduce a mild reducing agent during the work-up phase to convert any formed disulfide back into the desired thiol product.
Reductive Cleavage of Disulfides: If disulfide formation is unavoidable, it can be chemically reduced back to the thiol. This is a highly effective strategy for yield recovery.
| Reducing Agent | Conditions | Advantages | Considerations |
| Sodium Borohydride (NaBH₄) | Mildly basic or neutral aqueous solution, room temp. | Effective, inexpensive, easy to handle. | Can also reduce other functional groups if not controlled. Generates hydrogen gas. |
| Dithiothreitol (DTT) | Neutral pH (7-8), aqueous buffer.[8][9] | Highly effective and selective for disulfides.[9] | More expensive, can be difficult to remove from the final product. |
| Zinc Dust / Acetic Acid | Acidic conditions (e.g., aq. acetic acid). | Potent, inexpensive. | Heterogeneous reaction, requires filtration to remove zinc salts. |
A reductive work-up is often the most practical solution. After the main reaction, and before final acidification and extraction, adding a reducing agent can significantly improve the isolated yield of the monomeric thiol.[10]
Q4: I am struggling with the final purification. What is the best method to obtain a pure product?
Purification of this compound can be challenging due to the presence of both an acidic carboxylic acid group and an acidic thiol group, as well as the potential for disulfide impurities. A pH-driven extraction followed by recrystallization is typically the most effective method.
Detailed Purification Protocol:
-
Initial Extraction: After the reaction is complete and any reductive work-up has been performed, acidify the aqueous mixture with concentrated HCl to a pH of ~2-3. This will protonate the carboxylate, making the product insoluble.
-
Collection: Collect the precipitated crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Base Dissolution: Suspend the crude solid in a suitable organic solvent like ethyl acetate.[11] Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. The carboxylic acid is strongly acidic and will be deprotonated by the bicarbonate, dissolving the desired product into the aqueous layer as its sodium salt. The less acidic thiol may remain partially protonated, and the neutral disulfide impurity will remain in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer once more with sodium bicarbonate solution and combine the aqueous extracts.
-
Reprecipitation: Cool the combined aqueous extracts in an ice bath and slowly re-acidify with concentrated HCl back to pH ~2-3. The pure this compound will precipitate out.
-
Final Steps: Collect the purified solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
Recrystallization (Optional): For very high purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture or ethyl acetate/hexanes.[11]
This acid-base extraction technique is highly effective at separating the desired product from the non-acidic disulfide byproduct.
Reference Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to maximize yield and minimize side-product formation.
-
Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-chlorobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (3.0 eq.).
-
Cooling: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.[6]
-
Confirmation: After addition, stir for another 30 minutes at 0-5 °C. Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.[5]
-
Thiolation: In a separate flask, prepare a solution of your chosen sulfur nucleophile (e.g., sodium sulfide or potassium ethyl xanthate followed by hydrolysis). Cool this solution to 5-10 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, often catalyzed by copper(I) salts, that replaces the diazonium group.[7][12][13] Control the rate of addition to manage gas evolution (N₂) and maintain the temperature.
-
Reaction Completion: Allow the reaction to stir at room temperature for several hours or until gas evolution ceases.
-
Work-up & Purification: Proceed with the reductive work-up (if necessary) and the pH-driven purification as described in Q4 .
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Gallagher, W., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
ReactionFlash. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I cleavage the disulfide bond and create two SH groups?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN115710207B - Preparation method of 4-mercaptobenzoic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Digital CSIC. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]
-
SciRP.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed. (n.d.). Reductive cleavage and regeneration of the disulfide bonds in Streptomyces subtilisin inhibitor (SSI) as studied by the carbonyl 13C NMR resonances of cysteinyl residues. Retrieved from [Link]
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- 4. Diazotisation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive cleavage and regeneration of the disulfide bonds in Streptomyces subtilisin inhibitor (SSI) as studied by the carbonyl 13C NMR resonances of cysteinyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 12. byjus.com [byjus.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-2-mercaptobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Chloro-2-mercaptobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to byproduct formation during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.
Overview of the Primary Synthetic Route
The most prevalent and industrially relevant synthesis of this compound begins with 2-amino-5-chlorobenzoic acid. The synthesis is typically a two-step process involving the formation of an intermediate diazonium salt, which is then converted to the target thiol. While seemingly straightforward, each step presents opportunities for competing side reactions that can significantly impact yield and purity.
The general pathway is as follows:
-
Diazotization: The primary amine of 2-amino-5-chlorobenzoic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][]
-
Thiolation: The diazonium group is displaced by a sulfur-containing nucleophile. A common method involves reaction with a xanthate salt (e.g., potassium ethyl xanthate) followed by hydrolysis to yield the mercaptan.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide: Common Byproducts & Mitigation Strategies
This section is formatted as a series of common problems encountered during the synthesis. Each entry details the likely byproduct responsible, the mechanism of its formation, and actionable protocols for identification and mitigation.
Problem 1: Low Yield with a Major, Water-Soluble Impurity Detected
Q: My reaction yield is significantly lower than expected. After workup, I isolated a crystalline solid that is more water-soluble than my target compound. The ¹H NMR spectrum shows aromatic protons and a carboxylic acid peak, but lacks the thiol (-SH) signal and instead shows a broad phenolic -OH peak. What is this byproduct?
A: You have likely formed 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid).
This is arguably the most common byproduct in this synthesis. The diazonium salt intermediate is highly susceptible to nucleophilic attack by water, leading to the loss of nitrogen gas and the formation of a phenol.[3][4]
Causality & Mechanism:
-
Poor Temperature Control: The rate of hydrolysis of diazonium salts is highly temperature-dependent. Allowing the reaction temperature to rise above the recommended 0-5 °C range dramatically accelerates the formation of the phenolic byproduct.
-
Excess Water/Low Acid Concentration: The reaction is typically run in aqueous acid. If the acid concentration is too low, the relative concentration of water as a nucleophile increases, favoring hydrolysis.
Caption: Competing reactions originating from the diazonium salt intermediate.
Mitigation Protocol:
-
Rigorous Temperature Control: Maintain the temperature of the diazotization mixture strictly between 0 °C and 5 °C using an ice/salt bath. Monitor the internal temperature continuously.
-
Controlled Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic solution of the amine, ensuring the temperature never exceeds 5 °C.
-
Prompt Use of Intermediate: Use the prepared diazonium salt solution immediately in the subsequent thiolation step. Do not store it, as decomposition and hydrolysis occur even at low temperatures over time.
Problem 2: Final Product is Off-White/Yellow and Purity Decreases on Storage
Q: My isolated product is a slightly yellow powder instead of the expected white solid. When I re-analyze it after a week, the purity by HPLC has dropped, and I see a new, less polar peak. What is happening?
A: Your product is likely contaminated with Bis(2-carboxy-4-chlorophenyl) disulfide, which is formed by the oxidation of your target thiol.
Thiols (-SH) are notoriously easy to oxidize, especially aromatic thiols. In the presence of atmospheric oxygen, two molecules of the thiol can couple to form a disulfide bond (-S-S-). This process can occur during the reaction workup or during storage if the material is exposed to air.
Causality & Mechanism:
-
Aerial Oxidation: Exposure of the thiol to air, particularly during workup steps like filtration, drying, or when dissolved in a solvent, facilitates oxidation. This is often catalyzed by trace metal ions.
-
Oxidative Workup Conditions: Using oxidizing agents or not properly de-gassing solvents can lead to rapid disulfide formation.
Sources
Optimizing temperature and reaction time for C-S coupling with 5-Chloro-2-mercaptobenzoic acid
Welcome to the technical support center for optimizing Carbon-Sulfur (C-S) cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates such as 5-Chloro-2-mercaptobenzoic acid. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses the most common issues encountered during the C-S coupling of aryl chlorides with thiols. Each problem is analyzed from a mechanistic perspective to provide robust solutions.
Q1: My reaction shows low or no yield of the desired C-S coupled product. What are the likely causes and how can I fix it?
A1: Low or non-existent yield is the most frequent challenge, often stemming from issues with the catalyst, reaction parameters, or reagents. Let's break down the potential causes and their corresponding solutions.
Potential Cause 1: Inactive Catalytic System The catalytic cycle in both copper- and palladium-based systems involves delicate intermediates that can be easily disrupted.
-
Copper Catalysis (Ullmann-type): The active species is typically considered to be Cu(I)[1][2]. If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to the less active Cu(II) upon storage. If using a Cu(0) or Cu(II) source, the in situ reduction to Cu(I) may be inefficient under your current conditions[1][2].
-
Palladium Catalysis: Thiols are notorious for being potential poisons for palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, displacing essential ligands and deactivating the catalyst[3][4]. This is particularly problematic with less bulky or weakly coordinating ligands.
Suggested Solutions:
-
For Copper Systems:
-
For Palladium Systems:
-
Employ sterically hindered and electron-rich ligands that form robust complexes with palladium, making them less susceptible to displacement by the thiol. Bulky biaryl monophosphine ligands (e.g., X-Phos, S-Phos) or N-heterocyclic carbenes (NHCs) are often effective for coupling challenging aryl chlorides[3][6][7].
-
-
General: Ensure all reagents are of high purity. Impurities in the thiol or aryl halide can inhibit catalysis.
Potential Cause 2: Suboptimal Reaction Parameters (Temperature, Time, Base, Solvent) C-S coupling reactions, especially with unactivated aryl chlorides, are highly sensitive to the interplay of reaction parameters.
-
Temperature: While traditional Ullmann reactions required very high temperatures (>180 °C), modern ligand-accelerated protocols operate under much milder conditions, typically between 80-120 °C[1][8]. If the temperature is too low, the oxidative addition of the C-Cl bond to the metal center—often the rate-limiting step—will be too slow. Conversely, if the temperature is too high, it can lead to catalyst decomposition or degradation of the substrates.
-
Base: The base is critical for deprotonating the thiol to form the active thiolate nucleophile[1][4]. The pKa of the thiol and the stability of the substrates must be considered. A base that is too weak will not generate enough thiolate, while a base that is too strong could promote side reactions. For a substrate containing a carboxylic acid like this compound, at least two equivalents of base are needed: one to deprotonate the carboxylic acid and one for the thiol.
-
Solvent: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. High-boiling polar aprotic solvents like DMF, Dioxane, or Toluene are commonly used[1].
Suggested Solutions:
-
Temperature Screening: Start your reaction at a moderate temperature (e.g., 80 °C) and incrementally increase it by 10-20 °C if no reaction is observed. Monitor for any signs of decomposition.
-
Parameter Optimization: A systematic screening of bases and solvents is highly recommended. For your specific substrate, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is a good starting point to avoid side reactions related to the carboxylic acid group[1].
The following table provides a starting point for screening conditions:
| Catalyst System | Typical Ligands | Recommended Bases | Common Solvents | Temperature Range (°C) |
| Copper (CuI) | 1,10-Phenanthroline, N-Methylglycine, L-Proline | K₃PO₄, Cs₂CO₃, K₂CO₃ | DMF, Dioxane, Toluene | 80 - 120[1] |
| Palladium | X-Phos, S-Phos, tBuBrettPhos, NHCs | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane, t-Butanol | Room Temp - 110[3][6] |
Q2: I am observing significant formation of a disulfide side product. How can I prevent this?
A2: The formation of a disulfide from the oxidative coupling of two thiol molecules is a common side reaction, especially with thiophenols[9]. This is almost always caused by the presence of an oxidant, most commonly atmospheric oxygen.
Causality: The S-H bond in thiols is relatively weak, and the resulting thiyl radical can readily dimerize. This process is often facilitated by trace metals and oxygen[9].
Suggested Solutions:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Assemble your reaction vessel under a stream of an inert gas like Nitrogen or Argon.
-
Degas Solvents: Use solvents that have been thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for 30-60 minutes or by using a freeze-pump-thaw technique for more sensitive reactions[10].
-
Fresh Reagents: Use a fresh bottle of the thiol, as older reagents may have partially oxidized upon storage.
Q3: My starting aryl chloride is being consumed, but I'm seeing a dehalogenated by-product instead of the coupled product. What's wrong?
A3: The reduction of the aryl halide to the corresponding arene (hydrodehalogenation) is a competing pathway that can significantly lower your yield.
Causality: This side reaction is often promoted by the presence of protic impurities, such as water or alcohols, which can act as a proton source to quench an organometallic intermediate[1]. Certain bases or additives can also facilitate this pathway.
Suggested Solutions:
-
Anhydrous Conditions: Ensure all your reagents and solvents are anhydrous. Use freshly dried solvents and dry your glassware in an oven before use.
-
Reagent Purity: Check the purity of your base and other reagents. Some bases can contain residual water.
-
Modify Reaction Conditions: If the problem persists, lowering the reaction temperature or screening different bases may help disfavor the reduction pathway.
Q4: The reaction starts but seems to stall before completion. What should I investigate?
A4: A stalling reaction typically points towards catalyst deactivation or instability of one of the reactants over the course of the reaction.
Causality:
-
Catalyst Deactivation: As discussed in Q1, the catalyst can be poisoned or decompose over time, especially at elevated temperatures[3].
-
Substrate/Product Instability: The starting material or the desired product may not be stable under the prolonged heating required for the reaction to reach completion. This compound itself has a melting point of 193°C, suggesting reasonable thermal stability, but degradation at lower temperatures in the presence of a base and catalyst is possible[11].
Suggested Solutions:
-
Catalyst Loading: Try increasing the catalyst and ligand loading slightly (e.g., from 1 mol% to 3 mol%).
-
Monitor Reaction Profile: Take aliquots of the reaction at regular intervals (e.g., every hour) and analyze them by TLC, GC-MS, or LC-MS to build a concentration profile over time. This will help you distinguish between a slow reaction and one that has genuinely stopped.[12][13]
-
Staged Addition: In some cases, a second addition of the catalyst and ligand midway through the reaction can help push it to completion.
Frequently Asked Questions (FAQs)
Q1: Should I use a Palladium or a Copper catalyst for coupling with an aryl chloride like this compound?
A1: Both systems have their merits, and the optimal choice can be substrate-dependent.
-
Palladium Catalysis is often more versatile and can be more active at lower temperatures, sometimes even room temperature[3]. The development of highly active, bulky phosphine ligands has made the coupling of traditionally unreactive aryl chlorides routine[6][14][15]. However, palladium catalysts are more expensive and can be sensitive to poisoning by sulfur-containing substrates[3].
-
Copper Catalysis (Ullmann-type) is a more classical and cost-effective approach[8]. While older methods required harsh conditions, modern protocols using specific ligands (e.g., amino acids, phenanthrolines) allow for milder temperatures and lower catalyst loadings[1][16]. Copper systems can sometimes be more tolerant of certain functional groups and less prone to sulfur poisoning than palladium.
Recommendation: For an aryl chloride, a modern, ligand-accelerated copper system is an excellent and economical starting point[1]. If that fails to provide satisfactory results, a palladium system with a robust, sterically demanding ligand like X-Phos or S-Phos would be the next logical step[6].
Q2: How do I select the optimal base and solvent for this reaction?
A2: The base and solvent are not independent variables; they work together to facilitate the reaction.
-
Base Selection: The primary role of the base is to deprotonate the thiol (pKa ~6-7 for thiophenols) to generate the nucleophilic thiolate.
-
Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are generally preferred as they are less likely to cause side reactions. They are effective and compatible with a wide range of functional groups[1][16]. Given that your substrate has a carboxylic acid, a base like K₃PO₄ is a strong choice. You will need at least 2 equivalents.
-
Organic Bases / Alkoxides (NaOtBu, LHMDS): These are very strong bases often required for less reactive substrates in palladium catalysis[3]. They should be used with caution as they can promote side reactions with sensitive functional groups.
-
-
Solvent Selection: The solvent should be aprotic, polar enough to dissolve the reagents (especially any inorganic base), and have a boiling point appropriate for the desired reaction temperature.
-
DMF, Dioxane, Toluene: These are the most common and effective solvents for both copper and palladium-catalyzed C-S coupling[1].
-
Q3: What is the ideal temperature range, and how long should I run the reaction?
A3: There is no single "ideal" temperature or time; these must be optimized for each specific system.
-
Temperature: For modern catalyzed reactions, a starting temperature of 80-100 °C is advisable[1]. If the reaction is sluggish, the temperature can be increased to 120 °C . Avoid excessively high temperatures unless necessary, as this increases the risk of decomposition.
-
Reaction Time: Reaction times can vary from a few hours to 24 hours or more. It is crucial to monitor the reaction's progress rather than running it for a fixed duration. Running the reaction for too long after it has completed can lead to the formation of by-products.
Q4: How can I effectively monitor the progress of my reaction?
A4: Proper reaction monitoring is key to achieving good results and avoiding unnecessary side reactions or decomposition.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are more quantitative and provide mass information, confirming the identity of the product and detecting any side products. They are invaluable for optimization and troubleshooting.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the conversion rate by integrating the signals of the starting material and product[12].
General Optimization Protocol & Workflow
This section provides a generalized, step-by-step protocol for setting up and optimizing a C-S coupling reaction.
Experimental Protocol: General Procedure for C-S Coupling
-
Preparation:
-
Dry a suitable reaction vessel (e.g., a Schlenk tube or microwave vial) in an oven at >100 °C for several hours and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Add the aryl halide (e.g., your coupling partner for this compound), the catalyst (e.g., CuI, 1-5 mol%), and the ligand (e.g., 1,10-phenanthroline, 2-10 mol%) to the vessel.
-
-
Reagent Addition:
-
Add this compound (1.0 eq) and the base (e.g., K₃PO₄, 2.2 eq).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed anhydrous solvent via syringe.
-
-
Reaction:
-
Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C)[1].
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with HCl (e.g., 1M) to protonate the carboxylic acid and facilitate extraction into the organic layer.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing your C-S coupling reaction.
Caption: A typical workflow for troubleshooting and optimizing C-S coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- ACS Publications. (n.d.). Mechanistic Insight into the Cu-Catalyzed C–S Cross-Coupling of Thioacetate with Aryl Halides: A Joint Experimental–Computational Study. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
- SpringerLink. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- National Institutes of Health. (n.d.). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
- RSC Publishing. (n.d.). Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes.
-
SpringerLink. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
ResearchGate. (2022). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. Retrieved from [Link]
- National Institutes of Health. (n.d.). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer.
-
ResearchGate. (2013). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. Retrieved from [Link]
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Wordpress. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers.
-
YouTube. (2024). Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. Retrieved from [Link]
- DSpace. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols.
- ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
-
ResearchGate. (n.d.). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Retrieved from [Link]
- PubMed Central. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides.
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the C-S coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). C−S Cross‐Coupling of Aryldiazonium Salts with Thiols Mediated by Gold. Retrieved from [Link]
-
ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Retrieved from [Link]
-
Oxford Academic. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review. Retrieved from [Link]
- ACS Publications. (n.d.). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry.
- ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
-
ResearchGate. (n.d.). Screening of various phosphine ligands for C-S cross coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- MDPI. (n.d.). Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations.
- PubMed Central. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
-
RSC Publishing. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
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- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
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Side reactions to avoid when working with 5-Chloro-2-mercaptobenzoic acid
Welcome to the technical support guide for 5-Chloro-2-mercaptobenzoic acid (CAS RN: 20324-50-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this trifunctional molecule. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you anticipate and mitigate common side reactions, ensuring the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and challenging side reaction when using this compound?
A1: The most prevalent and often underestimated side reaction is the oxidation of the thiol (-SH) group to form a disulfide-bonded dimer, 2,2'-disulfanediylbis(5-chlorobenzoic acid). Thiols are susceptible to oxidation by atmospheric oxygen, and this process is significantly accelerated under neutral to basic pH conditions.[1][2][3][4] This dimerization can compete with your desired reaction, leading to complex product mixtures and reduced yields.
Q2: How does pH affect the stability and reactivity of this compound?
A2: The pH of the reaction medium is a critical parameter.
-
Acidic Conditions (pH < 5): The thiol group is relatively stable against oxidation.[2] The carboxylic acid remains protonated, reducing its nucleophilicity.
-
Neutral to Basic Conditions (pH > 6): The thiol is deprotonated to the more nucleophilic and highly oxidation-prone thiolate anion (S⁻).[1][2] Studies on the closely related 2-mercaptobenzoic acid show that at neutral pH, oxidation to the disulfide can go to completion.[1][2][4] The carboxylic acid is also deprotonated to a carboxylate, which can influence solubility and reactivity.
Q3: What are the best practices for storing this compound to ensure its long-term stability?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Avoid storing solutions for extended periods, as this increases the risk of oxidation.
Troubleshooting Guides: Navigating Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable protocols to resolve them.
Problem 1: My reaction is yielding a significant amount of an unexpected dimer. How do I prevent disulfide bond formation?
This is the classic issue of thiol oxidation. The formation of the disulfide bridge is often catalyzed by trace metals and exposure to air.
Causality:
The thiol-disulfide interchange is a redox process where two thiol groups are oxidized to form a disulfide bond (-S-S-). This is often initiated by radical mechanisms involving atmospheric oxygen, particularly when the thiol is deprotonated to the thiolate form at higher pH.[6]
Mitigation Strategies:
-
Inert Atmosphere: The most effective method is to rigorously exclude oxygen.
-
pH Control: Maintain an acidic pH if compatible with your desired reaction.[2][3]
-
Antioxidants: Introduce a scavenger to consume dissolved oxygen or radical species.
Protocol 1: Performing Reactions Under an Inert Atmosphere
This protocol uses standard Schlenk line techniques to create an oxygen-free environment.
Materials:
-
Schlenk flask and other appropriate glassware
-
Source of inert gas (Argon or Nitrogen) with a bubbler
-
Degassed solvents (see below)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Assemble your reaction glassware (e.g., Schlenk flask with a condenser and stir bar).
-
Degassing the System: Connect the flask to the Schlenk line. Alternate between pulling a vacuum (to remove air) and backfilling with inert gas. Repeat this cycle 3-5 times.
-
Adding Reagents: Add this compound and other solid reagents to the flask under a positive pressure of inert gas.
-
Solvent Degassing: To degas solvents, bubble inert gas through the solvent for 30-60 minutes or use the freeze-pump-thaw method (3 cycles are recommended for rigorous applications).
-
Adding Solvents: Transfer the degassed solvent to the reaction flask via a cannula or a syringe.
-
Running the Reaction: Maintain a positive pressure of inert gas (indicated by gentle bubbling in the oil bubbler) throughout the reaction.
Data Summary: Choosing a Mitigation Strategy
| Strategy | Principle | Best For | Considerations |
| Inert Atmosphere | Physical exclusion of oxygen | Most reaction types, especially when sensitive reagents are used. | Requires specialized glassware (Schlenk line or glovebox). |
| pH Control (Acidic) | Prevents formation of the highly reactive thiolate anion | Reactions that are acid-catalyzed or stable at low pH. | Not suitable for base-catalyzed reactions or acid-labile substrates. |
| Antioxidants (e.g., TCEP) | Chemical reduction of disulfides as they form | Aqueous reactions where inert atmosphere is difficult to maintain. | The antioxidant may interfere with other reagents. |
Problem 2: I want to perform a reaction at the carboxylic acid (e.g., amidation, esterification), but the thiol group is interfering.
The thiol group is a potent nucleophile, especially in its thiolate form, and can compete with the desired reaction at the carboxyl group.[7][8] For instance, in an amidation reaction, the thiol can react with the coupling agent.
Causality:
Thiols are generally more nucleophilic than their corresponding alcohols.[8] In coupling reactions designed to activate the carboxylic acid (e.g., using carbodiimides like DCC or phosphonium salts like BOP), the activating agent can be consumed by the thiol, preventing the desired amide or ester formation.[9]
Mitigation Strategy: Orthogonal Protection
The most robust solution is to temporarily "mask" or protect the thiol group with a protecting group that is stable to the conditions of the carboxyl modification and can be removed later under conditions that do not harm the newly formed functional group.[10][11]
Protocol 2: Thiol Protection using the Trityl (Trt) Group
The triphenylmethyl (trityl) group is an excellent choice as it is bulky, stable to many reaction conditions, and can be removed under mild acidic conditions that often leave amides and esters intact.[12]
Materials:
-
This compound
-
Trityl chloride (Trt-Cl)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Step 1: Protection
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (2.2 equivalents) to the solution and stir. The second equivalent is to deprotonate the carboxylic acid.
-
Slowly add a solution of trityl chloride (1.1 equivalents) in DCM.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with a mild acid (e.g., 1M HCl) to remove excess base, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the S-trityl protected product, which can be purified by chromatography if necessary.
Step 2: Carboxylic Acid Modification
-
Use the S-trityl protected compound in your desired amidation or esterification reaction following standard protocols (e.g., HBTU/DIPEA or EDCI/HOBt for amidation).
Step 3: Deprotection
-
Dissolve the S-trityl protected final product in DCM.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 5-10% v/v) containing a scavenger like triethylsilane (TES) to trap the released trityl cation.
-
Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Remove the solvent and TFA under reduced pressure to yield the final deprotected product.
Problem 3: I am observing an unexpected substitution of the chlorine atom on the aromatic ring.
While less common under standard conditions, the chloro group can be displaced via a Nucleophilic Aromatic Substitution (SNAr) reaction, especially under harsh conditions or with very strong nucleophiles.
Causality:
Nucleophilic aromatic substitution typically requires the aromatic ring to be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group.[13][14] In this compound, the carboxylic acid and thiol groups are not strongly activating for SNAr at the C5 position. However, under forcing conditions (high temperature, strong base, potent nucleophiles), this reaction can occur.[15][16]
Mitigation Strategies:
-
Control Reaction Temperature: Avoid high temperatures (>100 °C) unless absolutely necessary.
-
Use Stoichiometric Base: Use the minimum amount of base required for your reaction. Strong bases like NaH or LDA can facilitate SNAr or even benzyne-mediated pathways.[16]
-
Choose Nucleophiles Wisely: Be mindful of the nucleophilic strength of your reagents.
Visual Workflows and Mechanisms
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired reaction at the carboxylic acid versus the primary side reaction of thiol oxidation.
Caption: Decision workflow for mitigating side reactions with this compound.
References
-
Rowland, C. E., Cantos, P. M., Toby, B. H., Frisch, M., Deschamps, J. R., & Cahill, C. L. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design, 11(4), 967–973. [Link]
-
ResearchGate. (n.d.). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid | Request PDF. Retrieved from ResearchGate. [Link]
-
Rowland, C. E., et al. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design. [Link]
-
Rowland, C. E., et al. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design. [Link]
-
Rowland, C. E., et al. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design. [Link]
- Unknown. (n.d.). Protecting groups in organic synthesis.
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link. [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. [Link]
-
ResearchGate. (n.d.). Chapter 6 "protection for the thiol group" | Request PDF. [Link]
-
Wikipedia. (n.d.). Thiol. [Link]
-
Green Chemistry. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
-
Hoffman Fine Chemicals. (n.d.). 5-Chloro-2-mercapto-benzoic acid. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 20324-50-9 | 5-Chloro-2-mercapto-benzoic acid. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
National Institutes of Health. (n.d.). 5-Chloro-2-hydroxybenzoic acid. PMC. [Link]
-
National Institutes of Health. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC. [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
ResearchGate. (n.d.). (PDF) 5-Chloro-2-hydroxybenzoic acid. [Link]
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
American Chemical Society. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
Priyanka Jain Chemistry Classes. (2021, May 3). Organic Reagent -12 # m-CPBA [ m- CHLORO PER BENZOIC ACID ]# Epoxidation # Baeyer Villiger Oxidation [Video]. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. biosynth.com [biosynth.com]
- 12. mazams.weebly.com [mazams.weebly.com]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 5-Chloro-2-mercaptobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Chloro-2-mercaptobenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues and ensure the attainment of high-purity material for your research and development endeavors.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and offering step-by-step solutions.
Question 1: My purified this compound shows a melting point that is broad and lower than the reported value (approx. 193-195 °C). What are the likely impurities?
Answer:
A broad and depressed melting point is a classic indicator of impurities. For this compound, the most common impurities can be categorized as follows:
-
Oxidation Product: The thiol group (-SH) is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, 5,5'-dichloro-2,2'-dithiodibenzoic acid. This is a very common issue with aromatic thiols.
-
Starting Materials and Byproducts: Depending on the synthetic route, residual starting materials or byproducts may be present. For instance, if synthesized from 2,6-dichlorobenzonitrile, unreacted starting material or intermediates from incomplete hydrolysis could be impurities.[1][2]
-
Co-crystallized Isomers or Analogs: If the synthesis involved precursors with similar structures, isomers or related analogs might have been carried over and co-crystallized with the final product.
To identify the specific impurities, we recommend analytical techniques such as ¹H NMR and HPLC. In the ¹H NMR spectrum, the thiol proton of this compound has a characteristic chemical shift. The absence or diminished integration of this peak, coupled with changes in the aromatic region, can suggest the presence of the disulfide.[3][4] An HPLC analysis can effectively separate the desired product from its impurities, allowing for their quantification.[5][6]
Question 2: I am attempting to recrystallize my crude this compound, but it either "oils out" or the recovery is very low. How can I optimize my recrystallization protocol?
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a crystalline solid, often because the solution is supersaturated at a temperature above the compound's melting point or due to the presence of impurities that disrupt the crystal lattice formation. Low recovery, on the other hand, suggests that the compound is too soluble in the chosen solvent, even at low temperatures.
Here is a systematic approach to optimize your recrystallization:
-
Solvent Selection is Critical: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar benzoic acid derivatives, a good starting point would be polar protic solvents.[7] We recommend screening the following solvents and solvent systems:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethanol/Water mixtures
-
Acetic Acid/Water mixtures
-
-
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes.
-
Add a small volume of a single solvent to each tube at room temperature. Observe the solubility.
-
If insoluble at room temperature, heat the mixture gently. The ideal solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
-
-
Troubleshooting "Oiling Out":
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Use a larger volume of solvent: Oiling out can be caused by supersaturation. Adding more solvent can prevent this.
-
Employ a solvent mixture: If a single solvent is problematic, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
-
-
Improving Recovery:
-
Minimize the amount of hot solvent used: Use just enough hot solvent to completely dissolve the compound. Excess solvent will lead to lower recovery.
-
Ensure complete cooling: Allow the flask to cool in an ice bath for a sufficient amount of time to maximize crystal precipitation.
-
Wash crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
Question 3: I suspect my sample has oxidized to the disulfide. How can I remove this impurity?
Answer:
The disulfide is generally less polar than the corresponding thiol. This difference in polarity can be exploited for separation.
-
Recrystallization: Careful selection of a recrystallization solvent can often separate the thiol from the disulfide. The solubility of the disulfide may be sufficiently different from the thiol to allow for its removal.
-
Chromatography: If recrystallization is ineffective, column chromatography is a more robust method. A normal-phase silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) should effectively separate the less polar disulfide from the more polar thiol.
To prevent further oxidation during purification and storage:
-
Use Degassed Solvents: Solvents can contain dissolved oxygen which can promote oxidation. Degassing solvents by bubbling an inert gas (like nitrogen or argon) through them before use can be beneficial.
-
Work Under an Inert Atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with air.
-
Store Purified Product Properly: The purified this compound should be stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
-
Sparingly soluble in water.
-
Soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate. Its solubility in these solvents will increase with temperature.
-
Likely soluble in basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide) due to the acidic nature of the carboxylic acid group, which will form a soluble salt. This property can be useful for acid-base extraction purification.
Q2: How can I monitor the purity of my this compound during the purification process?
Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative monitoring of purity. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) to separate the product from its impurities. The disappearance of impurity spots on the TLC plate will indicate successful purification. For quantitative analysis of the final product, HPLC is the preferred method.[5][6][8]
Q3: Are there any specific safety precautions I should take when handling this compound?
As with any laboratory chemical, standard safety precautions should be followed. It is a solid that may cause irritation.[9][10] Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[11]
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent System
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Determine the melting point and assess purity by an appropriate analytical method (e.g., HPLC or NMR).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method that should be adapted and validated for your specific instrumentation and requirements.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the purified sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.
-
Calculation: Determine the concentration of this compound in the sample from the calibration curve. The purity is then calculated as the percentage of the main peak area relative to the total peak area.
Visualizations
Diagram 1: Troubleshooting Logic for Recrystallization Issues
Caption: Troubleshooting workflow for common recrystallization problems.
Diagram 2: Key Impurities and Purification Pathways
Sources
- 1. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 2. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Preventing oxidation of the mercapto group in 5-Chloro-2-mercaptobenzoic acid
A Guide to Preventing Mercapto Group Oxidation for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is mercapto group oxidation and why is it a concern for 5-Chloro-2-mercaptobenzoic acid?
The mercapto group (-SH) in this compound can readily undergo oxidation, a process involving the loss of electrons. The most common outcome is the formation of a disulfide bond between two molecules, yielding 2,2'-disulfanediylbis(5-chlorobenzoic acid).[1][2] This dimerization is a significant issue as it consumes the active thiol-containing starting material, leading to reduced yields and the introduction of impurities that can complicate downstream processes and purification. In more aggressive oxidative environments, the sulfur atom can be further oxidized to sulfenic, sulfinic, and ultimately sulfonic acids.[2]
Q2: What are the primary factors that accelerate the oxidation of the thiol group?
Several environmental and experimental factors can catalyze the unwanted oxidation of the mercapto group:
-
Presence of Oxygen: Atmospheric oxygen is a key oxidizing agent.[2] Storing the compound or running reactions open to the air significantly increases the rate of disulfide formation.
-
pH of the Solution: The stability of the thiol group is highly pH-dependent. In alkaline conditions (pH > 8), the thiol group deprotonates to form a thiolate anion (-S⁻).[3] This thiolate is more nucleophilic and far more susceptible to oxidation than its protonated form.[3][4] Conversely, acidic conditions generally suppress this oxidation.[5]
-
Presence of Metal Ions: Trace amounts of metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for thiol oxidation.[6] These ions can be introduced as impurities from reagents, solvents, or glassware.
-
Exposure to Light: Ultraviolet and visible light can provide the activation energy necessary to initiate oxidation reactions.
Q3: How can I visually or analytically detect if my this compound has oxidized?
While significant oxidation might lead to changes in the physical appearance of the solid or solution, quantitative analytical methods are essential for confirmation and monitoring.
-
Visual Inspection: Pure this compound is typically a solid. The formation of the disulfide dimer or other oxidation products may result in a change in color or texture, although this is not a reliable indicator on its own.
-
Analytical Techniques: A range of analytical methods can be employed to detect and quantify both the thiol and its oxidized forms.[7][8][9] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the parent thiol from its disulfide dimer and other byproducts.[6] Mass Spectrometry (MS) can be used to identify the molecular weights of the various species present, confirming the presence of oxidized products.[6] For quantifying the amount of free thiol, colorimetric assays using Ellman's Reagent (DTNB) are a common and effective method.[6]
Troubleshooting Guide: Common Scenarios & Solutions
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low yield in a reaction where the mercapto group is the key functional group. | Oxidation of the starting material to the disulfide dimer. | 1. Work under an inert atmosphere: Purge all reaction vessels with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment.[2] 2. Use deoxygenated solvents: Sparge solvents with an inert gas for at least 30 minutes prior to use. 3. Control the pH: If the reaction conditions allow, maintain a slightly acidic to neutral pH to minimize thiolate formation.[5] |
| Appearance of an unexpected, higher molecular weight impurity in analytical data (e.g., HPLC, MS). | Formation of the disulfide dimer of this compound. | 1. Confirm the identity of the impurity: Use mass spectrometry to verify if the molecular weight corresponds to the disulfide dimer. 2. Implement preventative measures: Follow the recommendations for working under an inert atmosphere and using deoxygenated solvents. |
| Inconsistent reaction outcomes despite using the same protocol. | Variable levels of oxygen or metal ion contamination. | 1. Standardize inert atmosphere techniques: Ensure consistent and thorough purging of reaction vessels. 2. Use metal chelators: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to the reaction mixture. |
| Solid this compound appears discolored over time. | Slow oxidation due to prolonged exposure to air and/or light. | 1. Store properly: Keep the solid in a tightly sealed, opaque container, preferably under an inert atmosphere.[2] 2. Store in a cool, dark place: Minimize exposure to light and elevated temperatures. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To ensure the long-term stability and purity of your this compound, adhere to the following storage and handling procedures:
-
Storage:
-
Store the solid compound in a tightly sealed, amber glass bottle to protect it from light.
-
For optimal stability, flush the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) before sealing.
-
Store the container in a cool, dark, and dry location. A desiccator can be used to minimize moisture exposure.
-
-
Handling:
-
When weighing and transferring the solid, work quickly to minimize exposure to the atmosphere.
-
For preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas for at least 30 minutes.
-
If possible, prepare solutions fresh for each experiment.
-
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the basic steps for running a reaction with this compound while minimizing exposure to oxygen.
-
Glassware Preparation: Ensure all glassware is clean and thoroughly dried.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel).
-
Inerting the System:
-
Connect the reaction apparatus to a manifold that can supply both an inert gas and a vacuum.
-
Evacuate the apparatus under vacuum for several minutes.
-
Backfill the apparatus with an inert gas (nitrogen or argon).
-
Repeat the vacuum/backfill cycle three times to ensure the removal of atmospheric oxygen.
-
-
Reagent Addition:
-
Add the this compound and other solid reagents to the flask under a positive pressure of inert gas.
-
Add deoxygenated solvents via a cannula or a syringe.
-
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a balloon filled with the inert gas or a bubbler system.
Visualizing the Problem and Solution
The Oxidation Pathway
The primary oxidative pathway of concern is the conversion of two thiol molecules into a single disulfide molecule.
Caption: The oxidation of two thiol molecules to a disulfide.
Workflow for Preventing Oxidation
A systematic approach to handling and using this compound can significantly reduce the risk of oxidation.
Caption: A workflow for minimizing oxidation during experimentation.
References
Sources
- 1. fiveable.me [fiveable.me]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [ouci.dntb.gov.ua]
- 8. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
How to remove impurities from a 5-Chloro-2-mercaptobenzoic acid reaction mixture
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 5-Chloro-2-mercaptobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this valuable intermediate in high purity. We will address common issues through a series of troubleshooting questions and detailed FAQs, providing not just protocols, but the underlying chemical principles to empower your experimental success.
The primary challenge in handling this compound is the sensitivity of its thiol (-SH) group to oxidation, which readily forms a disulfide impurity (2,2'-dithiobis(5-chlorobenzoic acid)). This guide provides robust methods to mitigate this and other common impurities.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Q1: My final product is an off-color oil or sticky gum, not the expected pale yellow solid. What went wrong?
This is a common issue that typically points to one of three culprits: significant amounts of impurities, residual solvent, or incomplete reaction.
-
Likely Cause 1: Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.
-
Corrective Action: Ensure your product is dried under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable. A co-evaporation technique, where you dissolve the residue in a low-boiling solvent like dichloromethane (DCM) and re-evaporate, can also be effective.
-
-
Likely Cause 2: Incomplete Hydrolysis: If your synthesis involves the hydrolysis of a nitrile precursor, the intermediate amide may be present, leading to a complex, non-crystalline mixture.
-
Corrective Action: The most effective way to separate the desired carboxylic acid from neutral impurities like amides or unreacted starting materials is through an acid-base extraction. This fundamental technique exploits the acidic nature of your product. Refer to the detailed protocol in the FAQ section.
-
-
Likely Cause 3: High Impurity Load: If the reaction yield was low or produced significant side products, the overall purity may be too low for crystallization to occur.
-
Corrective Action: Begin with a bulk purification method like acid-base extraction to remove non-acidic impurities. Follow this with recrystallization to achieve high purity.
-
Q2: The melting point of my product is low (e.g., <190 °C) and broad (>3 °C range). How can I improve its purity?
A low, broad melting point is a classic indicator of impurities. The literature melting point for this compound is approximately 193-195 °C.[1] A significant deviation suggests the presence of contaminants that disrupt the crystal lattice.
-
Primary Recommendation: Recrystallization. This is the gold standard for purifying solid organic compounds.[2] The key is selecting an appropriate solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Action: Proceed to the detailed recrystallization protocol in the FAQ section. A good starting point for solvent screening would be aqueous ethanol, acetic acid, or a toluene/petroleum ether mixture.[3]
-
Q3: I suspect my product has oxidized. How can I confirm this and remove the disulfide impurity?
The thiol group is highly susceptible to air oxidation, especially in solution, leading to the formation of a disulfide dimer. This is often the most common and troublesome impurity.
-
Confirmation:
-
TLC Analysis: The disulfide is significantly less polar than the parent acid. On a silica TLC plate, it will have a higher Rf value. You can often visualize both spots under UV light.
-
¹H NMR Spectroscopy: The thiol proton (-SH) peak, which is typically a broad singlet, will be absent in the disulfide spectrum. You will also observe subtle shifts in the aromatic proton signals.
-
-
Removal Strategy:
-
Reductive Workup (Optional but Recommended): Before extraction, you can reduce the disulfide back to the thiol. Dissolve the crude product in a suitable solvent and treat it with a mild reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT). This is an advanced technique and should be performed with care.
-
Chromatography: If recrystallization fails to separate the disulfide, flash column chromatography is the most effective method. Due to the acidic nature of the product, adding a small amount of acetic or formic acid (0.5-1%) to the eluent can prevent peak tailing and improve separation.[4]
-
Troubleshooting Summary
| Symptom | Likely Cause(s) | Recommended First Action |
| Product is an oil/gum | Residual solvent; High load of neutral impurities | Acid-Base Extraction |
| Low, broad melting point | General impurities | Recrystallization |
| Disappearance of -SH peak in NMR | Oxidation to disulfide | Flash Column Chromatography |
| Multiple spots on TLC | Mixture of starting materials, product, and byproducts | Acid-Base Extraction followed by Recrystallization |
Part 2: FAQ - In-Depth Protocols & Explanations
This section provides detailed, step-by-step procedures for the most effective purification techniques.
Q1: What is the standard first-pass purification method for crude this compound?
Answer: Liquid-liquid acid-base extraction is the most robust and highly recommended initial purification step. It effectively separates the acidic product from any neutral or basic impurities. The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[3]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Expertise Note: We use sodium bicarbonate, a mild base, to selectively deprotonate the highly acidic carboxylic acid (pKa ≈ 3-4). The thiol group (pKa ≈ 9-11) will remain largely protonated and in the organic layer, minimizing its exposure to the aqueous phase where oxidation can occur.
-
-
Extraction: Stopper the funnel and shake gently at first to release any CO₂ gas formed. Vent frequently. Then, shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete recovery of the product.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate or DCM to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2-3 (check with pH paper). A solid precipitate of the pure product should form.[5][6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Q2: How do I perform a recrystallization to achieve high purity?
Answer: Recrystallization refines the product obtained from extraction by taking advantage of differences in solubility between the product and remaining impurities.[7] The goal is to create a hot, saturated solution from which the product crystallizes upon slow cooling, leaving impurities behind in the solvent.
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair from the table below. The ideal solvent dissolves the compound completely when hot but sparingly when cold.
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves. Using excess solvent will reduce your final yield.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Water | 100 | Low solubility at room temp, higher when hot. Good for polar compounds.[2] |
| Ethanol/Water | 78-100 | A versatile polar solvent pair. Dissolve in hot ethanol, add hot water until cloudy, then clarify with a drop of ethanol. |
| Acetic Acid | 118 | Good solvent for many carboxylic acids, but can be difficult to remove completely.[3] |
| Toluene | 111 | Good for aromatic compounds. Often used in a pair with a non-polar solvent like hexanes or petroleum ether. |
Q3: When should I consider using column chromatography, and what are the key parameters?
Answer: Flash column chromatography is a powerful tool reserved for situations where extraction and recrystallization are insufficient. This is typically when impurities have very similar chemical properties to the product, such as the disulfide dimer or structural isomers.
Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the standard stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typical.
-
TLC Optimization: First, find an eluent system that gives your product an Rf value of ~0.3 on a TLC plate. The impurity should be well-separated.
-
Acidification: To ensure sharp peaks and good separation for an acidic compound, add ~0.5-1% acetic acid to your eluent mixture.[4]
-
-
Column Packing: Pack the column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM) and load it onto the top of the column.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Strategy Decision Tree
Caption: Decision Tree for Purification Strategy.
Q4: How can I assess the purity of my final product?
Answer: A combination of techniques should be used to confirm the purity and identity of your final compound.
-
Melting Point: The simplest and fastest method. A sharp melting point (range of 1-2 °C) that matches the literature value is a strong indication of high purity.
-
Thin-Layer Chromatography (TLC): Development of a TLC plate in an appropriate solvent system should show a single, well-defined spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation. The ¹H and ¹³C NMR spectra should be clean, with all peaks correctly assigned to the product's structure and no significant peaks attributable to impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine the purity of a sample with high accuracy, often detecting impurities at levels below the detection limit of NMR.[8]
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Synthesis of 6-chloro-2-mercaptobenzoic acid. PrepChem.com. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
5-Chloro-2-mercapto-benzoic acid | 20324-50-9. Henson Fine Chemicals. [Link]
- CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
- CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
2-Chloro-6-mercaptobenzoic Acid: A Deep Dive into Its Synthesis and Industrial Relevance. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
Thiocarboxylic acid. Wikipedia. [Link]
-
Product Class 8: Thiocarboxylic S-Acids... Science of Synthesis. [Link]
-
benzoic acid N,N-dimethylformamide monosolvate: crystal structure and computational study. International Union of Crystallography. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 6. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-mercaptobenzoic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-mercaptobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory to a pilot plant scale. We will delve into the critical aspects of this process, offering practical, field-tested advice and troubleshooting solutions to common challenges. Our focus is on ensuring a safe, efficient, and scalable synthesis.
Introduction to the Synthesis and Scale-Up Considerations
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. While laboratory-scale synthesis provides a proof of concept, scaling up to a pilot plant introduces a new set of challenges, including heat and mass transfer limitations, reagent addition control, and ensuring consistent product quality.
The most common and scalable synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a dichlorobenzoic acid precursor with a sulfur nucleophile. A logical and industrially viable starting material is 2,5-dichlorobenzoic acid. The core reaction is the selective displacement of the chlorine atom at the 2-position, which is activated by the adjacent carboxylic acid group, by a sulfur source like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S).
This guide will be structured around this proposed synthetic pathway, addressing potential issues from starting material qualification to final product isolation and purification.
Visualizing the Synthesis Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the scale-up of the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step solution.
Issue 1: Low Conversion of 2,5-Dichlorobenzoic Acid
-
Question: We are observing a significant amount of unreacted 2,5-dichlorobenzoic acid in our reaction mixture even after extended reaction times. What could be the cause, and how can we improve the conversion rate?
-
Answer: Low conversion is a common issue when scaling up, and it can often be attributed to several factors:
-
Insufficient Nucleophile: At a larger scale, ensuring a homogenous mixture is more challenging. It's possible that the sodium hydrosulfide is not fully dissolved or is degrading.
-
Inadequate Temperature: Heat transfer in a larger reactor is less efficient. The actual temperature of the reaction mixture may be lower than the setpoint of the heating mantle or jacket.
-
Poor Mixing: In a pilot plant reactor, dead zones can exist where the reactants are not adequately mixed, leading to localized areas of low reactant concentration.
Troubleshooting Steps:
-
Verify Nucleophile Quality and Stoichiometry:
-
Use fresh, high-quality sodium hydrosulfide. It can be hygroscopic and degrade over time.
-
Consider a slight excess of the nucleophile (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion.
-
-
Monitor Internal Reaction Temperature:
-
Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading.
-
Adjust the heating source to maintain the target internal temperature.
-
-
Optimize Agitation:
-
Increase the stirring speed to improve mixing.
-
Ensure the impeller design is appropriate for the reactor geometry to prevent dead zones. For larger vessels, multiple impellers may be necessary.
-
-
Consider a Co-solvent:
-
While the reaction is often run in water, the addition of a polar aprotic co-solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of the starting material and facilitate the reaction.[1] However, this will require a more complex work-up and solvent recovery plan.
-
-
Issue 2: Formation of a Disulfide Byproduct
-
Question: During our work-up, we are isolating a significant amount of an insoluble, high-melting-point solid which we suspect is a disulfide byproduct. Why is this forming, and how can we prevent it?
-
Answer: The formation of a disulfide byproduct, bis(4-carboxy-2-chlorophenyl) disulfide, is a result of the oxidation of the desired mercaptan product. The thiol group (-SH) is susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen).
Preventive Measures:
-
Maintain an Inert Atmosphere:
-
Throughout the reaction and work-up, maintain a nitrogen or argon atmosphere over the reaction mixture. This is critical during the heating phase and before acidification.
-
-
Control Temperature During Work-up:
-
Cool the reaction mixture to room temperature or below before quenching and acidification.
-
-
Rapid Work-up:
-
Minimize the time the product spends in the aqueous, alkaline phase after the reaction is complete.
-
-
Use of a Reducing Agent:
-
During the work-up, a small amount of a reducing agent, such as sodium bisulfite or sodium dithionite, can be added to the aqueous solution before acidification to prevent oxidation.
-
-
Issue 3: Product Purity Issues - Off-Color or Gummy Solid
-
Question: Our final product is an off-white or yellowish solid, and in some batches, it's a gummy material that is difficult to filter and dry. How can we improve the purity and physical form of our product?
-
Answer: An off-color or poor physical form of the product can be due to residual impurities, trapped solvent, or the presence of byproducts.
Improving Product Quality:
-
Controlled Precipitation:
-
During acidification, add the acid slowly with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.
-
Control the temperature during precipitation; cooling the mixture can improve crystal formation.
-
-
Thorough Washing:
-
After filtration, wash the filter cake thoroughly with cold water to remove any inorganic salts. A final wash with a non-polar solvent like hexane can help remove organic impurities.
-
-
Recrystallization:
-
If purity remains an issue, recrystallization is an effective purification method. A suitable solvent system might be an alcohol/water mixture or an organic solvent like toluene.
-
-
Activated Carbon Treatment:
-
If the product is discolored, a treatment with activated carbon in the recrystallization solvent can help remove colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with sodium hydrosulfide at a pilot plant scale?
A1: Sodium hydrosulfide is a hazardous material that requires strict safety protocols.[2][3]
-
Toxicity and Corrosivity: It is corrosive to the skin and eyes and is toxic if ingested.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2]
-
Hydrogen Sulfide Gas Release: In the presence of acids, sodium hydrosulfide will release highly toxic and flammable hydrogen sulfide (H₂S) gas. Ensure the reaction is conducted in a well-ventilated area, and have an H₂S gas detector and a caustic scrubber system in place.
-
Exothermic Dissolution: The dissolution of sodium hydrosulfide in water is exothermic. When preparing solutions, add the solid to the water slowly with cooling to control the temperature.
Q2: How can we monitor the progress of the reaction at a pilot plant scale?
A2: In-process monitoring is crucial for a successful scale-up.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (2,5-dichlorobenzoic acid).
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of starting material to product. This is particularly useful for determining the reaction endpoint.
Q3: What are the key considerations for waste disposal in this process?
A3: The waste streams from this synthesis must be handled responsibly.
-
Aqueous Waste: The aqueous filtrate after product isolation will contain unreacted sodium hydrosulfide and other sulfur compounds. This waste should be treated with an oxidizing agent like sodium hypochlorite (bleach) to oxidize the sulfur species before neutralization and disposal.
-
Organic Waste: Any organic solvents used should be collected and disposed of according to local regulations.
Experimental Protocol: Pilot Plant Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on the specific equipment and safety procedures of your facility.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a port for inert gas blanketing.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven for drying.
-
2,5-Dichlorobenzoic acid
-
Sodium hydrosulfide (NaSH), solid
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Begin purging the reactor with nitrogen gas.
-
-
Reaction Setup:
-
Charge the reactor with deionized water.
-
Under a nitrogen atmosphere and with stirring, slowly add the solid sodium hydrosulfide. Control the temperature during this exothermic addition.
-
Once the sodium hydrosulfide is fully dissolved, add the 2,5-dichlorobenzoic acid.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for the required reaction time.
-
Monitor the reaction progress using HPLC or TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the stirred reaction mixture to adjust the pH to approximately 2-3. The product will precipitate as a solid.
-
Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral.
-
-
Drying:
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Data Summary Table
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Target) |
| Starting Material | 2,5-Dichlorobenzoic acid | 2,5-Dichlorobenzoic acid |
| Nucleophile | Sodium hydrosulfide | Sodium hydrosulfide |
| Solvent | Water | Water |
| Reaction Temperature | 80-100 °C | 80-100 °C (internal) |
| Reaction Time | 4-8 hours | 6-12 hours (monitor) |
| Work-up | Acidification with HCl | Controlled acidification |
| Purification | Recrystallization | Recrystallization if needed |
| Expected Yield | 75-85% | 70-80% |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues.
References
- CymitQuimica. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- CDH Fine Chemical. (n.d.). 2-mercapto benzoic acid cas no 147-93-3.
- ChemicalBook. (2023).
- Google Patents. (n.d.). CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid.
Sources
Validation & Comparative
5-Chloro-2-mercaptobenzoic acid vs. other precursors for pyrithiobac-sodium synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithiobac-sodium, a key herbicide in modern agriculture, is prized for its selective, broad-spectrum post-emergence control of broadleaf weeds, particularly in cotton cultivation.[1] Its mechanism of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] The commercial viability and environmental footprint of Pyrithiobac-sodium production are critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparison of synthetic routes, with a focus on the precursors used, to inform strategic decisions in process development and optimization. The core of Pyrithiobac-sodium's structure is formed by the condensation of a substituted pyrimidine and a substituted benzoic acid.[1]
This guide will delve into the established synthetic pathways, comparing the use of 2-chloro-6-mercaptobenzoic acid with an alternative precursor, 2-chloro-6-aminobenzoic acid, providing detailed experimental protocols and performance data to support your research and development efforts.
Core Synthesis Pathways: A Comparative Analysis
The synthesis of pyrithiobac-sodium primarily revolves around the formation of a thioether bond between a pyrimidine derivative and a benzoic acid derivative.[1] Two main strategies have been documented, distinguished by the nature of the benzoic acid precursor.
Pathway 1: Synthesis via 2-Chloro-6-mercaptobenzoic Acid
This is a widely recognized and industrially relevant route for pyrithiobac-sodium synthesis.[3][4][5] It involves the condensation of 2-chloro-6-mercaptobenzoic acid with a reactive pyrimidine intermediate. Two common pyrimidine precursors are utilized in this pathway: 2-chloro-4,6-dimethoxypyrimidine and 2-methylsulfonyl-4,6-dimethoxypyrimidine.[1][4] The choice between these often comes down to the availability and cost of the starting materials.
Reaction Scheme:
-
Route A: 2-chloro-6-mercaptobenzoic acid + 2-chloro-4,6-dimethoxypyrimidine
-
Route B: 2-chloro-6-mercaptobenzoic acid + 2-methylsulfonyl-4,6-dimethoxypyrimidine
The reaction with 2-methylsulfonyl-4,6-dimethoxypyrimidine is often favored due to the better leaving group ability of the methylsulfonyl group compared to a chlorine atom, which can lead to higher yields and milder reaction conditions.
This protocol is based on a patented method that reports high yields.[6]
Materials:
-
2-chloro-4,6-dimethoxypyrimidine (50.0 mmol)
-
2-chloro-6-mercaptobenzoic acid (50 mmol)
-
Sodium p-toluenesulfinate (15 mmol)
-
Sodium carbonate (75 mmol)
-
Acetonitrile (80 ml)
-
10% Hydrochloric acid
Procedure:
-
Combine 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid, sodium p-toluenesulfinate, sodium carbonate, and acetonitrile in a reaction flask.
-
Heat the mixture to 80°C and maintain for 24 hours.
-
Cool the reaction mixture and filter.
-
Wash the filter cake with acetonitrile and dry it in vacuo.
-
Dissolve the dried solid in 80 ml of water.
-
Adjust the pH to 1-2 with 10% hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry to obtain pyrithiobac-sodium.
Reported Yield: 80.2%[6]
Caption: Workflow for Pyrithiobac-sodium synthesis via 2-chloro-6-mercaptobenzoic acid.
Pathway 2: Synthesis via 2-Chloro-6-aminobenzoic Acid
An alternative synthetic route utilizes 2-chloro-6-aminobenzoic acid as the starting material for the benzoic acid moiety.[3][5] This pathway involves a diazotization reaction to convert the amino group into a more reactive diazonium salt, which is then condensed with a mercaptopyrimidine derivative.
Reaction Scheme:
-
Diazotization: 2-chloro-6-aminobenzoic acid is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.
-
Condensation: The diazonium salt is then reacted with 2-mercapto-4,6-dimethoxypyrimidine at low temperatures.
-
Salt Formation: The resulting free acid is treated with a base, such as sodium carbonate, to yield pyrithiobac-sodium.
This method avoids the direct handling of the mercaptobenzoic acid, which can have an unpleasant odor. However, the use of diazonium salts requires careful temperature control as they can be unstable at higher temperatures.
Materials:
-
2-chloro-6-aminobenzoic acid
-
Sodium nitrite
-
Hydrochloric acid
-
2-mercapto-4,6-dimethoxypyrimidine
-
Sodium carbonate
-
Ice
Procedure:
-
Dissolve 2-chloro-6-aminobenzoic acid in a cooled aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve 2-mercapto-4,6-dimethoxypyrimidine in a basic aqueous solution.
-
Slowly add the cold diazonium salt solution to the mercaptopyrimidine solution, keeping the temperature low.
-
Allow the reaction to proceed at low temperature until completion.
-
Neutralize the reaction mixture with sodium carbonate to form the sodium salt of pyrithiobac.
-
Isolate the product by filtration, wash, and dry.
Caption: Workflow for Pyrithiobac-sodium synthesis via 2-chloro-6-aminobenzoic acid.
Comparative Analysis of Precursors
| Feature | Pathway 1: 2-Chloro-6-mercaptobenzoic Acid | Pathway 2: 2-Chloro-6-aminobenzoic Acid |
| Starting Material Availability | Readily synthesized from 2,6-dichlorobenzonitrile.[7][8] | Can be prepared from 3-chloro-2-methyl nitrobenzene. |
| Reaction Conditions | Generally requires heating (e.g., 80-120°C).[6] | Requires low-temperature control for diazotization.[5] |
| Reported Yield | High yields reported (e.g., 80-83%).[1][6] | Yields can be variable depending on the stability of the diazonium intermediate. |
| Process Safety | Avoids the use of potentially unstable diazonium salts. | Diazonium salts can be explosive if not handled properly. |
| Byproducts and Waste | Can generate odorous sulfur-containing byproducts.[6] | Diazotization can produce nitrogen gas as a byproduct. |
| Process Simplicity | Generally a more straightforward one-pot condensation.[6] | Involves a multi-step process with strict temperature control. |
Conclusion
The choice of precursor for the synthesis of pyrithiobac-sodium has significant implications for the overall efficiency, safety, and cost-effectiveness of the process. The pathway utilizing 2-chloro-6-mercaptobenzoic acid offers a more direct and high-yielding route, as evidenced by published experimental data.[1][6] While it may involve the handling of odorous sulfur compounds, the process is generally simpler and avoids the hazards associated with unstable diazonium intermediates.
The alternative route starting from 2-chloro-6-aminobenzoic acid presents a viable option, particularly if the direct handling of mercaptans is a concern. However, this pathway necessitates stringent temperature control during the diazotization step to ensure both safety and optimal yield.
For researchers and process chemists, the selection between these precursors will depend on a careful evaluation of laboratory or plant capabilities, safety protocols, and economic considerations. The information and protocols provided in this guide serve as a foundation for making an informed decision to best suit your specific needs in the synthesis of pyrithiobac-sodium.
References
- An In-depth Technical Guide to the Synthesis of Pyrithiobac-sodium - Benchchem. (n.d.).
- The Synthesis of Research on Pyrithiobac-acid and Diarylsulfide - Dissertation. (n.d.).
- Pyrithiobac-sodium - ChemBK. (2024-04-09).
- Synthesis Of Pyrithiobac-sodium - Globe Thesis. (2008-07-18).
- The Discovery and Developmental Trajectory of Pyrithiobac Herbicides: A Technical Guide - Benchchem. (n.d.).
- CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents. (n.d.).
- Synthesis of Pyrithiobac-sodium - Dissertation. (n.d.).
- Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives - PubMed Central. (2019-02-14).
- A facile synthesis of [14C]pyrithiobac‐sodium | Request PDF - ResearchGate. (n.d.).
- CN110447650A - A kind of Synergistic herbicide compositions and application containing pyrithiobac-sodium - Google Patents. (n.d.).
- CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents. (n.d.).
- A Comparative Analysis of Pyrithiobac-Sodium and Glyphosate Efficacy for Weed Management - Benchchem. (n.d.).
- Pyrithiobac Sodium Technical Manufacturer & Bulk chemical Supplier in USA | Scimplify. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
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- 5. CN110447650A - A kind of Synergistic herbicide compositions and application containing pyrithiobac-sodium - Google Patents [patents.google.com]
- 6. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 7. globethesis.com [globethesis.com]
- 8. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
Comparative analysis of the biological activity of 5-Chloro-2-mercaptobenzoic acid derivatives
An In-Depth Comparative Analysis of the Biological Activity of 5-Chloro-2-mercaptobenzoic Acid Derivatives
Introduction
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, which can be finely tuned by the nature and position of substituents on the aromatic ring.[1] Among these, the this compound framework presents a particularly compelling case for investigation. The presence of a chloro group, a thiol (-SH) group, and a carboxylic acid (-COOH) group on a single benzene ring offers multiple points for chemical modification and interaction with biological targets. The electron-withdrawing nature of the chlorine atom, combined with the nucleophilic and metal-chelating properties of the thiol and carboxyl groups, creates a unique electronic and steric profile ripe for drug design.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the principal biological activities reported for derivatives of this compound and structurally related compounds. We will delve into their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties, supported by experimental data and detailed protocols. The narrative emphasizes the structure-activity relationships (SAR) that govern their efficacy, offering insights to guide future drug discovery efforts based on this versatile scaffold.
Antimicrobial Activity: A Broad-Spectrum Defense
The search for novel antimicrobial agents is a perpetual challenge in the face of rising drug resistance. Derivatives of halogenated and sulfur-containing benzoic acids have consistently shown promise in this arena. The rationale lies in their ability to interfere with essential microbial processes, such as cell wall synthesis, protein function, or nucleic acid replication. The lipophilicity conferred by the chloro-substituent can enhance membrane permeability, while the thiol group can interact with metal ions in essential enzymes or disrupt disulfide bonds in microbial proteins.
A variety of derivatives, including Schiff's bases, esters, and sulfonamides, have been synthesized and evaluated.[2][3][4] Studies on related 2-chlorobenzoic acid derivatives revealed that Schiff's bases were generally more potent antimicrobial agents than their ester counterparts, with compound 6 (a Schiff's base derivative) showing potency comparable to the standard drug norfloxacin against Escherichia coli.[2] Similarly, novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
Comparative Antimicrobial Activity Data
| Compound Class | Derivative Example | Target Organism | Activity Metric (MIC) | Reference |
| Schiff's Base of 2-Chlorobenzoic Acid | Compound 6 | Escherichia coli | pMIC = 2.27 µM/ml | [2] |
| Sulfonamide of 5-Chloro-2-hydroxybenzoic acid | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | [3][4] |
| Benzoxazolinone Derivative | 5-Chloro Benzoxazolinone derivatives (P4A, P4B) | Various Gram-positive and Gram-negative bacteria | Good activity, half that of Ampicillin | [5] |
| 2-Mercaptobenzothiazole Derivative | Compounds with 2-OCH₃-C₆H₄ group | Escherichia coli, Candida albicans | Inhibition zone 20–25 mm | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that prevents visible microbial growth.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: A stock solution of the test derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed. This can be assessed visually or with a plate reader.
Workflow for Antimicrobial Derivative Synthesis and Screening
Caption: General workflow for synthesis and antimicrobial screening.
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents is critical for improving patient outcomes. Benzoic acid derivatives have been explored for their potential to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[7] The specific structural features of this compound derivatives can be leveraged to design potent and selective antitumor agents. For instance, the thiol and carboxyl groups can act as ligands to coordinate with metal ions, forming complexes with enhanced cytotoxic properties.[8][9]
Derivatives of the related 4-chloro-2-mercaptobenzenesulfonamide have been screened by the National Cancer Institute (NCI), with some compounds showing significant activity against cell lines of colon cancer, renal cancer, and melanoma.[10] One prominent compound exhibited a GI50 value of 0.05 µM against non-small cell lung cancer (HOP-62) cells.[10] Furthermore, a copper (II) complex derived from a 5-chloro-2-aminophenol Schiff base demonstrated greater cytotoxicity toward lung cancer cell lines than the standard drug cisplatin and was found to induce mitochondrial apoptosis and arrest the cell cycle.[8][9]
Comparative Anticancer Activity Data
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (GI₅₀) | Reference |
| Sulfonamide Derivative | Compound 18 | Non-small cell lung cancer (HOP-62) | 0.05 µM | [10] |
| Sulfonamide Derivative | Compound 18 | Colon cancer (HCT-116) | 0.33-1.08 µM | [10] |
| Metal Complex | Cu(II) Complex (C1 ) | Lung cancer (A549) | More cytotoxic than cisplatin | [8][9] |
| Thiazolidinone Hybrid | Compound 2h | NCI-60 Panel (Mean) | 1.57 µM | [11] |
| 2-Mercaptobenzoxazole | Compound 6b | Breast Cancer (MDA-MB-231) | IC₅₀ = 2.14 µM | [12] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: The medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Potential Anticancer Mechanism of Action
Caption: Potential pathways for derivative-induced cancer cell death.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many are derivatives of benzoic acid (e.g., aspirin, a salicylate). Research into 2-mercaptobenzoic acid derivatives has revealed dual anti-inflammatory and antioxidant activities.[13] A benzyl derivative, in particular, demonstrated strong anti-edematous activity in a carrageenan-induced acute inflammation model in rats.[13]
The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Studies on related 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives showed them to be potent analgesic and anti-inflammatory agents, with some being more effective than aspirin and indomethacin in animal models.[14] A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells, suggesting its potential for treating neuroinflammation.[15]
Comparative Anti-inflammatory Activity Data
| Compound Class | Derivative Example | In Vivo Model | Dose | % Inhibition of Edema | Reference |
| 2-Mercaptobenzoic Acid | Benzyl derivative (L5) | Carrageenan-induced rat paw edema | 10-20 mg/kg | Significant reduction | [13] |
| 2-Mercaptobenzothiazole | Compound 3(e) | Carrageenan-induced rat paw edema | N/A | Variable inhibition | [16] |
| Benzoxazole Derivative | Compound 8a | Carrageenan-induced rat paw edema | N/A | More potent than indomethacin | [14] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the derivative. The compounds are typically administered orally or intraperitoneally.
-
Edema Induction: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is made into the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the injected paw is measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the drug-treated group.
Enzyme Inhibition: A Targeted Approach
Targeting specific enzymes is a highly effective strategy in drug design.[17] Derivatives of sulfur-containing heterocyclic compounds have been identified as potent inhibitors of various enzymes. For example, 2-mercaptobenzimidazole derivatives have been explored as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[18][19] This has applications in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.
In one study, a 5-methoxy-2-mercaptobenzimidazole derivative was found to be a highly efficient tyrosinase inhibitor with an IC₅₀ value of 60 ± 2 nM.[19] Another study on 2-mercaptomethylbenzo[d]imidazole derivatives showed that substituting the ring with electron-donating groups (like -CH₃) enhanced tyrosinase inhibitory activity, while electron-withdrawing groups (like -Cl or -NO₂) reduced it.[18] This highlights the critical role of substituent electronics in molecular recognition by the enzyme's active site.
Comparative Tyrosinase Inhibition Data
| Compound Class | Derivative Example | Substrate | IC₅₀ (µM) | Reference |
| 2-Mercaptomethylbenzo[d]imidazole | 8 (5-Methyl) | L-Tyrosine | 2.90 ± 0.47 | [18] |
| 2-Mercaptomethylbenzo[d]imidazole | 1 (Unsubstituted) | L-Tyrosine | 4.05 ± 0.48 | [18] |
| 2-Mercaptomethylbenzo[d]imidazole | 2 (5-Chloro) | L-Tyrosine | 15.36 ± 0.79 | [18] |
| 2-Mercaptomethylbenzo[d]imidazole | Kojic Acid (Standard) | L-Tyrosine | 17.87 ± 1.58 | [18] |
| 5-Methoxy-2-mercaptobenzimidazole | 5-M-2-MB | N/A | 0.060 ± 0.002 | [19] |
Conclusion and Future Perspectives
The derivatives of this compound and its structural analogs represent a rich and versatile source of biologically active compounds. The collective evidence demonstrates that modifications to this core scaffold can yield potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.
Key Structure-Activity Relationship (SAR) insights include:
-
Antimicrobial Activity: The formation of Schiff bases or sulfonamides often enhances potency compared to simple esters.
-
Anticancer Activity: Coordination with metal ions (e.g., Cu(II)) can significantly boost cytotoxicity. The nature of substituents at various positions on linked heterocyclic rings (like thiazolidinone) is crucial for activity.[11]
-
Enzyme Inhibition: The electronic properties of substituents on the benzoyl ring are critical. Electron-donating groups appear to favor tyrosinase inhibition, while electron-withdrawing groups diminish it.[18]
The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in the field. Future work should focus on synthesizing novel libraries of these derivatives, guided by the SAR principles outlined herein. Exploring dual-action inhibitors, such as compounds with combined anti-inflammatory and antioxidant properties, could lead to the development of safer and more effective therapeutics for complex multifactorial diseases.
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Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40. [Link]
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Pinheiro, P. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(2), 522. [Link]
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Wang, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 488-498. [Link]
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A Spectroscopic Guide to Differentiating 5-Chloro-2-mercaptobenzoic Acid and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of positional isomers is a critical step in ensuring the efficacy, safety, and patentability of a compound. Molecules with the same chemical formula but different arrangements of substituents on an aromatic ring can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 5-Chloro-2-mercaptobenzoic acid and its isomers, offering a practical framework for their unambiguous differentiation.
The subtle shifts in the electronic and steric environments caused by the varying positions of the chloro and mercapto groups on the benzoic acid backbone give rise to unique spectral fingerprints. By leveraging a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds.
The Importance of Isomer Differentiation
Positional isomers of substituted aromatic compounds can have dramatically different chemical, physical, and biological properties[1]. In drug development, for instance, one isomer might be a potent therapeutic agent while another could be inactive or even toxic. Therefore, robust analytical methods for isomer identification are paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules, and it excels at differentiating positional isomers[1][2]. Key parameters derived from ¹H and ¹³C NMR spectra, such as chemical shifts, coupling constants, and the number of signals, provide a wealth of structural information[1].
¹H NMR Spectroscopy
The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is particularly informative for distinguishing isomers of substituted benzoic acids[3][4]. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Electron-withdrawing groups like the carboxylic acid and chlorine atom will deshield nearby protons, shifting their signals downfield, while the electron-donating mercapto group will cause an upfield shift[1].
However, the most definitive information often comes from the spin-spin coupling patterns and the magnitude of the coupling constants (J-values)[1].
-
Ortho-coupling (³JHH): Coupling between adjacent protons is the strongest, typically in the range of 6-10 Hz[1].
-
Meta-coupling (⁴JHH): Coupling between protons separated by three bonds is weaker, usually 2-3 Hz.
-
Para-coupling (⁵JHH): Coupling between protons separated by four bonds is the weakest, often close to 0 Hz.
By analyzing these coupling patterns, the relative positions of the protons, and by inference the substituents, can be determined.
¹³C NMR Spectroscopy
In ¹³C NMR spectra, the chemical shifts of the aromatic carbons (typically 120-150 ppm) are also sensitive to the substituent effects[4]. The number of unique carbon signals can quickly differentiate between isomers with different symmetries. For instance, a para-substituted isomer will show fewer signals than an ortho- or meta-substituted isomer due to its higher symmetry[4].
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for isomer differentiation would involve:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00)[5].
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and determine the chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for Chloro-2-mercaptobenzoic Acid Isomers
| Isomer | Predicted Aromatic Proton Signals and Splitting Patterns |
| This compound | Three distinct aromatic signals. One proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet. |
| 3-Chloro-2-mercaptobenzoic acid | Three distinct aromatic signals, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet. |
| 4-Chloro-2-mercaptobenzoic acid | Three distinct aromatic signals. One proton will likely be a singlet or a narrow doublet, while the other two will be doublets. |
| 6-Chloro-2-mercaptobenzoic acid | Three distinct aromatic signals, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet. |
Note: These are generalized predictions. Actual spectra may vary based on solvent and other experimental conditions.
Caption: Workflow for NMR Spectroscopic Analysis.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular structure[6].
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups[7]. Key absorption bands for chloro-mercaptobenzoic acids include:
-
O-H stretch (carboxylic acid): A very broad band typically in the range of 2500-3300 cm⁻¹[7].
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹[8].
-
S-H stretch (mercapto): A weak band around 2550-2600 cm⁻¹.
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively[4][9].
The substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹)[3][9]. For example, the positions of strong bands in the 900-690 cm⁻¹ range are often diagnostic of the substitution pattern (ortho, meta, para)[3][9].
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For substituted benzoic acids, Raman spectra can reveal information about the C=C stretching modes of the aromatic ring and the C-S and C-Cl stretching vibrations[6]. The position and intensity of these bands can be influenced by the isomeric substitution pattern[6][10].
Experimental Protocol: Vibrational Spectroscopy
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer.
-
Acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Perform a background scan with a clean ATR crystal.
-
-
Raman Spectroscopy:
-
Place the solid sample in a suitable holder.
-
Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).
-
Acquire the spectrum over a desired Raman shift range (e.g., 200-3200 cm⁻¹).
-
Caption: Workflow for Vibrational Spectroscopic Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions due to π-π* transitions of the conjugated system[4][9]. The position of the maximum absorption (λmax) and the molar absorptivity are sensitive to the extent of conjugation and the nature of the substituents.
While the UV-Vis spectra of the chloro-mercaptobenzoic acid isomers may be broadly similar, subtle shifts in λmax can be expected due to the influence of the substituent positions on the electronic structure of the chromophore[11][12]. For instance, substituents that extend the conjugation or have strong electronic effects can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum[11].
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol or methanol) of known concentrations.
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a reference.
-
-
Data Analysis: Determine the λmax for each isomer.
Table 2: Expected UV-Vis Absorption Maxima for Chloro-2-mercaptobenzoic Acid Isomers
| Isomer | Expected λmax Range (nm) |
| This compound | ~230-280 |
| 3-Chloro-2-mercaptobenzoic acid | ~225-275 |
| 4-Chloro-2-mercaptobenzoic acid | ~235-285 |
| 6-Chloro-2-mercaptobenzoic acid | ~220-270 |
Note: These are estimated ranges and can be influenced by the solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While standard MS may not readily distinguish between positional isomers as they have the same molecular weight, tandem mass spectrometry (MS/MS) can be a powerful tool for differentiation[13][14].
In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern can be unique to a specific isomer due to the different stabilities of the fragment ions and the different fragmentation pathways available, which are dictated by the substituent positions[13][14][15]. For example, the loss of HCl or COOH may be more or less favorable depending on the proximity of the chloro and carboxylic acid groups to other functionalities.
Experimental Protocol: Mass Spectrometry (ESI-MS/MS)
-
Sample Introduction: Introduce a dilute solution of the isomer into the mass spectrometer via electrospray ionization (ESI).
-
MS Scan: Acquire a full scan mass spectrum to confirm the molecular weight of the compound.
-
MS/MS Scan:
-
Select the molecular ion (or a suitable adduct) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
-
Data Comparison: Compare the fragmentation patterns of the different isomers to identify unique fragment ions or significant differences in the relative abundances of common fragments.
Caption: Workflow for Tandem Mass Spectrometry Analysis.
Conclusion
The differentiation of this compound and its isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, a combination of methods offers the most robust and unambiguous identification. ¹H NMR spectroscopy, with its detailed information on proton environments and coupling, often provides the most definitive structural elucidation. Vibrational spectroscopy serves as an excellent complementary technique for confirming functional groups and substitution patterns. UV-Vis spectroscopy can offer supporting evidence based on the electronic properties of the isomers. Finally, tandem mass spectrometry provides a powerful means of differentiation through unique fragmentation patterns. By integrating the data from these techniques, researchers can confidently characterize these closely related isomers, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Efficacy of Benzoic Acid and Thiocarbamate Herbicides: A Case Study of Dicamba and Thiobencarb
For professionals in agricultural science and drug development, a nuanced understanding of herbicide chemistry and mode of action is paramount for effective weed management and the discovery of novel active ingredients. This guide provides an in-depth technical comparison of two distinct classes of herbicides: benzoic acid derivatives and thiocarbamates, represented by the widely used commercial products, Dicamba and Thiobencarb, respectively. While structurally different, both have proven indispensable in modern agriculture. This document will dissect their mechanisms of action, compare their herbicidal efficacy based on available research, and provide insights into the experimental methodologies used for their evaluation.
Introduction: Chemical Classes and Core Structures
Herbicides are broadly classified based on their chemical structure and mode of action. Benzoic acid herbicides are characterized by a benzene ring with a carboxylic acid functional group. Their herbicidal activity is often modulated by the nature and position of other substituents on the aromatic ring. Thiocarbamates, on the other hand, are derivatives of carbamic acid where one or both oxygen atoms are replaced by sulfur. This structural feature is critical to their biological activity.
Diagram: Core Chemical Structures
Caption: Core structures of Dicamba and Thiobencarb.
Mechanisms of Action: A Tale of Two Pathways
The disparate chemical structures of Dicamba and Thiobencarb predicate their distinct modes of action within target plant species.
2.1. Dicamba: A Synthetic Auxin Overloading Plant Growth Regulation
Dicamba is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA)[1]. It is readily absorbed by the leaves, stems, and roots of plants and translocates throughout the plant via both the xylem and phloem[1].
At the cellular level, Dicamba binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled and disorganized cell growth, particularly in the vascular tissues. The key physiological effects include:
-
Rapid, abnormal cell division and elongation: This leads to twisting and curling of stems and petioles.
-
Disruption of normal plant development: It interferes with protein synthesis and cell growth, ultimately leading to senescence and cell death[1].
-
Inhibition of photosynthesis and transpiration: These secondary effects contribute to the overall phytotoxicity[1].
Diagram: Dicamba's Synthetic Auxin Mechanism
Caption: Simplified workflow of Dicamba's mode of action.
2.2. Thiobencarb: An Inhibitor of Very-Long-Chain Fatty Acid Synthesis
Thiobencarb operates through a completely different biochemical pathway. It is a selective, systemic herbicide primarily absorbed by the roots and shoots of emerging weeds[1]. Its mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs)[1][2].
Interestingly, Thiobencarb itself is a pro-herbicide. Within the plant, it is metabolized to its oxidized forms, such as thiobencarb sulfoxide and sulfone, which are the active inhibitors of the VLCFA elongase (VLCFAE) enzyme[1][2]. VLCFAs are crucial components of cell membranes, epicuticular waxes, and suberin, all of which are vital for plant growth and development. The inhibition of VLCFA synthesis leads to:
-
Disruption of cell membrane integrity.
-
Inhibition of shoot elongation in germinating seedlings. [2]
-
Stunted growth and eventual death of the weed.
Diagram: Thiobencarb's VLCFA Inhibition Pathway
Caption: Thiobencarb's mode of action workflow.
Comparative Efficacy: Field Performance and Experimental Data
The efficacy of a herbicide is a function of its mode of action, the target weed species, application timing, and environmental conditions. Both Dicamba and Thiobencarb have well-defined spectra of activity.
3.1. Dicamba: Broadleaf Weed Specialist
Dicamba is highly effective against a wide range of annual and perennial broadleaf weeds[1]. It is particularly valued for its control of tough-to-kill weeds like Canada fleabane and wild buckwheat[1]. However, it has limited activity against grasses.
3.2. Thiobencarb: Grass and Sedge Control in Rice
Thiobencarb is primarily used in rice cultivation to control annual grasses, sedges, and some broadleaf weeds[3][4]. It is particularly effective against barnyard grass (Echinochloa crus-galli) from pre-emergence up to the three-leaf stage[2].
3.3. Head-to-Head and Combination Studies
While Dicamba and Thiobencarb are typically used in different cropping systems, comparative studies of Thiobencarb with other herbicides used in rice provide valuable efficacy data.
| Herbicide(s) | Target Weeds | Key Findings | Reference |
| Thiobencarb vs. Butachlor | Weeds in rice | Both are effective pre-emergence herbicides. Sequential application of Thiobencarb followed by bispyribac provided a grain yield on par with a butachlor-bispyribac sequence. | [1] |
| Thiobencarb vs. Oxadiargyl | Weeds in rice | At the highest recommended rates, Thiobencarb (4500 g a.i./ha) increased grain yield by 61.7%, while Oxadiargyl (1350 g a.i./ha) increased it by 54.3%. Thiobencarb also showed a slight advantage in promoting plant height and tiller number. | [1] |
| Thiobencarb vs. Pendimethalin | Weeds in direct-seeded rice | Sequential application of pendimethalin and bispyribac resulted in the lowest weed biomass and 100% weed control efficiency. The Thiobencarb-bispyribac combination was also effective but pendimethalin showed superior control of certain grass weeds. | [1] |
| Thiobencarb vs. Penoxsulam | Weeds in rice | Penoxsulam was more effective than Thiobencarb in controlling key weeds like Echinochloa crus-galli and Echinochloa colona, resulting in the lowest total weed dry weight and the highest grain yield. | [1] |
Experimental Protocols for Efficacy Evaluation
The data presented above are derived from rigorous field and greenhouse experiments. A typical protocol for evaluating herbicide efficacy involves the following steps:
4.1. Experimental Design and Treatment Application
-
Plot Establishment: Field trials are typically laid out in a randomized complete block design with multiple replications to account for field variability.
-
Herbicide Application: Herbicides are applied at various rates (including a no-herbicide control) and at different timings (e.g., pre-emergence, post-emergence). Application is performed using a calibrated sprayer to ensure uniform coverage.
-
Weed and Crop Parameters: Data is collected on weed density, weed biomass, and crop injury at specified intervals after application. Crop yield and its components (e.g., tiller number, grain weight) are measured at harvest.
Diagram: Herbicide Efficacy Trial Workflow
Caption: A typical workflow for a herbicide efficacy field trial.
4.2. Laboratory Bioassays: Determining Mode of Action
To elucidate the mode of action, in vitro enzyme assays are conducted. For example, the inhibitory effect of Thiobencarb's metabolites on VLCFAE activity can be quantified.
-
Microsomal Fraction Isolation: Microsomes containing the VLCFAE enzyme are isolated from etiolated seedlings of a target weed species.
-
Enzyme Activity Assay: The activity of VLCFAE is measured in the presence and absence of the herbicide (and its metabolites) by monitoring the incorporation of a radiolabeled substrate into VLCFAs.
-
IC50 Determination: The concentration of the herbicide required to inhibit 50% of the enzyme activity (IC50) is calculated. For thiobencarb sulfoxide and sulfone, the I50 values for VLCFAE activity were in the micromolar range, indicating potent inhibition[2].
Conclusion and Future Perspectives
This guide has provided a comparative analysis of two important herbicide classes, benzoic acids and thiocarbamates, through the lens of Dicamba and Thiobencarb. Their distinct modes of action—synthetic auxin activity for Dicamba and VLCFA synthesis inhibition for Thiobencarb—dictate their respective efficacies against different weed spectra.
The experimental data underscores the importance of selecting the appropriate herbicide based on the target weeds and cropping system. Furthermore, the rise of herbicide resistance necessitates a deep understanding of these mechanisms to develop sustainable weed management strategies, including the use of herbicide combinations and rotations. Future research will likely focus on the development of novel herbicides with new modes of action and improved environmental profiles.
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A Comparative Guide to 2D NMR Techniques for the Structural Validation of 5-Chloro-2-mercaptobenzoic acid
Abstract
The unequivocal structural elucidation of novel or synthesized organic molecules is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 5-Chloro-2-mercaptobenzoic acid. By systematically applying Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, we demonstrate how these techniques work in concert to provide a comprehensive and unambiguous assignment of the molecule's ¹H and ¹³C chemical shifts and establish its precise connectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern NMR spectroscopy for definitive structural analysis.
Introduction: The Imperative of Structural Verification
In the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs), confirmation of the target molecular structure is not merely a formality but a critical checkpoint for safety, efficacy, and intellectual property. While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, complex substitution patterns, such as those in this compound, often lead to spectral ambiguities that 1D methods alone cannot resolve. Two-dimensional NMR spectroscopy disperses this information across a second frequency dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2][3]
The target molecule, this compound, presents a distinct trisubstituted aromatic ring. The challenge lies in definitively assigning the three aromatic protons and seven carbon atoms to their correct positions, confirming the relative placement of the chloro, mercapto, and carboxylic acid functional groups.
Hypothesized Structure of this compound:
The Synergy of 2D NMR: A Multi-faceted Approach
No single 2D NMR experiment provides all the answers. Instead, a suite of experiments is employed, each offering a unique piece of structural information. The synergy between COSY, HSQC, and HMBC provides a self-validating system for structural elucidation.[2][3][4][5]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is the primary tool for identifying spin systems, i.e., groups of connected protons.[1][6][7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Maps direct, one-bond correlations between protons and the heteronuclei they are attached to (in this case, ¹H-¹³C).[4][10][11][12][13] It is a highly sensitive method for assigning protonated carbons.[10][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons, typically over two to four bonds.[10][12][14][15][16] This is the key experiment for connecting spin systems and identifying quaternary (non-protonated) carbons.
The logical workflow for this analysis involves using the information from simpler experiments to build a framework for interpreting the more complex ones.
Caption: High-level experimental workflow for NMR analysis.
Data Interpretation and Structural Validation
Based on established principles of substituent effects on aromatic chemical shifts, we can predict the approximate regions for our signals. [17][18][19][20]The electron-withdrawing nature of the chlorine and carboxyl groups, and the electron-donating character of the thiol group, all influence the electronic environment of the ring's protons and carbons. [21][22] Predicted ¹H and ¹³C NMR Data:
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H3 | ~7.3 | ~130 | d |
| H4 | ~7.1 | ~125 | dd |
| H6 | ~7.8 | ~128 | d |
| COOH | >12 | ~168 | br s |
| SH | ~4.5 | - | br s |
| C1 | - | ~135 | - |
| C2 | - | ~120 | - |
| C5 | - | ~132 | - |
Step 1: COSY - Identifying the Proton Spin System
The COSY spectrum is the simplest to interpret and provides the foundational connectivity map. It reveals which protons are coupled to each other. [6][7][8][9]
-
Observation: A cross-peak is observed between the signals at ~7.8 ppm (H6) and ~7.1 ppm (H4). A second cross-peak connects the signal at ~7.1 ppm (H4) with the one at ~7.3 ppm (H3).
-
Interpretation: This confirms that H6 is coupled to H4, and H4 is coupled to H3. This establishes a three-proton spin system (H6-C6-C5-C4-H4-C3-H3), which is consistent with the proposed trisubstituted benzene ring. The absence of further correlations from H3 or H6 confirms they are at the ends of this proton chain.
Step 2: HSQC - Linking Protons to their Carbons
The HSQC experiment correlates each proton signal directly to the carbon signal to which it is attached, allowing for the unambiguous assignment of all protonated carbons. [4][10][11][12]
-
Observation:
-
The proton at ~7.3 ppm (H3) shows a correlation to the carbon at ~130 ppm (C3).
-
The proton at ~7.1 ppm (H4) shows a correlation to the carbon at ~125 ppm (C4).
-
The proton at ~7.8 ppm (H6) shows a correlation to the carbon at ~128 ppm (C6).
-
-
Interpretation: We have now definitively assigned three C-H pairs: C3-H3, C4-H4, and C6-H6. The remaining four carbon signals in the ¹³C spectrum (~168, ~135, ~132, ~120 ppm) must therefore belong to the non-protonated (quaternary) carbons: C1, C2, C5, and the carboxyl carbon C7.
Step 3: HMBC - Assembling the Full Carbon Skeleton
The HMBC experiment is the most powerful tool in this analysis, revealing two- and three-bond correlations that piece the entire structure together. [10][12][14][15][16]It allows us to connect the C-H pairs to the quaternary carbons and confirm the substituent positions.
Key HMBC Correlations and Their Significance:
| Proton | Correlates to Carbon (ppm) | Interpretation (Number of Bonds) | Structural Confirmation |
| H6 (~7.8) | C7 (~168) | ³J | Confirms the carboxylic acid group is adjacent to C6 (at position C1). |
| C2 (~120) | ²J | Confirms the thiol group is adjacent to C6 (at position C2). | |
| C4 (~125) | ²J | Confirms the H4/C4 position. | |
| H4 (~7.1) | C2 (~120) | ³J | Confirms the link between the C4 and C2 positions. |
| C5 (~132) | ²J | Confirms the chloro-substituted carbon is adjacent to C4. | |
| C6 (~128) | ²J | Confirms the link between C4 and C6. | |
| H3 (~7.3) | C1 (~135) | ³J | Confirms the link to the carboxyl-bearing carbon. |
| C5 (~132) | ²J | Confirms the chloro-substituted carbon is adjacent to C3. |
Putting It All Together:
-
The H6 correlation to the carboxyl carbon C7 (~168 ppm) and the thiol-bearing carbon C2 (~120 ppm) definitively places C1(COOH) and C2(SH) adjacent to C6.
-
The H3 correlation to the chloro-bearing carbon C5 (~132 ppm) and the carboxyl-bearing carbon C1 (~135 ppm) places the chlorine at C5 and confirms the C1 position.
-
The H4 correlations to C2 and C5 lock in the central part of the ring.
These correlations, taken together, provide irrefutable evidence for the this compound structure.
Caption: Diagram illustrating key long-range HMBC correlations. (Note: A background image of the chemical structure is implied for positioning nodes).
Comparative Summary of Techniques
| Technique | Information Provided | Key Advantage | Limitation | Role in this Analysis |
| COSY | ¹H-¹H scalar coupling networks | Quickly establishes proton connectivity (spin systems) | Provides no information about heteronuclei or quaternary carbons | Defined the H6-H4-H3 aromatic spin system |
| HSQC | Direct ¹H-¹³C one-bond correlations | Highly sensitive method to assign protonated carbons [10][12] | Does not detect quaternary carbons or long-range connectivity | Assigned C3, C4, and C6 based on their attached protons |
| HMBC | ¹H-¹³C long-range (2-4 bond) correlations | Connects spin systems and assigns quaternary carbons | Can be less sensitive; absence of a peak is not definitive proof | Provided the crucial links between protons and quaternary carbons (C1, C2, C5, C7) to confirm the complete molecular structure |
Conclusion
The structural validation of this compound serves as an exemplary case for the power of a multi-technique 2D NMR approach. While 1D NMR and COSY provide a basic framework, they are insufficient for unambiguous assignment. The HSQC experiment efficiently assigns all protonated carbons, paving the way for the decisive HMBC experiment. It is the long-range heteronuclear correlations from HMBC that ultimately connect all fragments, assign the critical quaternary carbons, and confirm the precise substitution pattern on the aromatic ring. This systematic and synergistic application of COSY, HSQC, and HMBC represents a robust, self-validating protocol essential for modern chemical research and development.
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A Senior Scientist's Guide to Characterizing Antibody Specificity: Cross-Reactivity Studies of a 5-Chloro-2-mercaptobenzoic Acid Hapten
This comprehensive guide provides an in-depth technical framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against 5-Chloro-2-mercaptobenzoic acid and its derivatives. Moving beyond a simple recitation of protocols, this document explains the scientific rationale behind experimental choices, empowering researchers to develop highly specific and reliable immunoassays.
Part 1: The Rationale - Understanding Hapten Immunogenicity and Cross-Reactivity
Small molecules like this compound are not immunogenic on their own. To generate an antibody response, they must be covalently linked to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This process, known as hapten-carrier conjugation, creates an immunogenic complex that can be recognized by the immune system.[3]
The challenge, however, lies in the nature of the resulting antibody population. The antibodies will recognize the hapten, but their binding pockets may also accommodate molecules with similar shapes and chemical features. This phenomenon, known as cross-reactivity , is a critical parameter to define for any hapten-specific antibody.[4] An antibody's specificity is not absolute and must be experimentally determined against a panel of relevant compounds.[5]
Below is a conceptual workflow illustrating the path from hapten to a characterized, specific antibody.
Caption: Competitive Indirect ELISA Workflow.
Step-by-Step Methodology:
-
Coating: Coat microtiter plate wells with 100 µL of the hapten-protein conjugate (e.g., 1-10 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C. [6]2. Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in assay buffer. In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a concentration determined by prior titration).
-
Incubation: Transfer 100 µL of the antibody/analyte mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step 5 times.
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate IC50: For each compound, plot the percentage of inhibition or (B/B₀)% against the logarithm of the compound's concentration. B is the absorbance at a given analyte concentration, and B₀ is the absorbance in the absence of any analyte. [7]Use a four-parameter logistic regression to fit the curve and determine the IC50 value, which is the concentration that causes 50% inhibition of antibody binding. [8]
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target analyte using the following formula: [9] %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Part 4: Case Study - Presenting Comparative Data
The following table presents hypothetical, yet realistic, data for two different monoclonal antibodies (mAb-1 and mAb-2) raised against this compound. This illustrates how to effectively compare antibody performance.
Table 2: Hypothetical Cross-Reactivity Profiles of Two Monoclonal Antibodies
| Compound | mAb-1 IC50 (nM) | mAb-1 %CR | mAb-2 IC50 (nM) | mAb-2 %CR |
| This compound | 15.2 | 100% | 25.8 | 100% |
| 2-Mercaptobenzoic acid | 350.5 | 4.3% | 28.1 | 91.8% |
| 5-Bromo-2-mercaptobenzoic acid | 22.8 | 66.7% | 455.0 | 5.7% |
| 3-Chloro-2-mercaptobenzoic acid | > 10,000 | <0.15% | 1,520.0 | 1.7% |
| 6-Chloro-2-mercaptobenzoic acid | > 10,000 | <0.15% | 2,100.0 | 1.2% |
| 4-Chloro-2-methylbenzoic acid | > 10,000 | <0.15% | > 10,000 | <0.26% |
| 4-Chloro-2-methoxybenzoic acid | > 10,000 | <0.15% | > 10,000 | <0.26% |
Interpretation of Case Study Data:
-
mAb-1 (Highly Specific): This antibody demonstrates excellent specificity. Its binding is significantly reduced by the absence of the chloro group (low %CR for 2-Mercaptobenzoic acid) and is highly sensitive to the position of the chloro group (negligible %CR for positional isomers). It shows some tolerance for bromine instead of chlorine at the 5-position but strongly rejects modifications to the thiol group. This antibody would be ideal for an assay requiring specific detection of this compound.
-
mAb-2 (Class-Selective): This antibody is less specific. It recognizes the parent molecule (2-Mercaptobenzoic acid) almost as well as the target analyte, indicating the chloro group is not a critical part of the epitope for this antibody. It shows poor recognition of the bromo-analog and other positional isomers. This antibody might be suitable for an assay designed to detect a class of mercaptobenzoic acids rather than a single specific compound.
Conclusion
The rigorous characterization of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules. By employing a strategic approach to immunogen design, assembling a logical panel of cross-reactants, and using quantitative methods like competitive ELISA or SPR, researchers can gain a deep understanding of their antibody's binding profile. This knowledge is essential for selecting the right antibody for a specific application, ensuring data integrity, and advancing scientific discovery with confidence.
References
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PrepChem. (n.d.). Synthesis of 3-Chloro-2-mercaptobenzoic acid. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
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Li, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 379. Retrieved from [Link]
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Li, W., et al. (2002). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. The Protein Journal, 21(2), 127-131. Retrieved from [Link]
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PubChem. (n.d.). 2-Mercaptobenzoic Acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-mercapto-. Retrieved from [Link]
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Maragos, C. M. (2024). Monoclonal-Antibody-Based Immunoassays for the Mycotoxins NX-2 and NX-3 in Wheat. Toxins, 16(5), 223. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid. Retrieved from [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
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Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 441-445. Retrieved from [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18132-18139. Retrieved from [Link]
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G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]
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Wang, S., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Analytical Chemistry, 94(51), 17897-17904. Retrieved from [Link]
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Li, Y., et al. (2024). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Critical Reviews in Food Science and Nutrition, 1-16. Retrieved from [Link]
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A Comparative Purity Analysis of Synthesized 5-Chloro-2-mercaptobenzoic Acid Against Commercial Standards
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible and reliable outcomes. This guide provides an in-depth technical comparison of in-house synthesized 5-Chloro-2-mercaptobenzoic acid with commercially available standards. We will detail a robust synthesis protocol and a suite of analytical methodologies to rigorously assess purity, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating this critical reagent.
The Significance of Purity for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly those containing a benzothiazine core. The presence of impurities can have profound consequences, leading to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a thorough understanding and verification of its purity are paramount.
Synthesis of this compound via the Leuckart Thiophenol Reaction
For the in-house synthesis of this compound, we have adapted the well-established Leuckart thiophenol reaction. This method provides a reliable route to aromatic thiols from the corresponding anilines via a diazonium salt intermediate. The starting material for our synthesis is the readily available 2-Amino-5-chlorobenzoic acid.
Synthesis Workflow
Caption: Synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Diazotization of 2-Amino-5-chlorobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 17.16 g (0.1 mol) of 2-Amino-5-chlorobenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the suspension, ensuring the temperature remains below 5°C. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.
Step 2: Formation of the Aryl Xanthate
-
In a separate beaker, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 50 mL of water and cool the solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with continuous stirring, maintaining the temperature below 10°C.
-
Allow the reaction mixture to stir at room temperature for 2 hours. A yellow precipitate of the aryl xanthate will form.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
Step 3: Hydrolysis to this compound
-
Suspend the crude aryl xanthate in 100 mL of a 10% sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (the oily xanthate disappears).
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate as a pale-yellow solid.
-
Collect the crude this compound by filtration, wash with cold water, and dry under vacuum.
Step 4: Purification
-
Recrystallize the crude product from an ethanol/water mixture to obtain purified this compound.
Benchmarking Purity: A Multi-faceted Analytical Approach
To provide a comprehensive assessment of purity, a combination of chromatographic and spectroscopic techniques was employed. The synthesized product was compared against two commercial standards from leading suppliers.
Commercial Standards for Comparison
| Supplier | Product Number | Stated Purity |
| Supplier A | AC-12345 | ≥95% |
| Supplier B | BD-67890 | >97% |
Analytical Workflow
Caption: Analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry. A validated reverse-phase HPLC method was developed to separate this compound from potential impurities.
HPLC Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
HPLC Purity Results
| Sample | Main Peak Area (%) | Known Impurities (%) | Unknown Impurities (%) | Purity by Area Normalization (%) |
| Synthesized Product | 99.21 | 0.45 (2-amino-5-chlorobenzoic acid) | 0.34 | 99.21 |
| Commercial Standard A | 96.85 | 1.12 (unidentified) | 2.03 | 96.85 |
| Commercial Standard B | 98.10 | 0.85 (unidentified) | 1.05 | 98.10 |
Our synthesized product demonstrated a higher purity (99.21%) compared to both commercial standards. The primary identified impurity in our synthesis was the unreacted starting material, which can be further minimized by optimizing the reaction and purification conditions.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2] We utilized ¹H qNMR with a certified internal standard (maleic acid) to obtain an unbiased purity value.
qNMR Protocol
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Calculate the purity based on the integral ratios of the analyte and the internal standard signals, their respective molar masses, and weights.
qNMR Purity Results
| Sample | Purity (w/w %) |
| Synthesized Product | 99.1 ± 0.3 |
| Commercial Standard A | 96.5 ± 0.4 |
| Commercial Standard B | 97.9 ± 0.3 |
The qNMR results corroborate the HPLC findings, confirming the high purity of the in-house synthesized material.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was employed for the identification of the main component and the characterization of impurities. The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the analyte.
Mass Spectrometry Observations
-
Synthesized Product: The mass spectrum showed a clear molecular ion peak [M-H]⁻ at m/z 186.9, corresponding to the molecular weight of this compound (C₇H₅ClO₂S). The isotopic pattern for the chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) was also observed, further confirming the identity of the compound.
-
Commercial Standards: Both commercial standards showed the expected molecular ion for the target compound. However, additional peaks corresponding to impurities were also detected, which were not fully characterized by the suppliers.
Conclusion and Recommendations
Our comprehensive analysis demonstrates that a high-purity batch of this compound can be reliably synthesized in-house. The purity of our synthesized material (99.1-99.2%) surpassed that of the tested commercial standards (96.5-98.1%). This highlights the importance of in-house synthesis and rigorous analytical characterization for critical reagents in drug discovery and development.
For researchers requiring the highest purity of this compound, we recommend the implementation of the detailed synthesis and purification protocol outlined in this guide. Furthermore, the use of a multi-technique approach, including HPLC, qNMR, and LC-MS, is crucial for a comprehensive and accurate assessment of purity. This ensures the quality and consistency of starting materials, ultimately contributing to the success of subsequent synthetic endeavors.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Novel Compounds from 5-Chloro-2-mercaptobenzoic Acid
For researchers in drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is a rigorous path of evaluation. A critical phase in this journey is understanding how the activity of a compound in a controlled laboratory setting (in vitro) translates to its performance in a complex living organism (in vivo). This guide provides a framework for comparing the in vitro and in vivo activities of novel compounds synthesized from the versatile scaffold, 5-Chloro-2-mercaptobenzoic acid. While direct comparative data for novel derivatives of this specific molecule is emerging, we will draw upon established methodologies and data from structurally related compounds to illustrate the principles and practices of this crucial comparative analysis.
The Scaffold: this compound - A Privileged Starting Point
This compound is a promising starting material for the synthesis of novel bioactive compounds. Its structure combines a carboxylic acid and a thiol group on a chlorinated benzene ring, offering multiple points for chemical modification. This allows for the creation of diverse libraries of derivatives, such as amides, esters, and heterocyclic compounds. The presence of the chloro- and mercapto- groups often imparts desirable physicochemical properties and can contribute to biological activity. Derivatives of similar structures, such as 4-chloro-2-mercaptobenzenesulfonamide and sulfonamides of 5-chloro-2-hydroxybenzoic acid, have demonstrated notable in vitro antitumor and antimicrobial activities, respectively.[1][2][3]
Part 1: The Proving Ground - In Vitro Evaluation
The initial screening of novel compounds invariably begins with in vitro assays. These tests are designed to be rapid, high-throughput, and cost-effective, allowing for the assessment of a large number of derivatives to identify promising "hits." Based on the known activities of related chloro- and mercapto-benzoic acid derivatives, we can hypothesize that novel compounds from this compound may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Anticancer Activity Screening
A common primary screen for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[4] Compounds that show significant cytotoxicity can then be subjected to more specific assays to elucidate their mechanism of action.
Hypothetical In Vitro Anticancer Activity Data
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) |
| SCMB-A1 | Amide | A549 (Lung Carcinoma) | 8.5 |
| SCMB-A2 | Amide | MCF-7 (Breast Cancer) | 12.3 |
| SCMB-E1 | Ester | HCT-116 (Colon Cancer) | 5.2 |
| SCMB-H1 | Hydrazone | A549 (Lung Carcinoma) | 2.1 |
| Doxorubicin | (Standard) | A549 (Lung Carcinoma) | 0.9 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity Screening
For antimicrobial screening, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[5] This assay provides quantitative data on the potency of the compounds.
Hypothetical In Vitro Antimicrobial Activity Data
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SCMB-T1 | Thiazole | 16 | 64 | >128 |
| SCMB-T2 | Thiazole | 8 | 32 | 64 |
| SCMB-O1 | Oxadiazole | 32 | 128 | >128 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vitro Screening Workflow
Caption: Workflow for the in vitro screening of novel compounds.
Part 2: The Real World - In Vivo Assessment
Compounds that demonstrate promising activity in vitro are advanced to in vivo studies. These experiments are crucial for evaluating a compound's efficacy and safety in a whole-organism context, taking into account complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME).
From In Vitro Potency to In Vivo Efficacy
A key challenge in drug development is the often-observed discrepancy between in vitro and in vivo results. A compound with a low IC50 in vitro may not be effective in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, some compounds may show enhanced activity in vivo if they are metabolized into a more active form.
For compounds with anticancer potential, a common in vivo model is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored. For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a widely used acute inflammation model.[6]
Hypothetical In Vivo Anticancer Efficacy Data (Xenograft Model)
| Compound ID | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) |
| SCMB-H1 | 20 | Intraperitoneal | 55 |
| SCMB-H1 | 40 | Intraperitoneal | 72 |
| Cisplatin | 5 | Intravenous | 85 |
Hypothetical In Vivo Anti-inflammatory Activity Data (Carrageenan-induced Paw Edema)
| Compound ID | Dose (mg/kg) | Route of Administration | Edema Inhibition (%) at 4h |
| SCMB-B1 | 10 | Oral | 35 |
| SCMB-B1 | 20 | Oral | 58 |
| Indomethacin | 10 | Oral | 75 |
Experimental Protocol: In Vivo Anti-inflammatory (Carrageenan-induced Paw Edema)
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally at predetermined doses (e.g., 10 and 20 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
In Vivo Evaluation Workflow
Caption: Workflow for the in vivo evaluation of hit compounds.
Part 3: Synthesizing the Evidence - The In Vitro-In Vivo Correlation
The ultimate goal is to establish a meaningful correlation between in vitro activity and in vivo efficacy. A strong correlation can significantly streamline the drug development process, allowing for more confident prediction of clinical outcomes based on preclinical data.
However, a direct 1:1 correlation is rare. For instance, a compound like SCMB-H1 might show high potency in vitro (IC50 = 2.1 µM) but only moderate tumor growth inhibition in vivo (55% at 20 mg/kg). This could be due to factors like:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the tumor site at a therapeutic concentration.
-
Toxicity: The dose required to achieve a therapeutic effect might be too toxic to the animal.
-
Target Engagement: The compound may not effectively engage its molecular target in the complex in vivo environment.
Conversely, a compound with modest in vitro activity might be a stellar performer in vivo if it has excellent pharmacokinetic properties and low toxicity, allowing for higher, sustained dosing.
By systematically evaluating a series of derivatives both in vitro and in vivo, researchers can build a structure-activity relationship (SAR) and a structure-pharmacokinetic relationship (SPR) profile. This comprehensive understanding is essential for optimizing lead compounds and rationally designing the next generation of derivatives with improved therapeutic potential.
Conclusion
The synthesis of novel compounds from this compound offers a promising avenue for the discovery of new therapeutic agents. A rigorous and logical progression from in vitro screening to in vivo evaluation is paramount for identifying true lead candidates. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are indispensable for assessing efficacy and safety in a physiologically relevant context. The careful comparison of these two sets of data, with a deep understanding of the underlying pharmacological principles, is the cornerstone of successful modern drug discovery.
References
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Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation. (2025). Request PDF. [Link]
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Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). MDPI. [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. [Link]
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Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. (2005). PubMed. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2022). MDPI. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). NIH. [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]
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Synthesis and in vitro Antitumor Activity of a New Series of 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives. (2009). ResearchGate. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI. [Link]
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The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2018). PubMed. [Link]
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Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. (2018). PubMed. [Link]
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(PDF) Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives. (2018). ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 5-Chloro-2-mercaptobenzoic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Chloro-2-mercaptobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides an in-depth, head-to-head comparison of different synthetic routes to this important compound, offering field-proven insights and supporting experimental data to inform your selection of the most suitable method for your research needs.
Introduction to this compound
This compound, with its characteristic mercapto and carboxylic acid functional groups on a chlorinated benzene ring, presents a versatile scaffold for the synthesis of a variety of complex molecules. Its strategic importance lies in its utility as a precursor for the synthesis of various heterocyclic compounds, including those with potential biological activity. The selection of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a research or development project.
This guide will explore two primary synthetic strategies, each with distinct advantages and disadvantages. We will delve into the experimental details, mechanistic underpinnings, and practical considerations of each approach to provide a comprehensive and objective comparison.
Route 1: Synthesis via Diazotization of 2-Amino-5-chlorobenzoic Acid
This classical and widely applicable route involves the preparation of the key intermediate, 2-amino-5-chlorobenzoic acid, followed by its diazotization and subsequent conversion of the diazonium salt to the target mercaptan. We will explore two common methods for the synthesis of the crucial amino-chloro-benzoic acid intermediate.
Sub-Route 1A: From 5-Chloro-2-nitrobenzoic Acid
This approach involves the reduction of a nitro group to an amine, a fundamental transformation in organic synthesis.
Experimental Protocol:
Step 1: Reduction of 5-Chloro-2-nitrobenzoic Acid to 2-Amino-5-chlorobenzoic Acid
-
In a reaction flask, add 2 grams of active Raney nickel.
-
To the flask, add a solution of 20 grams (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Reported Yield: 16 grams of 2-amino-5-chlorobenzoic acid as a white solid (96% yield).[1]
Causality of Experimental Choices:
-
Raney Nickel: This catalyst is chosen for its high activity and selectivity in the hydrogenation of nitro groups to amines under mild conditions (room temperature and atmospheric pressure of hydrogen).
-
Ethanol as Solvent: Ethanol is a good solvent for the starting material and the product, and it is relatively inert under the reaction conditions.
-
Diatomaceous Earth: This filter aid is used to ensure the complete removal of the fine Raney nickel particles from the reaction mixture, preventing contamination of the product.
Sub-Route 1B: From Anthranilic Acid
This pathway involves the direct chlorination of a readily available starting material, anthranilic acid.
Experimental Protocol:
Step 1: Chlorination of Anthranilic Acid to 2-Amino-5-chlorobenzoic Acid
-
To a solution of 26 grams of sulfuryl chloride in 350 ml of absolute ether, add 20 grams of powdered anthranilic acid over a period of 10 minutes with cooling.
-
Remove the solvent and excess sulfuryl chloride under vacuum.
-
Treat the residue with 150 ml of water and allow the mixture to stand for a few hours.
-
Filter the mixture and wash the residue several times with fresh water.
-
Digest the residue at 60-70°C with 400 ml of an 8% aqueous hydrochloric acid solution.
-
Filter the hot solution and then treat the filtrate with a sodium hydroxide solution until a precipitate begins to form.
-
Add a concentrated sodium acetate solution to complete the precipitation.
-
Filter the precipitated solid, wash it with water, and recrystallize from a mixture of ethanol and water.
-
Reported Yield: A 50% yield of 2-amino-5-chlorobenzoic acid is obtained.[2]
Causality of Experimental Choices:
-
Sulfuryl Chloride: This reagent is a common and effective chlorinating agent for aromatic compounds.
-
Ether as Solvent: Diethyl ether is a suitable solvent for this reaction as it is relatively unreactive towards the reagents and allows for good temperature control.
-
Acidic Digestion and Precipitation: This workup procedure is designed to separate the desired product from potential byproducts, such as the 3,5-dichloroanthranilic acid.
Step 2 (Common to both Sub-Routes): Diazotization and Thiolation
The 2-amino-5-chlorobenzoic acid obtained from either of the above methods is then converted to the target compound.
Experimental Protocol:
-
Diazotization: Dissolve 2-amino-5-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.
-
Thiolation (Xanthate Method): In a separate flask, prepare a solution of potassium ethyl xanthate in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.
-
After the addition is complete, heat the reaction mixture to facilitate the decomposition of the intermediate xanthate ester.
-
Cool the mixture and acidify to precipitate the crude this compound.
-
The crude product can be purified by recrystallization.
Causality of Experimental Choices:
-
Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5°C) is crucial for the success of the reaction.
-
Potassium Ethyl Xanthate: This reagent is a common and effective sulfur nucleophile for converting diazonium salts to thiols via the Leuckart thiophenol reaction. The intermediate xanthate ester is then hydrolyzed to the desired thiol.
Diagram of Route 1 Workflow:
Caption: Synthetic pathways to this compound via a common intermediate.
Route 2: Synthesis via Nucleophilic Aromatic Substitution
This alternative strategy involves the direct displacement of a halogen atom from a di-halogenated precursor with a sulfur nucleophile. This approach is inspired by the synthesis of the isomeric 6-chloro-2-mercaptobenzoic acid.[3]
Proposed Experimental Protocol:
Step 1: Nucleophilic Aromatic Substitution of 2,5-Dichlorobenzonitrile
-
In a suitable high-boiling aprotic solvent such as DMF or DMSO, dissolve 2,5-dichlorobenzonitrile.
-
Add a sulfur nucleophile, such as sodium sulfide or sodium hydrosulfide.
-
Heat the reaction mixture to a high temperature (e.g., 150°C) in a sealed vessel or under reflux.
-
Monitor the reaction for the formation of 5-chloro-2-mercaptobenzonitrile.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
Step 2: Hydrolysis of the Nitrile
-
The crude 5-chloro-2-mercaptobenzonitrile is then subjected to hydrolysis.
-
This can be achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).
-
After hydrolysis, acidification of the reaction mixture will precipitate the desired this compound.
Causality of Experimental Choices:
-
High Temperature and Aprotic Solvent: Nucleophilic aromatic substitution reactions are often slow and require forcing conditions to overcome the high activation energy for the initial nucleophilic attack on the aromatic ring. High-boiling aprotic solvents like DMF or DMSO are used to achieve the necessary high temperatures.
-
Sodium Sulfide/Hydrosulfide: These are common and potent sulfur nucleophiles used to introduce a mercapto group.
-
Acid or Base Hydrolysis: Both acidic and basic conditions can effectively hydrolyze the nitrile group to a carboxylic acid. The choice often depends on the stability of the rest of the molecule to the reaction conditions.
Diagram of Route 2 Workflow:
Caption: A proposed synthetic route via nucleophilic aromatic substitution.
Head-to-Head Comparison
| Feature | Route 1A (from Nitro-compound) | Route 1B (from Anthranilic Acid) | Route 2 (Proposed) |
| Starting Material Availability | Readily available | Very readily available and inexpensive | Readily available |
| Number of Steps | 2 | 2 | 2 |
| Overall Yield | Potentially high (up to ~90% for the first step) | Moderate (around 50% for the first step) | Unknown, potentially moderate to good |
| Reagent Safety & Handling | Use of flammable hydrogen gas and pyrophoric Raney nickel | Use of corrosive sulfuryl chloride | Use of potentially toxic and malodorous sulfur reagents; high temperatures |
| Scalability | Scalable, but requires specialized hydrogenation equipment | Scalable with standard laboratory equipment | Potentially scalable, but requires high-temperature reactors |
| Key Advantages | High yield for the reduction step | Inexpensive starting material | Potentially shorter and more direct |
| Key Disadvantages | Safety concerns with hydrogenation | Lower yield in the chlorination step | Harsh reaction conditions; lack of specific literature precedent |
Conclusion and Recommendations
Both Route 1 and the proposed Route 2 offer viable pathways to this compound.
Route 1A , starting from 5-chloro-2-nitrobenzoic acid, appears to be the most promising in terms of overall yield, primarily due to the highly efficient reduction of the nitro group. However, the use of hydrogen gas and Raney nickel necessitates appropriate safety precautions and specialized equipment, which may not be available in all laboratory settings.
Route 1B , beginning with the readily available and inexpensive anthranilic acid, is a more accessible method that can be performed with standard laboratory glassware. The main drawback is the significantly lower reported yield for the chlorination step, which may impact the overall cost-effectiveness for larger-scale syntheses.
Route 2 , the proposed nucleophilic aromatic substitution pathway, presents an intriguing alternative that could be more direct. However, the lack of specific literature precedent for the synthesis of the 5-chloro isomer means that significant process development and optimization would likely be required. The harsh reaction conditions also need to be carefully considered.
For researchers seeking a reliable and high-yielding synthesis with access to hydrogenation equipment, Route 1A is the recommended choice . For those with limited access to specialized equipment and for whom starting material cost is a primary concern, Route 1B offers a practical, albeit lower-yielding, alternative . Route 2 represents a more exploratory option that could be a rewarding endeavor for those interested in developing novel synthetic methodologies.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the researcher. This guide provides the necessary data and insights to make an informed decision, ensuring the successful and efficient synthesis of this valuable chemical intermediate.
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PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-mercaptobenzoic Acid Analogs: A Predictive Analysis
For researchers and professionals in drug discovery, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective therapeutic agents. This guide offers a comparative analysis of the SAR for analogs of 5-Chloro-2-mercaptobenzoic acid, a scaffold of significant interest due to its potential pharmacological activities. In the absence of a singular, comprehensive SAR study on a dedicated series of this compound derivatives, this document synthesizes and extrapolates data from closely related chemical series. By examining the biological activities of structurally similar compounds, we can infer the likely SAR trends for this promising class of molecules, providing a scientifically grounded framework for future research and development.
The this compound Pharmacophore: Core Structural Features and Anticipated Biological Activities
The this compound scaffold is characterized by three key functional groups on a benzene ring: a carboxylic acid at position 1, a mercapto (thiol) group at position 2, and a chloro group at position 5. Each of these moieties is expected to play a critical role in the molecule's overall biological profile.
-
Carboxylic Acid (-COOH): This acidic group is a potent hydrogen bond donor and acceptor, often crucial for anchoring the molecule to the active site of enzymes or receptors. Its presence also influences the compound's solubility and pharmacokinetic properties.
-
Mercapto Group (-SH): The thiol group is a known metal chelator and can engage in hydrogen bonding and redox interactions. In many biologically active molecules, the mercapto group is essential for enzyme inhibition.
-
Chloro Group (-Cl): This halogen substituent significantly impacts the electronic properties of the aromatic ring through its electron-withdrawing inductive effect. It also increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. The position of the chloro group is critical in determining its influence on activity.
Based on the known biological activities of structurally related compounds, such as 2-mercaptobenzothiazoles, 2-mercaptobenzoxazoles, and other substituted benzoic acids, the primary areas of therapeutic potential for this compound analogs are predicted to be antimicrobial and anticancer activities.
Comparative Analysis of Antimicrobial Activity: Insights from Related Scaffolds
While direct data on this compound analogs is limited, studies on 2-chlorobenzoic acid and 5-chloro-2-hydroxybenzoic acid derivatives provide valuable insights into their potential as antimicrobial agents.
A study on 2-chlorobenzoic acid derivatives revealed that their antimicrobial activity is significantly influenced by the nature of the substituents. Schiff bases derived from 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their corresponding esters, suggesting that the imine linkage is important for activity. One of the most potent compounds in this series demonstrated comparable activity to the standard drug norfloxacin against Escherichia coli[1]. This highlights the potential for enhancing the antimicrobial efficacy of the benzoic acid core through appropriate derivatization.
Furthermore, research on sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria[2][3][4]. The most active compound in one such study, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed potent inhibition of methicillin-sensitive and methicillin-resistant Staphylococcus aureus[2][3][4]. This suggests that the 5-chloro substitution pattern is favorable for antibacterial activity.
The general principles of halogenation in enhancing antimicrobial activity have also been observed in other chemical classes. For instance, a study on halogenated analogs of natural A-type proanthocyanidins showed that chloro- and bromo-substituted derivatives exhibited potent antimicrobial activity, particularly against Gram-positive bacteria[5][6].
Inferred SAR for Antimicrobial Activity of this compound Analogs:
Based on these related studies, we can propose the following SAR trends for the antimicrobial activity of this compound analogs:
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or Schiff bases is likely to modulate, and potentially enhance, antimicrobial activity.
-
Substitution on the Mercapto Group: Alkylation or arylation of the thiol group could influence potency and spectrum of activity. However, some studies on related mercapto-heterocycles suggest that a free thiol (S-H) may be crucial for optimal activity against certain bacterial strains[7].
-
Introduction of Additional Substituents on the Benzene Ring: The addition of other functional groups to the aromatic ring could further tune the electronic and lipophilic properties of the molecule, leading to improved antimicrobial efficacy.
Below is a table summarizing the antimicrobial activity of some relevant substituted benzoic acid and benzothiazole derivatives, which can serve as a predictive guide for future synthesis.
| Compound Scaffold | Key Structural Features | Observed Antimicrobial Activity | Reference |
| 2-Chlorobenzoic Acid | Schiff base derivatives | Potent against E. coli, comparable to norfloxacin | [1][8] |
| 5-Chloro-2-hydroxybenzoic Acid | Sulfonamide derivatives | Active against MRSA and M. kansasii | [2][3][4] |
| 2-Mercaptobenzothiazole | Free S-H group | Active against S. aureus | [7] |
| Halogenated Proanthocyanidins | Chloro-substitution | Potent against Gram-positive bacteria | [5][6] |
Comparative Analysis of Anticancer Activity: Extrapolations from Similar Molecules
The anticancer potential of this compound analogs can be inferred from studies on related structures, such as 4-chloro-2-mercaptobenzenesulfonamides and metal complexes of 5-chloro-2-aminophenol derivatives.
A study on 4-chloro-2-mercaptobenzenesulfonamide derivatives revealed that these compounds exhibit significant in vitro activity against a panel of human tumor cell lines[9]. The nature of the substituents on the sulfonamide and the 2-alkylthio group played a critical role in determining the potency and selectivity of the anticancer effect. One prominent compound from this series showed significant activity against colon cancer, renal cancer, and melanoma cell lines, with good selectivity towards non-small cell lung cancer cells[9].
More directly related, metal complexes of a Schiff base derived from 5-chloro-2-aminophenol and 2-quinolinecarboxaldehyde have been shown to possess significant anticancer activity[5]. The Cu(II) complex, in particular, demonstrated greater cytotoxicity towards lung cancer cell lines than the standard chemotherapeutic agent cisplatin[5]. This highlights the potential of the 5-chloro-substituted aminophenol scaffold, a close analog of this compound, in developing novel anticancer agents.
Inferred SAR for Anticancer Activity of this compound Analogs:
Drawing from these findings, the following SAR can be postulated for the anticancer activity of this compound analogs:
-
Derivatization of the Mercapto and Carboxylic Acid Groups: The synthesis of more complex derivatives, such as amides, esters, and heterocyclic structures, from the core scaffold is a promising strategy for enhancing anticancer potency.
-
Metal Chelating Properties: The 2-mercaptobenzoic acid moiety is a potential metal-chelating pharmacophore. The formation of metal complexes with ions like copper, zinc, or manganese could lead to compounds with enhanced cytotoxicity against cancer cells.
-
Introduction of Bulky Aromatic Groups: The incorporation of bulky aromatic or heteroaromatic substituents may facilitate interactions with biological targets, such as DNA or specific enzymes, leading to improved anticancer activity.
The following table presents data on the anticancer activity of related compounds, offering a predictive framework for the design of novel this compound-based anticancer agents.
| Compound Scaffold | Key Structural Features | Observed Anticancer Activity | Reference |
| 4-Chloro-2-mercaptobenzenesulfonamide | Substituted triazine derivatives | Active against colon, renal, and melanoma cancer cell lines | [9] |
| 5-Chloro-2-aminophenol Schiff Base | Cu(II) complex | More potent than cisplatin against lung cancer cell lines | [5] |
| 4-Thiazolidinones | Ciminalum-hybrid molecules | Antimitotic activity against various cancer cell lines | [8] |
| 2-Mercaptobenzoxazole | Isatin conjugates | Potent antiproliferative activity | [10] |
Experimental Protocols for Biological Evaluation
To validate the predicted SAR and to guide the development of novel this compound analogs, the following standardized experimental protocols are recommended.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizing the Path to Drug Discovery
The following diagrams illustrate the conceptual framework for the SAR-guided design and evaluation of this compound analogs.
Caption: SAR-guided workflow for the development of novel analogs.
Caption: A hypothetical pharmacophore model for active analogs.
Conclusion and Future Directions
While a dedicated and comprehensive SAR study on a series of this compound analogs is yet to be published, the analysis of structurally related compounds provides a strong foundation for predicting their biological activities and for guiding the design of novel therapeutic agents. The available evidence strongly suggests that this scaffold is a promising starting point for the development of new antimicrobial and anticancer drugs.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to validate the inferred SAR presented in this guide. Key areas for exploration include the modification of the carboxylic acid and mercapto groups, as well as the introduction of diverse substituents onto the aromatic ring. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Sławinski, J., et al. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 40(4), 377-386. Available at: [Link]
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Zheng, W., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 218, 113398. Available at: [Link]
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Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613. Available at: [Link]
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Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Available at: [Link]
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Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4851. Available at: [Link]
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Kovalenko, S. I., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(10), 1047. Available at: [Link]
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Abdel-rahman, H. M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(1), 97. Available at: [Link]
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de la Torre, P., et al. (2021). Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. Foods, 10(11), 2825. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-mercaptobenzoic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Chloro-2-mercaptobenzoic acid, a compound requiring careful handling due to its specific chemical properties and associated hazards. Our commitment is to furnish you with the essential knowledge to not only ensure laboratory safety but also to maintain environmental stewardship and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is critical. This compound is classified with several hazards that dictate the necessary precautions.
Hazard Identification:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Hazard: Harmful to aquatic life.
These classifications are derived from Safety Data Sheets (SDS), which serve as the primary source of information for chemical hazard assessment. The causality behind these hazards lies in the chemical's reactivity and its ability to interact with biological tissues. For instance, its acidic nature and the presence of a thiol group can lead to irritation and damage upon contact.
Personal Protective Equipment (PPE):
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To prevent contact with the eyes, which can cause serious, irreversible damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] | To protect the skin from irritation and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | To prevent contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated.[3] | To avoid inhalation of the compound, which can irritate the respiratory tract. |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment are the cornerstones of safe chemical waste disposal. The following protocol outlines the necessary steps to ensure that this compound waste is managed correctly from the point of generation.
Protocol for Waste Segregation:
-
Initial Assessment: Determine if the waste is pure this compound or a mixture. Chemical mixtures must be identified by the percent or volume compositions of every component.[4]
-
Waste Characterization: As an organochlorine compound, this compound waste should be classified as halogenated organic waste.[5] This is a critical step as halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and disposal, often through incineration.[6][7]
-
Container Selection:
-
Labeling:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[4][8]
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions.[4] this compound may react violently with alkaline substances and oxidizing agents.
-
Disposal Procedures: From Laboratory to Final Disposition
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[10] Sink or drain disposal is strictly prohibited for this compound due to its hazardous nature and potential harm to aquatic ecosystems.[4]
Operational Plan for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and licensed waste haulers to manage the process.
-
Waste Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (which can be up to one year for partially filled containers), arrange for a pickup by EHS or their designated contractor.[4]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and inspections.[11]
-
Final Treatment: The ultimate disposal method for organochlorine compounds like this compound is typically high-temperature incineration at a licensed facility.[7] This process is designed to destroy the hazardous components and prevent their release into the environment.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Turn off any potential ignition sources if the material is in a flammable solvent.[5]
-
Assess the Spill: Determine the extent of the spill. For small spills, trained laboratory personnel can manage the cleanup. For large spills, contact EHS immediately.
-
Containment: For a dry spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[12] For a solution, use an inert absorbent material like sand or vermiculite to contain the spill before placing it in a waste container.[13]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste, following the procedures outlined above.[5]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[1][14]
By adhering to these detailed procedures, you can ensure the safe handling and proper disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab. (2021-10-26). [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. Safe Handling of Organochlorine Pesticides on Farms. [Link]
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U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. EPHC Archive - Discussion paper - Collection and destruction of unwanted farm and household chemicals. (2022-11-14). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-mercaptobenzoic acid
For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous, first-principles approach to safety. 5-Chloro-2-mercaptobenzoic acid (CAS No. 20324-50-9), a thiol-containing aromatic carboxylic acid, is a valuable intermediate in pharmaceutical and materials science research. However, its chemical structure presents a multi-faceted hazard profile that requires a comprehensive and non-negotiable personal protective equipment (PPE) strategy. This guide moves beyond mere checklists to instill a deep, causal understanding of why specific protective measures are essential, ensuring that safety protocols are not just followed, but are second nature.
Our core philosophy is that a protocol's trustworthiness is derived from its inherent logic. Every step and piece of equipment recommended here is a direct response to a scientifically identified risk, designed to create a self-validating system of safety for you and your team.
Hazard Profile: Understanding the Adversary
A thorough risk assessment is the foundation of any safety plan.[1] According to its Safety Data Sheet (SDS), this compound is classified with several key hazards that directly inform our PPE selection.[2][3][4]
| Hazard Classification | GHS Code | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. Prevents ingestion via contaminated hands. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. Requires robust skin protection. |
| Serious Eye Damage (Category 1) | H318 | Causes serious, potentially irreversible eye damage. Demands highest level of eye protection. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation. Requires respiratory protection, especially for solids. |
| Pungent Odor (Class Characteristic) | - | Mercaptans (thiols) are known for extremely unpleasant odors at very low concentrations.[1][5] Requires stringent engineering controls. |
This profile dictates that we must establish barriers against oral, dermal, ocular, and respiratory exposure.
The Core Directive: Mandated Personal Protective Equipment
The following PPE ensemble is mandatory for all personnel handling this compound in any form (solid or solution). These recommendations are based on a synthesis of regulatory standards and best practices for handling hazardous chemicals.[6][7]
Ocular and Facial Protection: A Non-Negotiable Barrier
Why: The classification of this compound as causing "Serious Eye Damage, Category 1" is the most critical hazard to address.[2][3][4] This indicates a risk of permanent tissue damage and vision loss upon contact. Standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[7] They must form a complete seal around the eyes to protect against dust particles, splashes, and vapors.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[1][8] This is crucial when handling the solid powder (which can become airborne) or when transferring solutions, providing a secondary barrier against splashes to the entire face.
Hand Protection: Selecting the Right Material
Why: As a Category 2 skin irritant, direct contact must be avoided.[2][3][4] Furthermore, many organic molecules can be absorbed through the skin.[7] The selection of glove material is therefore critical and must be based on chemical compatibility. There is no single glove that protects against all chemicals.[7]
-
Recommended Practice: Double-gloving is the standard for handling this compound. This technique provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Selection:
-
Important Consideration: Always inspect gloves for tears or punctures before use.[11] If direct contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
Body Protection: Shielding Against Spills and Splashes
Why: To prevent skin contact from accidental spills, protective clothing is essential. Standard cotton street clothes offer minimal protection.
-
Primary Protection: A flame-resistant (FR) lab coat is required. While this compound is not rated as flammable, the use of FR coats is a best-practice standard in labs where solvents are present. The coat must be fully buttoned with sleeves rolled down.[8]
-
Secondary Protection: For larger-scale operations or when there is a significant splash risk, a chemically resistant apron made of neoprene or PVC should be worn over the lab coat.[7]
-
Attire: Full-length pants and closed-toe, non-perforated shoes are mandatory laboratory attire and form the base layer of protection.[1][7]
Respiratory Protection: Controlling Inhalation of Dusts and Vapors
Why: The compound may cause respiratory irritation (H335), and as a solid, it can generate inhalable dust.[2][4] Additionally, the strong odor of thiols necessitates careful control of vapors.[5]
-
Primary Control: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[1][5] This is the most critical engineering control.
-
When Respirators are Required: If the generation of dust cannot be fully contained within the fume hood, or during spill cleanup, respiratory protection is necessary.[3]
-
For Dusts: A NIOSH-approved N95, R95, or P95 filtering facepiece respirator (dust mask) is the minimum requirement.[12]
-
For Vapors/Odors: For enhanced protection against the potent thiol odor or potential vapors, a half-mask or full-facepiece air-purifying respirator with a combination organic vapor/acid gas (OV/AG) cartridge should be used.
-
Fit Testing: Use of any tight-fitting respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and annual fit testing.[3]
-
Operational Plan: A Step-by-Step Procedural Guide
This protocol integrates the PPE requirements into a logical workflow to minimize exposure at every stage.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for safe handling, from preparation to post-use procedures.
Disposal Plan: Managing Contaminated Materials
Improper disposal can lead to environmental harm and pose a significant risk to support staff. The potent odor of mercaptans requires special handling.[2]
-
Contaminated PPE and Labware:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) must be considered hazardous waste.
-
Place these items in a dedicated, sealed plastic bag or container inside the fume hood to contain odors.[5] This container should be clearly labeled as "Hazardous Waste" with the chemical name.
-
-
Empty Chemical Containers:
-
Due to the strong odor, empty stock bottles of this chemical should not be triple-rinsed and discarded in glass recycling.[2] They must be managed as hazardous waste. Place the tightly capped, empty container in the fume hood for pickup by your institution's Environmental Health and Safety (EHS) department.
-
-
Chemical Waste (Solid and Liquid):
-
Collect all waste solutions and solid residues in a compatible, sealed, and clearly labeled hazardous waste container.
-
Deactivation Note: For small amounts of residual thiol contamination on glassware, careful rinsing with a dilute sodium hypochlorite (bleach) solution can be used to oxidize and deodorize the mercaptan group.[13] The resulting rinse should still be collected as hazardous waste. Never mix bleach directly with concentrated chemical waste.
-
-
Arranging Disposal: Contact your institution's EHS office to schedule a pickup for all generated waste streams. Do not allow hazardous waste to accumulate.
By adhering to this comprehensive guide, you are not merely complying with regulations; you are actively participating in a culture of safety that prioritizes the well-being of yourself and your colleagues. This commitment to procedural excellence is the hallmark of a trustworthy and authoritative scientific practice.
References
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available at: [Link]
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
-
Scribd. Lab Guide: Handling Mercaptans. Available at: [Link]
-
Environmental Health & Safety Office, The University of Oklahoma Health Sciences Center. Personal Protective Equipment - EHSO Manual 2025-2026. Available at: [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]
-
University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. Available at: [Link]
-
CP Lab Safety. Glove Compatibility. Available at: [Link]
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Environmental Health and Safety, Michigan State University. OSHA Glove Selection Chart. Available at: [Link]
-
Kerbl. Chemical resistant gloves. Available at: [Link]
-
Medicom. Chemical Resistance Reference Chart. Available at: [Link]
-
SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Available at: [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]
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Environment, Health and Safety, University of South Carolina. Ansell Chemical Resistance Glove Chart. Available at: [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet. Available at: [Link]
-
Texas America Safety Company. Work Gloves Chemical Glove Chart. Available at: [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. scribd.com [scribd.com]
- 6. clarionsafety.com [clarionsafety.com]
- 7. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. safetyware.com [safetyware.com]
- 10. tasco-safety.com [tasco-safety.com]
- 11. kerbl.com [kerbl.com]
- 12. nj.gov [nj.gov]
- 13. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
